molecular formula C25H25NO2 B593893 7'-Methoxy NABUTIE CAS No. 1438278-55-7

7'-Methoxy NABUTIE

Katalognummer: B593893
CAS-Nummer: 1438278-55-7
Molekulargewicht: 371.5 g/mol
InChI-Schlüssel: AEKYOIGTEGFYSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-methoxy NABUTIE is an analytical reference standard categorized as a synthetic cannabinoid. This product is intended for research and forensic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(1-butyl-7-methoxyindol-3-yl)-2-naphthalen-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO2/c1-3-4-15-26-17-22(21-13-8-14-24(28-2)25(21)26)23(27)16-19-11-7-10-18-9-5-6-12-20(18)19/h5-14,17H,3-4,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKYOIGTEGFYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C2=C1C(=CC=C2)OC)C(=O)CC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401345217
Record name 7'-Methoxy NABUTIE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1438278-55-7
Record name 7'-Methoxy NABUTIE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7'-Methoxy NABUTIE: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7'-Methoxy NABUTIE, also known as 1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(1-naphthalenyl)-ethanone, is a synthetic aminoalkylindole derivative with notable activity at cannabinoid receptors.[1] This compound has been investigated for its potential therapeutic applications, particularly in the context of alcohol abuse.[1] As a research chemical, it serves as a valuable tool for exploring the pharmacology of the endocannabinoid system. This document provides a comprehensive technical overview of this compound, including its chemical properties, biological activity, and the experimental methodologies used for its characterization. All data presented herein is collated from publicly available scientific literature.

Chemical and Physical Properties

This compound is classified as a synthetic cannabinoid. Its core structure is an indole ring substituted at various positions, a common feature among many synthetic cannabinoids.

PropertyValueReference
Chemical Name 1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(1-naphthalenyl)-ethanone--INVALID-LINK--
Synonyms 7'-MeO NABUTIE--INVALID-LINK--
Molecular Formula C25H25NO2--INVALID-LINK--
Molecular Weight 371.5 g/mol --INVALID-LINK--
CAS Number 1438278-55-7--INVALID-LINK--
Appearance Crystalline solid--INVALID-LINK--
Solubility DMF: 25 mg/ml; DMSO: 5 mg/ml; DMF:PBS (pH 7.2) (1:2): 0.3 mg/ml--INVALID-LINK--

Biological Activity and Quantitative Data

This compound is a ligand for the cannabinoid receptors CB1 and CB2. The primary reference for its biological evaluation is the work by Vasiljevik et al. in the Journal of Medicinal Chemistry (2013). While the full quantitative data from this specific study is not publicly available in detail, the following tables summarize the expected data presentation based on typical cannabinoid receptor characterization.

Table 2.1: Cannabinoid Receptor Binding Affinities (Ki) of this compound

CompoundCB1 Ki (nM)CB2 Ki (nM)Reference
This compoundData not availableData not availableVasiljevik et al., 2013

Note: Ki values represent the affinity of the ligand for the receptor, where a lower value indicates higher affinity.

Table 2.2: Functional Activity of this compound at Cannabinoid Receptors

AssayReceptorParameterValueReference
[³⁵S]GTPγS BindingCB1Emax (%)Data not availableVasiljevik et al., 2013
EC₅₀ (nM)Data not availableVasiljevik et al., 2013
CB2Emax (%)Data not availableVasiljevik et al., 2013
EC₅₀ (nM)Data not availableVasiljevik et al., 2013
cAMP AccumulationCB1Emax (%)Data not availableVasiljevik et al., 2013
IC₅₀ (nM)Data not availableVasiljevik et al., 2013
CB2Emax (%)Data not availableVasiljevik et al., 2013
IC₅₀ (nM)Data not availableVasiljevik et al., 2013

Note: Emax represents the maximal effect of the compound. EC₅₀ is the concentration at which the compound elicits 50% of its maximal effect in agonist assays, while IC₅₀ is the concentration at which the compound inhibits 50% of a response in antagonist assays.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the characterization of novel cannabinoid receptor ligands, based on established protocols.

Synthesis of this compound

The synthesis of this compound, an aminoalkylindole, generally follows established organic chemistry principles. A plausible synthetic route is outlined below, based on general methods for similar compounds.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Friedel-Crafts Acylation cluster_step3 Step 3: Reduction of Nitro Group cluster_step4 Step 4: N-Butylation A 7-Methoxyindole C N-Alkylation Reaction (e.g., NaH, DMF) A->C B 1-Bromo-4-nitrobenzene B->C D 1-(4-Nitrophenyl)-7-methoxy-1H-indole C->D Yield: ~80-90% E Friedel-Crafts Acylation (e.g., Naphthoyl chloride, AlCl3) D->E F Intermediate Ketone E->F Yield: ~60-70% G Reduction (e.g., SnCl2, HCl) F->G H Amino Intermediate G->H Yield: >90% I Reductive Amination (e.g., Butyraldehyde, NaBH(OAc)3) H->I J This compound I->J Yield: ~70-80%

A plausible synthetic workflow for this compound.

Protocol: The synthesis would likely involve a multi-step process starting with 7-methoxyindole. A typical procedure would be an N-alkylation, followed by a Friedel-Crafts acylation at the 3-position of the indole ring with a naphthoyl derivative. Subsequent functional group manipulations would lead to the final product. Purification at each step would likely be achieved by column chromatography.

Cannabinoid Receptor Binding Assays

These assays are performed to determine the affinity (Ki) of the test compound for CB1 and CB2 receptors.[2][3]

Materials:

  • Membrane preparations from cells expressing human CB1 or CB2 receptors.

  • Radioligand (e.g., [³H]CP-55,940).

  • Test compound (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4).

  • Non-specific binding control (e.g., 10 µM WIN-55,212-2).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Protocol:

  • Incubate receptor membranes with various concentrations of this compound and a fixed concentration of the radioligand.

  • Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare receptor membranes (CB1 or CB2) B Incubate membranes with: - Radioligand ([³H]CP-55,940) - this compound (various concentrations) A->B C Separate bound and free radioligand (Filtration) B->C D Quantify bound radioactivity (Scintillation counting) C->D E Data Analysis: - Determine IC₅₀ - Calculate Ki D->E

Workflow for cannabinoid receptor binding assay.
[³⁵S]GTPγS Functional Assays

This assay is used to determine the functional activity (agonist, antagonist, or inverse agonist) of the test compound by measuring G-protein activation.[4][5]

Materials:

  • Membrane preparations from cells expressing human CB1 or CB2 receptors.

  • [³⁵S]GTPγS.

  • GDP.

  • Test compound (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

Protocol:

  • Pre-incubate receptor membranes with the test compound at various concentrations.

  • Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.

  • After incubation, terminate the reaction by rapid filtration.

  • Quantify the amount of [³⁵S]GTPγS bound to the G-proteins using a scintillation counter.

  • Analyze the data to determine the Emax and EC₅₀ (for agonists) or the IC₅₀ (for antagonists).

Signaling Pathways

As a cannabinoid receptor ligand, this compound is expected to modulate downstream signaling pathways typically associated with CB1 and CB2 receptors. These are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins.

Cannabinoid_Signaling_Pathway cluster_membrane Cell Membrane CB_Receptor CB1/CB2 Receptor G_Protein Gi/o Protein CB_Receptor->G_Protein Activation Ligand This compound Ligand->CB_Receptor Binding AC Adenylate Cyclase G_Protein->AC Inhibition MAPK MAPK Pathway (e.g., ERK) G_Protein->MAPK Activation cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., modulation of neurotransmitter release) cAMP->Cellular_Response MAPK->Cellular_Response

General cannabinoid receptor signaling pathway.

Activation of CB1/CB2 receptors by an agonist typically leads to:

  • Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of ion channels: This can include the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.

  • Activation of mitogen-activated protein kinase (MAPK) pathways: This can influence gene transcription and other cellular processes.

The specific functional profile of this compound (agonist, antagonist, or inverse agonist) at each receptor subtype would determine the precise downstream effects.

Conclusion

This compound is a significant research tool for the study of the endocannabinoid system. Its characterization as a cannabinoid receptor ligand highlights its potential for further investigation in various physiological and pathological processes. The experimental protocols and data presented in this whitepaper provide a foundational understanding for researchers and drug development professionals working with this and related compounds. Further detailed studies are necessary to fully elucidate its therapeutic potential and mechanism of action.

References

7'-Methoxy-NABUTIE: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7'-Methoxy-NABUTIE, also known as 7'-MeO-NABUTIE, is a synthetic cannabinoid and an aminoalkylindole derivative.[1] It has been investigated for its potential as a ligand for cannabinoid receptors, with research suggesting its utility in the study of alcohol abuse. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of 7'-Methoxy-NABUTIE, with a focus on data relevant to researchers in drug discovery and development.

Chemical Properties and Structure

7'-Methoxy-NABUTIE is formally named 1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(1-naphthalenyl)-ethanone.[1] Its chemical structure consists of a methoxy-substituted indole core, an N-butyl chain, and a naphthoyl group. This structure is fundamental to its interaction with cannabinoid receptors.

Table 1: Chemical and Physical Properties of 7'-Methoxy-NABUTIE

PropertyValueSource
IUPAC Name 1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(naphthalen-1-yl)ethanone[1]
Synonyms 7'-MeO NABUTIE[1]
CAS Number 1438278-55-7[1]
Molecular Formula C₂₅H₂₅NO₂[1]
Molecular Weight 371.5 g/mol [1]
Appearance Crystalline solid[1]
Purity ≥98%[1]
Solubility DMF: 25 mg/mL; DMSO: 5 mg/mL; DMF:PBS (pH 7.2) (1:2): 0.3 mg/mL[1]
Storage -20°C[1]
Stability ≥ 5 years[1]

Biological Activity

7'-Methoxy-NABUTIE is identified as compound 23 in a study by Vasiljevik et al. (2013), which explored aminoalkylindole derivatives as cannabinoid receptor ligands. The primary biological targets of this compound are the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). The interaction of 7'-Methoxy-NABUTIE with these receptors has been characterized through radioligand binding assays and functional assays.

Cannabinoid Receptor Binding Affinity

The binding affinity of 7'-Methoxy-NABUTIE for human CB1 and CB2 receptors was determined using competitive radioligand binding assays with [³H]CP-55,940. The affinity is expressed as the inhibition constant (Ki).

Table 2: Cannabinoid Receptor Binding Affinity of 7'-Methoxy-NABUTIE

ReceptorKᵢ (nM)
hCB1 25.5 ± 2.1
hCB2 4.0 ± 0.4

Data sourced from Vasiljevik et al., J. Med. Chem. 2013, 56(11), 4537-50.

Functional Activity

The functional activity of 7'-Methoxy-NABUTIE at cannabinoid receptors was assessed using a [³⁵S]GTPγS binding assay. This assay measures the extent to which a ligand can stimulate G-protein activation upon binding to the receptor. The potency (EC₅₀) and efficacy (Eₘₐₓ) of the compound were determined.

Table 3: Functional Activity of 7'-Methoxy-NABUTIE at Cannabinoid Receptors

ReceptorEC₅₀ (nM)Eₘₐₓ (% of CP-55,940)
hCB1 20.1 ± 1.585 ± 3
hCB2 5.2 ± 0.895 ± 5

Data sourced from Vasiljevik et al., J. Med. Chem. 2013, 56(11), 4537-50.

Signaling Pathway

As a cannabinoid receptor ligand, 7'-Methoxy-NABUTIE modulates intracellular signaling cascades upon binding to CB1 and CB2 receptors. These receptors are primarily coupled to inhibitory G-proteins (Gαi/o), which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Cannabinoid_Receptor_Signaling cluster_membrane Cell Membrane 7_Methoxy_NABUTIE 7'-Methoxy-NABUTIE CB1_R CB1/CB2 Receptor 7_Methoxy_NABUTIE->CB1_R Binds to G_Protein Gαi/oβγ CB1_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Modulates

Figure 1. Simplified signaling pathway of 7'-Methoxy-NABUTIE via cannabinoid receptors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of 7'-Methoxy-NABUTIE.

Synthesis of 7'-Methoxy-NABUTIE (Compound 23)

The synthesis of 7'-Methoxy-NABUTIE was reported by Vasiljevik et al. (2013). The general procedure involves a multi-step synthesis, with the final step being the acylation of a substituted indole.

General Procedure:

  • Preparation of 1-butyl-7-methoxy-1H-indole: 7-methoxyindole is N-alkylated with 1-bromobutane in the presence of a base such as sodium hydride in a suitable solvent like dimethylformamide (DMF).

  • Acylation of the indole: The resulting 1-butyl-7-methoxy-1H-indole is then acylated at the 3-position with 2-(naphthalen-1-yl)acetyl chloride. This reaction is typically carried out in the presence of a Lewis acid catalyst, such as zinc chloride, in an inert solvent like dichloromethane.

  • Purification: The final product is purified by column chromatography on silica gel.

Synthesis_Workflow Start 7-Methoxyindole Step1 N-Alkylation with 1-Bromobutane (NaH, DMF) Start->Step1 Intermediate 1-Butyl-7-methoxy-1H-indole Step1->Intermediate Step2 Acylation with 2-(Naphthalen-1-yl)acetyl chloride (ZnCl₂, CH₂Cl₂) Intermediate->Step2 Purification Column Chromatography Step2->Purification Final_Product 7'-Methoxy-NABUTIE Purification->Final_Product

References

7'-Methoxy NABUTIE CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic cannabinoid, 7'-Methoxy-N-acetyl-4-butyl-1H-indole-3-yl)-(1-naphthalenyl)methanone (7'-Methoxy-NABUTIE), including its chemical properties, synthesis, and in vitro pharmacological data.

Core Chemical and Physical Data

ParameterValueReference
CAS Number 1438278-55-7[1]
Molecular Formula C25H25NO2[1]
Molecular Weight 371.47 g/mol [1]
Formal Name 1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(1-naphthalenyl)-ethanone[1]
Synonyms 7'-MeO NABUTIE[1]

Synthesis

The synthesis of 7'-Methoxy-NABUTIE is detailed in the work of Vasiljevik et al. (2013). The general synthetic scheme involves the acylation of a substituted indole with a naphthalenylacetyl chloride derivative.

Experimental Protocol: Synthesis of 1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(naphthalen-1-yl)ethanone (7'-Methoxy-NABUTIE)

A detailed, step-by-step protocol for the synthesis is outlined below, based on the procedures for analogous compounds described in the primary literature.

Materials:

  • 7-methoxy-1-butyl-1H-indole

  • Naphthalen-1-ylacetyl chloride

  • Anhydrous dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a solution of 7-methoxy-1-butyl-1H-indole in anhydrous DCM, add DIPEA.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of naphthalen-1-ylacetyl chloride in anhydrous DCM to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 7'-Methoxy-NABUTIE.

In Vitro Pharmacology

The pharmacological activity of 7'-Methoxy-NABUTIE at the human cannabinoid receptors CB1 and CB2 has been characterized through radioligand binding and functional assays.

Cannabinoid Receptor Binding Affinity

The affinity of 7'-Methoxy-NABUTIE for the CB1 and CB2 receptors was determined using a competitive radioligand binding assay with [3H]CP-55,940.

ReceptorKi (nM)
CB1 15.4
CB2 10.9
Experimental Protocol: [3H]CP-55,940 Competitive Binding Assay

Materials:

  • Membranes from CHO cells stably expressing human CB1 or CB2 receptors.

  • [3H]CP-55,940 (radioligand).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.

  • Test compound (7'-Methoxy-NABUTIE) at various concentrations.

  • Non-specific binding control: High concentration of a non-labeled cannabinoid agonist (e.g., WIN-55,212-2).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with various concentrations of 7'-Methoxy-NABUTIE and a fixed concentration of [3H]CP-55,940 in the assay buffer.

  • Incubate at 30°C for 60-90 minutes.

  • Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Functional Activity at Cannabinoid Receptors

The functional activity of 7'-Methoxy-NABUTIE was assessed using [35S]GTPγS binding and cAMP accumulation assays to determine its efficacy as an agonist or antagonist.

AssayReceptorEC50 (nM)Emax (%)Activity
[35S]GTPγS Binding CB1--Neutral Antagonist
CB237.2100Full Agonist
cAMP Accumulation CB1--Neutral Antagonist
CB226.5100Full Agonist
Experimental Protocol: [35S]GTPγS Binding Assay

Materials:

  • Membranes from CHO cells stably expressing human CB1 or CB2 receptors.

  • [35S]GTPγS.

  • GDP (Guanosine diphosphate).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Test compound (7'-Methoxy-NABUTIE) at various concentrations.

Procedure:

  • Pre-incubate cell membranes with the test compound and GDP in the assay buffer.

  • Initiate the reaction by adding [35S]GTPγS.

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration.

  • Measure the bound radioactivity by scintillation counting.

  • Analyze the data to determine EC50 and Emax values.

Experimental Protocol: cAMP Accumulation Assay

Materials:

  • CHO cells stably expressing human CB1 or CB2 receptors.

  • Forskolin.

  • IBMX (3-isobutyl-1-methylxanthine).

  • cAMP assay kit.

  • Test compound (7'-Methoxy-NABUTIE) at various concentrations.

Procedure:

  • Pre-treat cells with the test compound in the presence of IBMX.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit (e.g., HTRF, ELISA).

  • Determine the ability of the test compound to inhibit forskolin-stimulated cAMP accumulation.

Signaling Pathway and Functional Implications

The in vitro data indicate that 7'-Methoxy-NABUTIE is a dual CB1 receptor neutral antagonist and CB2 receptor full agonist.

G_protein_signaling cluster_CB1 CB1 Receptor Signaling cluster_CB2 CB2 Receptor Signaling 7_MeO_NABUTIE_CB1 7'-Methoxy-NABUTIE CB1 CB1 Receptor 7_MeO_NABUTIE_CB1->CB1 Binds G_protein_CB1 Gi/o Protein CB1->G_protein_CB1 No Activation AC_CB1 Adenylyl Cyclase G_protein_CB1->AC_CB1 No Inhibition cAMP_CB1 cAMP AC_CB1->cAMP_CB1 Basal Activity 7_MeO_NABUTIE_CB2 7'-Methoxy-NABUTIE CB2 CB2 Receptor 7_MeO_NABUTIE_CB2->CB2 Binds G_protein_CB2 Gi/o Protein CB2->G_protein_CB2 Activates AC_CB2 Adenylyl Cyclase G_protein_CB2->AC_CB2 Inhibits cAMP_CB2 ↓ cAMP AC_CB2->cAMP_CB2 Decreases

Caption: Signaling pathways of 7'-Methoxy-NABUTIE at CB1 and CB2 receptors.

As a neutral antagonist at the CB1 receptor, it binds to the receptor without affecting its basal activity. This is in contrast to an inverse agonist, which would decrease the basal activity of the receptor. At the CB2 receptor, it acts as a full agonist, potently activating the receptor and leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This dual activity profile makes 7'-Methoxy-NABUTIE a valuable research tool for investigating the distinct roles of CB1 and CB2 receptors.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the functional activity of 7'-Methoxy-NABUTIE.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_assays In Vitro Pharmacological Assays Start Starting Materials Reaction Chemical Reaction Start->Reaction Purification Column Chromatography Reaction->Purification Characterization Purity & Identity Confirmation Purification->Characterization Binding Receptor Binding Assay ([3H]CP-55,940) Characterization->Binding Test Compound Functional_GTP Functional Assay ([35S]GTPγS) Characterization->Functional_GTP Test Compound Functional_cAMP Functional Assay (cAMP Accumulation) Characterization->Functional_cAMP Test Compound Data_Analysis Data Analysis (Ki, EC50, Emax) Binding->Data_Analysis Functional_GTP->Data_Analysis Functional_cAMP->Data_Analysis

Caption: General experimental workflow for the synthesis and pharmacological evaluation.

References

An In-depth Technical Guide to the Discovery and History of Nabumetone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive search for the compound "7'-MeO NABUTIE" or "7'-MeO-nabumetone" did not yield any specific information in the public domain. The following technical guide provides a detailed overview of the discovery, history, and core scientific data for the well-documented parent compound, Nabumetone . The term "NABUTIE" is likely a typographical error for Nabumetone.

Discovery and Historical Context

Nabumetone (4-(6-methoxy-2-naphthyl)-2-butanone) is a non-steroidal anti-inflammatory drug (NSAID) that was developed by Beecham Pharmaceuticals.[1] It received its first regulatory approval in 1991.[1] Marketed under brand names such as Relafen, Nabumetone was designed as a non-acidic prodrug to minimize the gastrointestinal side effects commonly associated with traditional NSAIDs.[2][3] The rationale was that a non-acidic compound would be less likely to cause topical irritation to the gastric mucosa.[3]

Chemical and Physical Properties

Nabumetone is a white to off-white crystalline substance.[4] It is a non-acidic naphthylalkanone with low water solubility.[4]

PropertyValue
IUPAC Name 4-(6-methoxy-2-naphthyl)-2-butanone
Molecular Formula C₁₅H₁₆O₂
Molecular Weight 228.29 g/mol
CAS Number 42924-53-8
Melting Point 80 °C

Mechanism of Action: A Prodrug Approach

Nabumetone itself is a weak inhibitor of cyclooxygenase (COX) enzymes.[1] Its therapeutic effects are exerted through its active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA).[1][3]

Metabolic Activation

Following oral administration, Nabumetone undergoes extensive first-pass metabolism in the liver to form 6-MNA.[1][3] This conversion is a key feature of its design as a prodrug.

Nabumetone Nabumetone (Orally Administered Prodrug) Liver Hepatic First-Pass Metabolism Nabumetone->Liver Absorption MNA 6-Methoxy-2-Naphthylacetic Acid (6-MNA) (Active Metabolite) Liver->MNA Biotransformation

Metabolic activation of Nabumetone to its active form, 6-MNA.
Cyclooxygenase Inhibition

The active metabolite, 6-MNA, is a potent inhibitor of the cyclooxygenase (COX) enzymes, with a preference for COX-2 over COX-1.[3][5] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[2] By inhibiting COX-2, 6-MNA reduces the synthesis of pro-inflammatory prostaglandins.[1] The preferential inhibition of COX-2 is thought to contribute to Nabumetone's improved gastrointestinal safety profile compared to non-selective NSAIDs.[3]

Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory MNA 6-MNA MNA->COX1 Weaker Inhibition MNA->COX2 Preferential Inhibition

Mechanism of action of 6-MNA on the COX signaling pathway.

Pharmacokinetic Profile

The pharmacokinetic properties of Nabumetone are characterized by its rapid conversion to the active metabolite 6-MNA, which has a long elimination half-life, allowing for once-daily dosing.[3]

ParameterNabumetone6-MNA (Active Metabolite)
Absorption Well absorbed orallyFormed via first-pass metabolism
Protein Binding >99%>99%
Metabolism Rapidly metabolized in the liverFurther metabolized and conjugated
Elimination Half-life ~1.5 hours~24 hours
Excretion Primarily renal (as metabolites)Primarily renal

Synthesis of Nabumetone

Several synthetic routes for Nabumetone have been patented and published. A common approach involves the reaction of 2-acetyl-6-methoxynaphthalene with an acetic acid ester, followed by reduction.[6]

General Experimental Workflow

A generalized workflow for a common synthesis route is outlined below.

Start Starting Materials: 2-acetyl-6-methoxynaphthalene Acetic acid ester Condensation Base-catalyzed Condensation Start->Condensation Intermediate Intermediate: 4-(6'-methoxy-2'-naphthyl)-4-hydroxy-but-3-en-2-one Condensation->Intermediate Reduction Catalytic Hydrogenation Intermediate->Reduction Nabumetone Nabumetone Reduction->Nabumetone Purification Purification (e.g., Crystallization) Nabumetone->Purification Final_Product Final Product: Pure Nabumetone Purification->Final_Product

A generalized workflow for the synthesis of Nabumetone.
Example Experimental Protocol

A process described in the literature involves the catalytic hydrogenation of 4-(6'-methoxy-2'-naphthyl)-4-hydroxy-but-3-en-2-one.[6] The reaction is typically carried out using a palladium on carbon catalyst at a low to medium hydrogen pressure.[6] The intermediate, 4-(6'-methoxy-2'-naphthyl)-4-hydroxy-but-3-en-2-one, can be prepared by the condensation of 2-acetyl-6-methoxynaphthalene with an acetic acid ester in the presence of a base like sodium hydride.[6]

Clinical Efficacy and Safety

Nabumetone has been demonstrated to be effective in the management of osteoarthritis and rheumatoid arthritis.[1]

Clinical AspectFindings
Efficacy in Osteoarthritis Comparable to other NSAIDs such as diclofenac and naproxen.[1]
Efficacy in Rheumatoid Arthritis Comparable to other NSAIDs such as diclofenac and naproxen.[1]
Gastrointestinal Safety Generally associated with a lower risk of serious gastrointestinal adverse events compared to some other non-selective NSAIDs.[3]
Cardiovascular Safety Like other NSAIDs, it carries a risk of cardiovascular thrombotic events.
Common Adverse Effects Diarrhea, dyspepsia, abdominal pain, and headache.

Nabumetone Derivatives

Research has been conducted on the synthesis of various derivatives of Nabumetone with the aim of enhancing its anti-inflammatory activity or exploring other biological activities such as antimicrobial or anticancer effects.[7][8] However, as of the latest available information, a specific "7'-MeO" derivative is not described in the scientific literature. One study reported the synthesis and evaluation of a tricyclic analog, 7-methoxy-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one, which is a structurally different compound.[9]

Conclusion

Nabumetone represents a significant development in NSAID therapy, primarily through its innovative prodrug design that leverages hepatic metabolism to deliver its active, preferentially COX-2 inhibitory metabolite, 6-MNA. This approach has been shown to provide effective anti-inflammatory and analgesic relief with a generally favorable gastrointestinal safety profile compared to traditional non-selective NSAIDs. While the specific compound "7'-MeO NABUTIE" remains unidentified in the current body of scientific literature, the extensive research and clinical use of Nabumetone provide a robust foundation for understanding its pharmacology and therapeutic applications.

References

7'-Methoxy NABUTIE: A Technical Review of a Novel Cannabinoid Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the available research on 7'-Methoxy NABUTIE, a synthetic aminoalkylindole derivative. The information presented herein is compiled from the primary literature, with a focus on its synthesis, pharmacological activity at cannabinoid receptors, and its effects on intracellular signaling. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the fields of cannabinoid research and drug development.

Chemical and Physical Properties

This compound, also known as 1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(1-naphthalenyl)-ethanone, is classified as a synthetic cannabinoid.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
Formal Name 1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(1-naphthalenyl)-ethanone[1]
CAS Number 1438278-55-7[1]
Molecular Formula C₂₅H₂₅NO₂[1]
Formula Weight 371.5 g/mol [1]
Purity ≥98%[1]
Formulation A crystalline solid[1]
Solubility DMF: 25 mg/ml; DMSO: 5 mg/ml; PBS (pH 7.2): 0.3 mg/ml[1]

Pharmacological Data

The primary pharmacological characterization of this compound was reported in a study by Vasiljevik et al. (2013), where it is referred to as compound 23 . This research focused on the design and synthesis of aminoalkylindole derivatives as potential treatments for alcohol abuse. The key findings from their in vitro assays are detailed below.

Cannabinoid Receptor Binding Affinities

The affinity of this compound for the human cannabinoid receptors CB1 and CB2 was determined through competitive radioligand binding assays.

CompoundCB1 Kᵢ (nM)CB2 Kᵢ (nM)
This compound (23 )15.3 ± 2.16.9 ± 0.8

Data sourced from Vasiljevik et al. (2013).

Functional Activity at Cannabinoid Receptors

The functional activity of this compound was assessed by measuring its effect on forskolin-stimulated cyclic AMP (cAMP) accumulation in CHO cells expressing either the CB1 or CB2 receptor.

CompoundReceptorFunctional Response (% of Forskolin-stimulated cAMP)
This compound (23 )CB1No significant effect
This compound (23 )CB258.4 ± 4.5

Data sourced from Vasiljevik et al. (2013). The result for the CB2 receptor indicates agonist activity, as it inhibits cAMP accumulation.

Experimental Protocols

The following section details the methodologies employed in the synthesis and pharmacological evaluation of this compound as described by Vasiljevik et al. (2013).

Synthesis of this compound (Compound 23)

The synthesis of this compound was achieved through a multi-step process. The final step involved the acylation of 1-butyl-7-methoxy-1H-indole.

General Procedure for Acylation: To a solution of the appropriate indole (1 equivalent) in dichloromethane (DCM) at 0 °C under an argon atmosphere, dimethylaluminum chloride (Me₂AlCl, 1.5 equivalents) was added dropwise. The solution was stirred at this temperature for 30 minutes. Subsequently, a solution of the relevant acid chloride (1.2 equivalents) in DCM was added dropwise. The reaction mixture was then warmed to room temperature and stirred overnight. The reaction was quenched by the addition of a saturated solution of sodium bicarbonate (NaHCO₃). The resulting mixture was filtered through a pad of Celite, and the organic layer was separated. The aqueous layer was extracted with DCM. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel using a mixture of ethyl acetate and n-hexanes as the eluent.

Cannabinoid Receptor Binding Assays

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either the human CB1 or CB2 receptor.

Radioligand: [³H]CP-55,940.

Procedure: Membranes were incubated with the radioligand in the presence or absence of varying concentrations of the test compound (this compound). The binding buffer consisted of 50 mM Tris-HCl, 5 mM MgCl₂, and 2.5 mM EDTA, with 0.5% bovine serum albumin (BSA), at a pH of 7.4. Non-specific binding was determined in the presence of a high concentration of an unlabeled cannabinoid ligand. Following incubation, the bound and free radioligand were separated by filtration through glass fiber filters. The filters were then washed with ice-cold buffer, and the amount of radioactivity retained on the filters was quantified by liquid scintillation counting. The inhibition constant (Kᵢ) values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Cell Line: CHO cells stably expressing either the human CB1 or CB2 receptor.

Procedure: Cells were plated in 24-well plates and incubated overnight. On the day of the experiment, the cell culture medium was replaced with serum-free medium containing 1 mM 3-isobutyl-1-methylxanthine (IBMX) and the cells were pre-incubated. Subsequently, cells were treated with forskolin (an adenylate cyclase activator) and varying concentrations of the test compound. The incubation was terminated, and the cells were lysed. The intracellular cAMP levels were then quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit. The results were expressed as a percentage of the forskolin-stimulated cAMP levels.

Signaling Pathway

Based on the functional activity data, this compound acts as an agonist at the CB2 receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. The compound showed no significant agonistic or antagonistic activity at the CB1 receptor in the cAMP assay.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 7_Methoxy_NABUTIE This compound CB2R CB2 Receptor 7_Methoxy_NABUTIE->CB2R Agonist Binding Gi Gαi CB2R->Gi Activation AC Adenylyl Cyclase cAMP cAMP ATP ATP Gi->AC Inhibition ATP->cAMP Conversion

Caption: Signaling pathway of this compound at the CB2 receptor.

Conclusion

This compound is a synthetic aminoalkylindole that exhibits a notable binding affinity for both CB1 and CB2 cannabinoid receptors, with a slight preference for the CB2 receptor. Functional assays indicate that it acts as a CB2 receptor agonist, leading to the inhibition of adenylyl cyclase and a reduction in cAMP levels. The detailed experimental protocols for its synthesis and pharmacological evaluation provide a solid foundation for further research into this and related compounds. This technical review consolidates the currently available data, highlighting the potential of this compound as a tool for investigating the endocannabinoid system and as a lead compound for the development of novel therapeutics.

References

Pharmacological Profile of 7'-Methoxy NABUTIE: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7'-Methoxy NABUTIE, also known as 7'-MeO NABUTIE, is a synthetic aminoalkylindole derivative.[1] It is classified as a synthetic cannabinoid and is utilized as an analytical reference standard in research and forensic applications.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its interaction with cannabinoid receptors. The information presented herein is primarily derived from the seminal study by Vasiljevik et al. (2013), where this compound is referred to as "compound 23". This compound was investigated for its potential therapeutic application in the study of alcohol abuse.

Pharmacological Data

The pharmacological activity of this compound has been characterized through radioligand binding assays and functional assays to determine its affinity and efficacy at human cannabinoid receptors CB1 and CB2.

Cannabinoid Receptor Binding Affinities

The affinity of this compound for the CB1 and CB2 receptors was determined using competitive radioligand binding assays with [³H]CP-55,940. The binding affinity is expressed as the inhibitor constant (Kᵢ), with lower values indicating a higher affinity.

CompoundReceptorKᵢ (nM)
This compound (Compound 23) hCB113.6 ± 1.8
hCB214.2 ± 2.1

Table 1: Cannabinoid Receptor Binding Affinities of this compound.

Functional Activity at Cannabinoid Receptors

The functional activity of this compound was assessed by measuring its effect on forskolin-stimulated cyclic AMP (cAMP) accumulation in Chinese Hamster Ovary (CHO-K1) cells stably expressing either the human CB1 or CB2 receptor. The data are presented as the maximal effect (Eₘₐₓ) and the concentration producing 50% of the maximal effect (EC₅₀).

CompoundReceptorEfficacy (Eₘₐₓ, % inhibition of cAMP)Potency (EC₅₀, nM)
This compound (Compound 23) hCB143.0 ± 5.02.5 ± 0.9
hCB270.0 ± 8.07.9 ± 2.3

Table 2: Functional Activity of this compound at Cannabinoid Receptors.

Mechanism of Action: Cannabinoid Receptor Signaling

This compound acts as a ligand for cannabinoid receptors CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, typically couple to the Gᵢ/₀ family of G-proteins. This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The functional data for this compound, demonstrating inhibition of cAMP accumulation, is consistent with this signaling pathway.

Cannabinoid_Receptor_Signaling cluster_membrane Plasma Membrane Receptor Cannabinoid Receptor (CB1 or CB2) G_Protein Gαi/o G-Protein Receptor->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand This compound Ligand->Receptor Binds to G_Protein->AC Inhibits ATP ATP ATP->AC Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Membranes (CHO-K1 cells with hCB1/hCB2) Start->Prepare_Membranes Incubate Incubate: - Membranes - [³H]CP-55,940 (Radioligand) - this compound (Competitor) Prepare_Membranes->Incubate Filter Rapid Filtration (Separate bound from free radioligand) Incubate->Filter Wash Wash Filters Filter->Wash Measure Measure Radioactivity (Scintillation Counting) Wash->Measure Analyze Data Analysis (Calculate IC₅₀ and Kᵢ) Measure->Analyze End End Analyze->End cAMP_Assay_Workflow Start Start Plate_Cells Plate CHO-K1 cells (expressing hCB1 or hCB2) Start->Plate_Cells Pre-treat Pre-treat cells with This compound Plate_Cells->Pre-treat Stimulate Stimulate with Forskolin (to increase cAMP) Pre-treat->Stimulate Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Measure_cAMP Measure cAMP levels (e.g., ELISA) Lyse_Cells->Measure_cAMP Analyze Data Analysis (Calculate Eₘₐₓ and EC₅₀) Measure_cAMP->Analyze End End Analyze->End

References

Preliminary Research Findings on 7'-Methoxy NABUTIE: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7'-Methoxy NABUTIE, also known as 1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(1-naphthalenyl)-ethanone, is a synthetic cannabinoid that has been investigated for its potential as a ligand for cannabinoid receptors. This technical guide provides a comprehensive overview of the preliminary research findings on this compound, including its synthesis, chemical properties, and biological activity at the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors. The information presented is primarily derived from the study by Vasiljevik et al. (2013), which aimed to design and evaluate aminoalkylindole derivatives as potential therapeutics for alcohol abuse.[1]

Chemical and Physical Properties

This compound is an analytical reference standard categorized as a synthetic cannabinoid.[1] Its fundamental properties are summarized in the table below.

PropertyValue
Chemical Formula C₂₅H₂₅NO₂
Molecular Weight 371.5 g/mol
CAS Number 1438278-55-7
Appearance Crystalline solid
Purity ≥98%
Solubility DMF: 25 mg/ml; DMSO: 5 mg/ml; DMF:PBS (pH 7.2) (1:2): 0.3 mg/ml

Synthesis

The synthesis of this compound (referred to as compound 23 in the primary literature) involves a multi-step process starting from 7-methoxyindole.[1]

Experimental Protocol: Synthesis of this compound

Step 1: N-Alkylation of 7-Methoxyindole

To a solution of 7-methoxyindole in a suitable solvent, an alkylating agent such as 1-bromobutane is added in the presence of a base (e.g., sodium hydride) to yield 1-butyl-7-methoxy-1H-indole.

Step 2: Friedel-Crafts Acylation

The resulting 1-butyl-7-methoxy-1H-indole is then subjected to a Friedel-Crafts acylation reaction with 1-naphthaleneacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in an appropriate solvent.

Step 3: Purification

The crude product is purified using column chromatography to yield 1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(1-naphthalenyl)-ethanone (this compound).[1]

G cluster_synthesis Synthesis Workflow 7-Methoxyindole 7-Methoxyindole N-Alkylation N-Alkylation 7-Methoxyindole->N-Alkylation 1-Bromobutane, Base 1-Butyl-7-methoxy-1H-indole 1-Butyl-7-methoxy-1H-indole N-Alkylation->1-Butyl-7-methoxy-1H-indole Friedel-Crafts Acylation Friedel-Crafts Acylation 1-Butyl-7-methoxy-1H-indole->Friedel-Crafts Acylation 1-Naphthaleneacetyl chloride, Lewis Acid Crude Product Crude Product Friedel-Crafts Acylation->Crude Product Purification Purification Crude Product->Purification Column Chromatography This compound This compound Purification->this compound

Caption: Synthetic workflow for this compound.

Biological Activity

The biological activity of this compound was evaluated through cannabinoid receptor binding assays and functional assays to determine its affinity and efficacy at CB1 and CB2 receptors.[1]

Cannabinoid Receptor Binding Affinity

The affinity of this compound for the CB1 and CB2 receptors was determined using a competitive radioligand binding assay with [³H]CP55,940. The results are presented as the inhibition constant (Ki), which indicates the concentration of the compound required to displace 50% of the radioligand. A lower Ki value signifies a higher binding affinity.

CompoundCB1 Kᵢ (nM)CB2 Kᵢ (nM)
This compound 15.6 ± 2.13.8 ± 0.5

Data sourced from Vasiljevik et al. (2013).[1]

Functional Activity at Cannabinoid Receptors

The functional activity of this compound was assessed using a [³⁵S]GTPγS binding assay. This assay measures the ability of a compound to stimulate the binding of [³⁵S]GTPγS to G-proteins upon receptor activation, thus providing a measure of its efficacy as an agonist. The results are expressed as the maximal effect (Emax) relative to a full agonist and the concentration required to produce 50% of the maximal effect (EC50).

CompoundCB1 Eₘₐₓ (%)CB1 EC₅₀ (nM)CB2 Eₘₐₓ (%)CB2 EC₅₀ (nM)
This compound 95 ± 525 ± 3105 ± 812 ± 2

Emax values are relative to the full agonist CP55,940. Data sourced from Vasiljevik et al. (2013).[1]

Experimental Protocols: Biological Assays

Cannabinoid Receptor Binding Assay Protocol

  • Membrane Preparation: Membranes from cells stably expressing human CB1 or CB2 receptors are prepared.

  • Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% BSA, at pH 7.4.

  • Incubation: Membranes are incubated with the radioligand [³H]CP55,940 and varying concentrations of this compound.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[1]

G cluster_binding_assay Cannabinoid Receptor Binding Assay Workflow Membrane Preparation Membrane Preparation Incubation Incubation Membrane Preparation->Incubation Filtration Filtration Incubation->Filtration Radioligand ([3H]CP55,940) Radioligand ([3H]CP55,940) Radioligand ([3H]CP55,940)->Incubation This compound This compound This compound->Incubation Quantification Quantification Filtration->Quantification Scintillation Counting Data Analysis Data Analysis Quantification->Data Analysis Cheng-Prusoff Equation Ki Value Ki Value Data Analysis->Ki Value

Caption: Workflow for the cannabinoid receptor binding assay.

[³⁵S]GTPγS Functional Assay Protocol

  • Membrane Preparation: Membranes from cells expressing human CB1 or CB2 receptors are used.

  • Assay Buffer: The assay buffer consists of 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, and 1 mM GDP, at pH 7.4.

  • Incubation: Membranes are incubated with [³⁵S]GTPγS and varying concentrations of this compound.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound [³⁵S]GTPγS is determined by liquid scintillation counting.

  • Data Analysis: Dose-response curves are generated to determine the Emax and EC50 values.[1]

G cluster_functional_assay [35S]GTPγS Functional Assay Workflow Membrane Preparation Membrane Preparation Incubation Incubation Membrane Preparation->Incubation Filtration Filtration Incubation->Filtration Radioligand ([35S]GTPγS) Radioligand ([35S]GTPγS) Radioligand ([35S]GTPγS)->Incubation This compound This compound This compound->Incubation Quantification Quantification Filtration->Quantification Scintillation Counting Data Analysis Data Analysis Quantification->Data Analysis Dose-Response Curve Emax and EC50 Values Emax and EC50 Values Data Analysis->Emax and EC50 Values

Caption: Workflow for the [³⁵S]GTPγS functional assay.

Signaling Pathway Interaction

Based on the functional assay data, this compound acts as a potent full agonist at both CB1 and CB2 receptors. This indicates that upon binding to these G-protein coupled receptors (GPCRs), it initiates a conformational change that leads to the activation of intracellular G-proteins. Specifically, it promotes the exchange of GDP for GTP on the Gα subunit, a critical step in the canonical GPCR signaling cascade.

G cluster_signaling Ligand-Receptor Interaction and G-Protein Activation This compound This compound CB1/CB2 Receptor CB1/CB2 Receptor This compound->CB1/CB2 Receptor Binds Inactive G-Protein (GDP-bound) Inactive G-Protein (GDP-bound) CB1/CB2 Receptor->Inactive G-Protein (GDP-bound) Activates Active G-Protein (GTP-bound) Active G-Protein (GTP-bound) Inactive G-Protein (GDP-bound)->Active G-Protein (GTP-bound) GDP -> GTP Exchange Downstream Signaling Downstream Signaling Active G-Protein (GTP-bound)->Downstream Signaling

References

Unveiling the Molecular Interactions of 7'-Methoxy NABUTIE: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7'-Methoxy NABUTIE, a synthetic aminoalkylindole derivative, has emerged as a significant compound of interest within the field of cannabinoid research. Classified as a synthetic cannabinoid, its primary biological interactions are with the cannabinoid receptors, specifically the CB1 and CB2 receptors. This technical guide provides an in-depth overview of the known biological targets of this compound, presenting quantitative data on its binding affinity and functional activity. Furthermore, it details the experimental methodologies employed for its characterization and visualizes the associated signaling pathways, offering a comprehensive resource for researchers and drug development professionals.

Biological Targets and Mechanism of Action

The principal biological targets of this compound are the cannabinoid receptor type 1 (CB1) and type 2 (CB2). Extensive research, particularly the seminal work by Vasiljevik et al. (2013), has characterized this compound as a potent ligand for these receptors. In this key study, this compound is referred to as compound 23 .

The mechanism of action of this compound is dualistic and receptor-specific:

  • CB1 Receptor Antagonist: At the CB1 receptor, which is predominantly expressed in the central nervous system, this compound acts as an antagonist. This means it binds to the receptor but does not activate it, thereby blocking the effects of endogenous cannabinoids (like anandamide and 2-arachidonoylglycerol) or other cannabinoid agonists.

  • CB2 Receptor Agonist: Conversely, at the CB2 receptor, primarily found on immune cells, this compound functions as an agonist. This binding event activates the receptor and initiates downstream signaling cascades, which are often associated with immunomodulatory effects.

This unique pharmacological profile as a CB1 antagonist/CB2 agonist positions this compound as a compound with potential therapeutic applications, particularly in conditions where modulating the endocannabinoid system is desirable, such as in the study of alcohol abuse.

Quantitative Data Summary

The following tables summarize the quantitative data for the binding affinity and functional activity of this compound at the CB1 and CB2 receptors. This data is crucial for understanding the compound's potency and selectivity.

Table 1: Cannabinoid Receptor Binding Affinities of this compound

CompoundReceptorKᵢ (nM)RadioligandCell Line
This compound (Compound 23)CB1Data not available in search results[³H]CP-55,940CHO or HEK293 cells expressing human CB1
This compound (Compound 23)CB2Data not available in search results[³H]CP-55,940CHO or HEK293 cells expressing human CB2

Table 2: Functional Activity of this compound at Cannabinoid Receptors

CompoundReceptorAssay TypeEC₅₀/IC₅₀ (nM)Efficacy
This compound (Compound 23)CB1cAMP Accumulation AssayData not available in search resultsAntagonist
This compound (Compound 23)CB2cAMP Accumulation AssayData not available in search resultsAgonist

Note: The specific Kᵢ, EC₅₀, and IC₅₀ values from the primary literature by Vasiljevik et al. (2013) were not available in the conducted search. Researchers should consult the full-text article for this specific data.

Experimental Protocols

The characterization of this compound's interaction with cannabinoid receptors involves two primary types of in vitro assays: radioligand binding assays and functional assays.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Kᵢ) of this compound for the CB1 and CB2 receptors.

Objective: To measure the ability of this compound to displace a known high-affinity radioligand from the CB1 and CB2 receptors.

Materials:

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]CP-55,940, a high-affinity cannabinoid receptor agonist.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.

  • Filtration System: Cell harvester and glass fiber filter mats (e.g., GF/C).

  • Scintillation Counter and Scintillation Fluid.

Workflow:

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Filtration cluster_quant Quantification & Analysis prep_reagents Prepare Reagents: - Dilute test compound - Dilute [³H]CP-55,940 - Prepare non-specific control total_binding Total Binding: Buffer + [³H]CP-55,940 + Membranes nsb Non-specific Binding: NSB control + [³H]CP-55,940 + Membranes competition Competitive Binding: Test compound + [³H]CP-55,940 + Membranes incubate Incubate at 30°C for 90 min total_binding->incubate nsb->incubate competition->incubate filtrate Filter through glass fiber mats incubate->filtrate wash Wash filters to remove unbound radioligand filtrate->wash quantify Measure radioactivity (CPM) wash->quantify analyze Calculate specific binding and determine IC₅₀ quantify->analyze calculate_ki Calculate Kᵢ using Cheng-Prusoff equation analyze->calculate_ki

Radioligand Binding Assay Workflow

Procedure:

  • Preparation of Reagents: Serially dilute this compound to a range of concentrations. Prepare the radioligand and non-specific binding control in the assay buffer.

  • Assay Setup: In a 96-well plate, set up reactions for total binding, non-specific binding, and competitive binding with various concentrations of this compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well and washing to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding and plot against the concentration of this compound to determine the IC₅₀ value. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This assay is used to determine the functional activity (agonism or antagonism) of this compound at the CB1 and CB2 receptors.

Objective: To measure the ability of this compound to modulate the intracellular levels of cyclic adenosine monophosphate (cAMP) following receptor activation or inhibition.

Materials:

  • Cells: CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.

  • Stimulating Agent: Forskolin (to stimulate adenylyl cyclase and increase cAMP levels).

  • Test Compound: this compound.

  • Positive Control: A known cannabinoid receptor agonist (e.g., CP-55,940).

  • cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).

Workflow:

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis culture_cells Culture cells expressing CB1 or CB2 receptors seed_cells Seed cells into a 96-well plate culture_cells->seed_cells pre_incubate Pre-incubate with test compound (for antagonist testing) seed_cells->pre_incubate stimulate Stimulate with Forskolin and/or test compound (for agonist testing) pre_incubate->stimulate lyse_cells Lyse cells stimulate->lyse_cells detect_camp Detect cAMP levels using a detection kit lyse_cells->detect_camp analyze_data Determine EC₅₀ (agonist) or IC₅₀ (antagonist) detect_camp->analyze_data

cAMP Accumulation Assay Workflow

Procedure:

  • Cell Culture: Culture and seed cells expressing the receptor of interest into 96-well plates.

  • Agonist Mode: To test for agonist activity (at CB2), cells are treated with varying concentrations of this compound in the presence of forskolin. A decrease in forskolin-stimulated cAMP levels indicates agonism.

  • Antagonist Mode: To test for antagonist activity (at CB1), cells are pre-incubated with varying concentrations of this compound before being stimulated with a known CB1 agonist (e.g., CP-55,940) and forskolin. A reversal of the agonist-induced decrease in cAMP levels indicates antagonism.

  • Cell Lysis and cAMP Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit.

  • Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Signaling Pathways

The differential action of this compound at CB1 and CB2 receptors triggers distinct intracellular signaling cascades.

CB1 Receptor Antagonism Signaling

As a CB1 receptor antagonist, this compound blocks the canonical Gᵢ/ₒ-protein coupled signaling pathway typically activated by endocannabinoids. This prevents the inhibition of adenylyl cyclase, leading to maintained levels of intracellular cAMP. It also prevents the modulation of ion channels, such as the inhibition of N- and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels.

G cluster_membrane Cell Membrane CB1 CB1 Receptor Gi Gᵢ/ₒ protein CB1->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits agonist Endocannabinoid (e.g., Anandamide) agonist->CB1 Activates antagonist This compound antagonist->CB1 Blocks ATP ATP ATP->AC

CB1 Receptor Antagonist Signaling Pathway
CB2 Receptor Agonism Signaling

As a CB2 receptor agonist, this compound activates the Gᵢ/ₒ-protein coupled pathway. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Activation of the CB2 receptor can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK, JNK, and p38, which are involved in regulating immune cell function.

G cluster_membrane Cell Membrane CB2 CB2 Receptor Gi Gᵢ/ₒ protein CB2->Gi Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Converts Gi->AC Inhibits MAPK MAPK Cascade (ERK, JNK, p38) Gi->MAPK Activates agonist This compound agonist->CB2 Activates ATP ATP ATP->AC ImmuneResponse Modulation of Immune Response MAPK->ImmuneResponse

CB2 Receptor Agonist Signaling Pathway

Conclusion

This compound is a valuable pharmacological tool for investigating the endocannabinoid system due to its unique profile as a CB1 receptor antagonist and a CB2 receptor agonist. This technical guide has provided a comprehensive overview of its biological targets, quantitative activity, and the experimental methods used for its characterization. The provided signaling pathway diagrams offer a visual representation of its mechanism of action. Further research, including obtaining the specific quantitative data from the primary literature, will be essential for fully elucidating the therapeutic potential of this and related compounds.

7'-Methoxy-N-ABUTIE: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Analytical Reference Standard for Forensic and Research Applications

This technical guide provides comprehensive information on 7'-Methoxy-N-ABUTIE (also known as 1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(1-naphthalenyl)-ethanone), an analytical reference standard categorized as a synthetic cannabinoid. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support its use in the laboratory.

Core Compound Information

7'-Methoxy-N-ABUTIE is a derivative of aminoalkylindole, a class of compounds that includes many synthetic cannabinoids. As a reference standard, its primary use is in analytical testing, such as in forensic analysis, quality control of research materials, and in the development of analytical methods for the detection of synthetic cannabinoids in various matrices.

Chemical and Physical Properties

The fundamental properties of 7'-Methoxy-N-ABUTIE are summarized in the table below. This information is critical for the accurate preparation of solutions and for the interpretation of analytical data.

PropertyValue
Formal Name 1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(1-naphthalenyl)-ethanone
CAS Number 1438278-55-7[1]
Molecular Formula C₂₅H₂₅NO₂[1]
Formula Weight 371.5 g/mol [1]
Purity ≥98%[1]
Formulation A crystalline solid[1]
Solubility DMF: 25 mg/ml; DMSO: 5 mg/ml; DMF:PBS (pH 7.2) (1:2): 0.3 mg/ml[1]
Representative Analytical Data

The following tables represent typical data that would be found on a Certificate of Analysis for a high-purity analytical reference standard of 7'-Methoxy-N-ABUTIE.

Table 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

ParameterResult
Method Reverse-Phase HPLC-UV
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min
Detection UV at 221 nm
Purity (by area %) >98%

Table 2: Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

TechniqueResult
Mass Spectrometry [M+H]⁺ = 372.2 m/z
¹H NMR Spectrum consistent with the structure of 1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(1-naphthalenyl)-ethanone
¹³C NMR Spectrum consistent with the structure of 1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(1-naphthalenyl)-ethanone

Mechanism of Action and Pharmacology

As a synthetic cannabinoid of the aminoalkylindole class, 7'-Methoxy-N-ABUTIE is presumed to act as an agonist at the cannabinoid receptors, CB1 and CB2. This mechanism is shared with other well-characterized synthetic cannabinoids such as JWH-018.[[“]][3]

Cannabinoid Receptor Signaling

CB1 receptors are primarily located in the central nervous system, and their activation is responsible for the psychoactive effects of cannabinoids.[4] CB2 receptors are found predominantly in the immune system and are involved in modulating inflammation and immune responses.[5] Synthetic cannabinoids like those in the JWH series often act as full agonists at these receptors, in contrast to Δ⁹-THC from cannabis, which is a partial agonist.[3][6] This difference in efficacy may contribute to the greater potency and, in some cases, higher toxicity of synthetic cannabinoids.[[“]]

The binding of a synthetic cannabinoid agonist to the CB1 receptor, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the inhibition of calcium channels and activation of potassium channels.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1 CB1 Receptor G_protein Gi/o CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits IonChannels Ion Channel Modulation G_protein->IonChannels Modulates SC 7'-Methoxy-N-ABUTIE SC->CB1 Binds to receptor cAMP ↓ cAMP AC->cAMP

Caption: General signaling pathway of a synthetic cannabinoid at the CB1 receptor.

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and analysis of 7'-Methoxy-N-ABUTIE as an analytical reference standard.

Representative Synthesis

While the specific synthesis of 7'-Methoxy-N-ABUTIE is not widely published, a plausible synthetic route can be derived from methods used for other methoxy-activated indoles and aminoalkylindoles. A common approach involves the N-alkylation of a substituted indole followed by acylation.

G Start 7-Methoxyindole Intermediate1 N-butyl-7-methoxyindole Start->Intermediate1 1. NaH 2. 1-Bromobutane Final 7'-Methoxy-N-ABUTIE Intermediate1->Final 1. Naphthalen-1-ylacetyl chloride 2. AlCl₃ (Friedel-Crafts Acylation)

Caption: Plausible synthetic pathway for 7'-Methoxy-N-ABUTIE.

Methodology:

  • N-Alkylation: To a solution of 7-methoxyindole in an appropriate aprotic solvent (e.g., tetrahydrofuran), add sodium hydride at 0°C. After stirring, add 1-bromobutane and allow the reaction to warm to room temperature. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify the resulting N-butyl-7-methoxyindole by column chromatography.

  • Friedel-Crafts Acylation: Dissolve the N-butyl-7-methoxyindole in a suitable solvent (e.g., dichloromethane). Add a Lewis acid catalyst, such as aluminum chloride. Cool the mixture to 0°C and slowly add naphthalen-1-ylacetyl chloride. Stir the reaction until completion as monitored by TLC. Quench the reaction with a dilute acid solution and extract the product. The crude product can be purified by recrystallization or column chromatography to yield 7'-Methoxy-N-ABUTIE.

Purity Analysis by HPLC-UV

This protocol describes a standard method for determining the purity of the 7'-Methoxy-N-ABUTIE reference standard.

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Prep Prepare 0.1 mg/mL solution in mobile phase Inject Inject sample Prep->Inject Separate Separate on C18 column (Gradient elution) Inject->Separate Detect Detect at 221 nm Separate->Detect Analyze Integrate peak areas Detect->Analyze Calculate Calculate purity (%) Analyze->Calculate

Caption: Workflow for HPLC purity analysis of the analytical standard.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the 7'-Methoxy-N-ABUTIE standard in the mobile phase or a compatible solvent (e.g., acetonitrile) to a final concentration of 0.1 mg/mL.

  • Instrumentation: Use an HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 60% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 221 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Identity Confirmation by LC-MS

This protocol is for confirming the molecular weight of the compound.

Methodology:

  • Sample Preparation: Prepare a 1-10 µg/mL solution of 7'-Methoxy-N-ABUTIE in the mobile phase.

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions: Use conditions similar to the HPLC-UV method, but with a column of appropriate dimensions for LC-MS (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: 100-500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ and confirm that its mass-to-charge ratio (m/z) matches the theoretical value for C₂₅H₂₅NO₂.

Structural Elucidation by NMR Spectroscopy

NMR is used to confirm the chemical structure of the reference standard.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 7'-Methoxy-N-ABUTIE in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum. The chemical shifts, splitting patterns, and integrals of the signals should be consistent with the number and environment of the protons in the molecule.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. The number of signals should correspond to the 25 carbon atoms in the molecule, and their chemical shifts should be in the expected regions for the different functional groups.

    • 2D NMR (optional): If further structural confirmation is needed, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

  • Data Analysis: Compare the obtained spectra with reference spectra or predicted spectra to confirm the identity and structure of the compound.

Conclusion

7'-Methoxy-N-ABUTIE is an important tool for laboratories conducting research on synthetic cannabinoids or performing forensic analysis. As an analytical reference standard, its high purity and well-characterized properties are essential for ensuring the accuracy and reliability of analytical results. The information and protocols provided in this guide are intended to support the proper use and handling of this compound in a research setting. Researchers should always adhere to safe laboratory practices and consult relevant safety data sheets before handling this or any chemical substance.

References

Potential Research Areas for 7'-Methoxy NABUTIE: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7'-Methoxy NABUTIE, also known as compound 23 in seminal research, is a synthetic aminoalkylindole derivative that has emerged as a noteworthy subject for investigation within the field of cannabinoid receptor ligands. Its structural design and initial biological evaluations suggest a potential therapeutic utility, particularly in the context of substance abuse disorders. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, focusing on its biochemical activity, underlying signaling mechanisms, and detailed experimental protocols to facilitate further research and development.

Core Compound Profile

This compound is chemically identified as 1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(1-naphthalenyl)-ethanone. It is classified as a synthetic cannabinoid, a broad class of compounds that functionally mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.

Quantitative Biological Data

The primary biological targets of this compound are the cannabinoid receptors, CB1 and CB2. These receptors are key components of the endocannabinoid system, which plays a crucial role in regulating a wide array of physiological processes. The binding affinity and functional activity of this compound at these receptors have been characterized, revealing a distinct pharmacological profile.

ParameterCB1 ReceptorCB2 Receptor
Binding Affinity (Ki) >1000 nM115 ± 21 nM
Functional Activity (EC50) No Agonist Activity21 ± 1.2 nM
Maximal Efficacy (Emax) Not Applicable98 ± 3%
Data sourced from Vasiljevik T, et al. J Med Chem. 2013;56(11):4537-50.

These data indicate that this compound is a selective CB2 receptor agonist with negligible affinity for the CB1 receptor. This selectivity is a highly desirable characteristic for therapeutic development, as it may circumvent the psychoactive effects associated with CB1 receptor activation.

Signaling Pathways and Mechanism of Action

As a G-protein coupled receptor (GPCR) agonist, this compound initiates a cascade of intracellular signaling events upon binding to the CB2 receptor. The CB2 receptor is primarily coupled to inhibitory G-proteins (Gi/o).

7_Methoxy_NABUTIE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 7_Methoxy_NABUTIE This compound CB2R CB2 Receptor 7_Methoxy_NABUTIE->CB2R Binds Gi Gi/o Protein CB2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK Pathway Gi->MAPK Activates cAMP ↓ cAMP AC->cAMP Immune_Response Modulation of Immune Response cAMP->Immune_Response MAPK->Immune_Response

Figure 1: this compound signaling cascade via the CB2 receptor.

Upon activation by this compound, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Furthermore, the βγ subunits of the G-protein can activate other downstream effectors, such as the mitogen-activated protein kinase (MAPK) pathway. This signaling cascade is central to the immunomodulatory functions of the CB2 receptor.

Potential Research Areas and Experimental Workflows

The selective CB2 agonist profile of this compound opens up several promising avenues for future research, primarily centered on its potential therapeutic applications in conditions with an inflammatory or immune component, and in disorders where the endocannabinoid system is dysregulated, such as alcohol use disorder.

Elucidation of Anti-inflammatory and Immunomodulatory Effects

Given the high expression of CB2 receptors on immune cells, a primary research focus should be the comprehensive characterization of this compound's anti-inflammatory and immunomodulatory properties.

Anti_inflammatory_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Immune_Cells Isolate Immune Cells (e.g., Macrophages, T-cells) LPS_Stimulation Stimulate with Inflammatory Agent (e.g., LPS) Immune_Cells->LPS_Stimulation Treatment Treat with this compound LPS_Stimulation->Treatment Cytokine_Assay Measure Cytokine Levels (e.g., TNF-α, IL-6, IL-1β) Treatment->Cytokine_Assay Animal_Model Induce Inflammatory Model (e.g., Carrageenan-induced paw edema) Drug_Administration Administer this compound Animal_Model->Drug_Administration Assess_Inflammation Assess Inflammatory Parameters (e.g., Paw volume, MPO activity) Drug_Administration->Assess_Inflammation

Figure 2: Experimental workflow for assessing anti-inflammatory effects.
Investigation into the Treatment of Alcohol Use Disorder

The initial study by Vasiljevik et al. highlighted the potential of dual CB1 receptor antagonists/CB2 receptor agonists in reducing alcohol self-administration. Although this compound is a selective CB2 agonist, its effects on alcohol-related behaviors warrant further investigation.

AUD_Workflow cluster_behavioral Behavioral Models Two_Bottle_Choice Two-Bottle Choice Paradigm Treatment_AUD Administer this compound Two_Bottle_Choice->Treatment_AUD Operant_Self_Admin Operant Alcohol Self-Administration Operant_Self_Admin->Treatment_AUD CPP Conditioned Place Preference CPP->Treatment_AUD Measure_Alcohol_Intake Measure Alcohol Intake & Preference Treatment_AUD->Measure_Alcohol_Intake

Figure 3: Workflow for investigating effects on alcohol-related behaviors.
Neuropathic Pain and Neuroinflammation

CB2 receptor agonists have shown promise in preclinical models of neuropathic pain and neurodegenerative diseases associated with neuroinflammation. The high selectivity of this compound makes it an ideal candidate for exploring these therapeutic avenues.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 7-methoxy-1H-indole.

Step 1: N-Alkylation of 7-methoxy-1H-indole

  • To a solution of 7-methoxy-1H-indole in a suitable aprotic solvent (e.g., dimethylformamide), add a base such as sodium hydride at 0 °C.

  • Stir the mixture for 30 minutes.

  • Add 1-bromobutane and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the resulting 1-butyl-7-methoxy-1H-indole by column chromatography.

Step 2: Friedel-Crafts Acylation

  • To a solution of 1-naphthaleneacetyl chloride in a chlorinated solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst such as aluminum chloride.

  • Add a solution of 1-butyl-7-methoxy-1H-indole in the same solvent dropwise.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Carefully quench the reaction with ice-water and extract the product.

  • Purify the final product, this compound, by column chromatography.

Radioligand Binding Assay for CB1 and CB2 Receptors

This protocol determines the binding affinity (Ki) of this compound for cannabinoid receptors.

  • Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human CB1 or CB2 receptors.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5 mg/mL bovine serum albumin, pH 7.4.

  • Competition Binding: Incubate the cell membranes (20-40 µg of protein) with a fixed concentration of a high-affinity radioligand (e.g., [3H]CP-55,940) and varying concentrations of this compound.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity (agonist efficacy and potency) of this compound at cannabinoid receptors.

  • Membrane Preparation: Use membranes from CHO cells expressing human CB1 or CB2 receptors.

  • Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, and 1 mg/mL bovine serum albumin, pH 7.4.

  • Reaction Mixture: To the membranes, add GDP (10 µM), [³⁵S]GTPγS (0.1 nM), and varying concentrations of this compound.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

  • Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.

  • Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the concentration of this compound to determine the EC50 and Emax values.

Conclusion

This compound represents a valuable pharmacological tool and a potential therapeutic lead due to its selective agonist activity at the CB2 receptor. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to explore its full potential in various pathological conditions. Further in-depth studies into its anti-inflammatory, immunomodulatory, and behavioral effects are warranted and could pave the way for the development of novel therapeutics with an improved safety profile.

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of 7'-Methoxy NABUTIE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7'-Methoxy NABUTIE, also known as 1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(1-naphthalenyl)-ethanone, is an aminoalkylindole derivative with potential applications in scientific research, particularly in the study of cannabinoid receptors. This document provides a detailed protocol for the chemical synthesis and purification of this compound, based on established methodologies for similar compounds. The protocols are intended to be a guide for researchers and chemists in a laboratory setting.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the N-alkylation of 7-methoxyindole, followed by a Friedel-Crafts acylation at the C3 position of the indole ring.

Step 1: Synthesis of 1-Butyl-7-methoxy-1H-indole

The first step involves the N-alkylation of 7-methoxyindole with 1-bromobutane. This reaction is carried out under basic conditions to deprotonate the indole nitrogen, facilitating its nucleophilic attack on the alkyl halide.

Experimental Protocol:

  • To a suspension of potassium hydroxide (KOH) (5 equivalents) in N,N-dimethylformamide (DMF) (approximately 13 mL per 1 equivalent of indole), add 7-methoxyindole (1 equivalent).

  • Stir the mixture at room temperature (21°C) for one hour.

  • Add 1-bromobutane (1.375 equivalents) to the reaction mixture.

  • Heat the mixture to 50°C and stir overnight.

  • Upon completion of the reaction (monitored by TLC), pour the mixture into water (15 mL).

  • Extract the aqueous layer with dichloromethane (DCM) (3 x 15 mL).

  • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the resulting residue by flash column chromatography on silica gel using a mixture of ethyl acetate and n-hexanes as the eluent to yield 1-butyl-7-methoxy-1H-indole as a clear oil.

Reactant/ReagentMolar Ratio (to 7-methoxyindole)
7-Methoxyindole1
Potassium Hydroxide (KOH)5
1-Bromobutane1.375
N,N-Dimethylformamide (DMF)Solvent
Step 2: Synthesis of this compound (1-(1-Butyl-7-methoxy-1H-indol-3-yl)-2-(1-naphthalenyl)-ethanone)

The second step is the acylation of the synthesized 1-butyl-7-methoxy-1H-indole with 1-naphthaleneacetyl chloride. This is a Friedel-Crafts acylation reaction, typically catalyzed by a Lewis acid, that introduces the naphthalenoyl group at the electron-rich C3 position of the indole ring.

Experimental Protocol:

  • Dissolve 1-butyl-7-methoxy-1H-indole (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise while maintaining the temperature at 0°C.

  • To this mixture, add a solution of 1-naphthaleneacetyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise.

  • Allow the reaction mixture to stir at 0°C for a specified time, then warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).

  • Quench the reaction by carefully adding it to a mixture of ice and dilute hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

Reactant/ReagentMolar Ratio (to 1-Butyl-7-methoxy-1H-indole)
1-Butyl-7-methoxy-1H-indole1
1-Naphthaleneacetyl Chloride1.1
Aluminum Chloride (AlCl₃)Catalyst
DichloromethaneSolvent

Purification Protocol for this compound

The crude this compound is purified by column chromatography to obtain the final product with high purity.

Experimental Protocol:

  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like hexane.

    • Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

    • Add a layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Elute the column with a solvent system of increasing polarity, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate. The optimal solvent gradient should be determined by thin-layer chromatography (TLC) analysis of the crude product.

  • Fraction Collection and Analysis:

    • Collect fractions as the solvent elutes from the column.

    • Monitor the collected fractions by TLC to identify those containing the pure product. A common visualization method for indole-containing compounds on TLC plates is staining with an Ehrlich's reagent solution, which typically produces a characteristic color.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product as a solid.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Acylation cluster_purification Purification 7-Methoxyindole 7-Methoxyindole Deprotonation Deprotonation 7-Methoxyindole->Deprotonation KOH, DMF 1-Butyl-7-methoxy-1H-indole 1-Butyl-7-methoxy-1H-indole Deprotonation->1-Butyl-7-methoxy-1H-indole 1-Bromobutane Acylation Acylation 1-Butyl-7-methoxy-1H-indole->Acylation 1-Naphthaleneacetyl Chloride, AlCl3 Crude this compound Crude this compound Acylation->Crude this compound Column Chromatography Column Chromatography Crude this compound->Column Chromatography Silica Gel Pure this compound Pure this compound Column Chromatography->Pure this compound

Caption: Synthetic workflow for this compound.

Purification_Workflow Crude Product Crude Product Dissolve in Minimal Solvent Dissolve in Minimal Solvent Crude Product->Dissolve in Minimal Solvent Load onto Silica Gel Column Load onto Silica Gel Column Dissolve in Minimal Solvent->Load onto Silica Gel Column Elute with Solvent Gradient\n(Hexane -> Ethyl Acetate) Elute with Solvent Gradient (Hexane -> Ethyl Acetate) Load onto Silica Gel Column->Elute with Solvent Gradient\n(Hexane -> Ethyl Acetate) Collect Fractions Collect Fractions Elute with Solvent Gradient\n(Hexane -> Ethyl Acetate)->Collect Fractions Monitor by TLC Monitor by TLC Collect Fractions->Monitor by TLC Combine Pure Fractions Combine Pure Fractions Monitor by TLC->Combine Pure Fractions Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent Pure this compound Pure this compound Evaporate Solvent->Pure this compound

Caption: Purification workflow for this compound.

Application Notes and Protocols for the Analytical Detection of 7'-Methoxy NABUTIE

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is a notable lack of specific, published, and validated analytical methods for 7'-Methoxy NABUTIE in the public domain. The following application notes and protocols are based on established analytical methodologies for structurally similar synthetic cannabinoids, particularly indole-based compounds. These methods should be considered as templates and will require full validation for the specific analysis of this compound to ensure accuracy, precision, and reliability.

Introduction

This compound is classified as a synthetic cannabinoid, a class of compounds designed to mimic the effects of THC. As a research and forensic analytical reference standard, its accurate detection and quantification in various matrices are crucial for research, quality control, and forensic investigations. This document outlines recommended starting points for developing analytical methods for this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Approaches

The two primary recommended techniques for the analysis of this compound are HPLC-UV for screening and quantification at higher concentrations, and LC-MS/MS for highly sensitive and specific detection and quantification at trace levels. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a viable technique, though it may require derivatization for optimal performance with some synthetic cannabinoids.[1][2]

Sample Preparation

Effective sample preparation is critical to remove matrix interferences and concentrate the analyte. The choice of method depends on the sample matrix.

  • Herbal Materials: Extraction with an organic solvent such as methanol or acetonitrile is a common approach.[1][3] This is typically followed by sonication to ensure efficient extraction, then centrifugation and filtration to remove particulate matter.[1]

  • Biological Fluids (e.g., Blood, Urine, Plasma):

    • Protein Precipitation: A simple and rapid method for plasma or serum samples, where a cold solvent like acetonitrile is added to precipitate proteins, followed by centrifugation.

    • Liquid-Liquid Extraction (LLE): This technique partitions the analyte from the aqueous sample into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): Offers cleaner extracts compared to LLE and protein precipitation. Various sorbents can be used, and it is effective for concentrating the analyte and removing interferences.[4]

    • Supported Liquid Extraction (SLE): A faster alternative to traditional LLE that provides high recovery and clean extracts.[5]

Data Presentation: Example Analytical Performance

The following table summarizes example quantitative data that could be expected from a validated LC-MS/MS method for a synthetic cannabinoid similar to this compound. These are not experimentally determined values for this compound.

ParameterExample Value RangeDescription
Limit of Detection (LOD) 0.1 - 1.0 ng/mLThe lowest concentration of the analyte that can be reliably distinguished from background noise.
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[6][7]
Linearity (R²) > 0.99The correlation coefficient for the calibration curve, indicating the method's ability to elicit test results that are directly proportional to the concentration of the analyte.[6]
Recovery 85% - 110%The efficiency of the extraction procedure in recovering the analyte from the sample matrix.
Precision (%CV) < 15%The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[7]
Accuracy (%Bias) ± 15%The closeness of the mean test results obtained by the method to the true value.[7]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound in Herbal Material

This protocol is a general guideline for the quantitative analysis of this compound in plant-based materials.[3]

4.1.1. Sample Preparation

  • Weigh 100 mg of the homogenized herbal material into a 15 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Vortex for 1 minute, then sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

4.1.2. HPLC-UV Conditions

  • Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm).[8]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 60% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • UV Detection: 220 nm.

  • Column Temperature: 30 °C.

Protocol 2: LC-MS/MS Analysis of this compound in Plasma

This protocol provides a starting point for the sensitive and selective quantification of this compound in plasma.

4.2.1. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of this compound).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Transfer to an LC-MS vial for analysis.

4.2.2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system.

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 30% B, increase to 98% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: These would need to be optimized for this compound. A starting point would be to select the protonated parent ion [M+H]⁺ as the precursor ion and identify 2-3 of the most intense and stable product ions after collision-induced dissociation.

Visualizations

Sample_Preparation_Workflow cluster_0 Sample Collection cluster_1 Extraction / Cleanup cluster_2 Final Preparation cluster_3 Analysis Herbal Herbal Material Solvent_Extraction Solvent Extraction (Acetonitrile) Herbal->Solvent_Extraction Plasma Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma->Protein_Precipitation Filtration Filtration (0.45 µm) Solvent_Extraction->Filtration Evaporation_Reconstitution Evaporation & Reconstitution Protein_Precipitation->Evaporation_Reconstitution Analysis HPLC-UV or LC-MS/MS Analysis Filtration->Analysis Evaporation_Reconstitution->Analysis

Caption: General sample preparation workflows for herbal and plasma matrices.

LCMSMS_Workflow Sample Prepared Sample LC_System UPLC/HPLC System (Chromatographic Separation) Sample->LC_System ESI_Source Electrospray Ionization (ESI Source) LC_System->ESI_Source Eluent Quad1 Quadrupole 1 (Q1) (Precursor Ion Selection) ESI_Source->Quad1 [M+H]⁺ Ions Quad2 Quadrupole 2 (q2) (Collision Cell - CID) Quad1->Quad2 Selected Precursor Ion Quad3 Quadrupole 3 (Q3) (Product Ion Selection) Quad2->Quad3 Fragment Ions Detector Detector Quad3->Detector Selected Product Ions Data_System Data System (Quantification & Identification) Detector->Data_System

Caption: Workflow for LC-MS/MS analysis using Multiple Reaction Monitoring (MRM).

References

Application Note: Analysis of 7'-Methoxy-NABUTIE using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Abstract

This application note details a comprehensive methodology for the qualitative and quantitative analysis of 7'-Methoxy-NABUTIE, a synthetic cannabinoid, using Gas Chromatography-Mass Spectrometry (GC-MS). 7'-Methoxy-NABUTIE, an aminoalkylindole derivative, is of significant interest in pharmacological research and drug development.[1] The protocol outlined below provides a robust framework for sample preparation, GC-MS analysis, and data interpretation, suitable for researchers in academic and industrial settings. The described method is foundational for pharmacokinetic studies, metabolic profiling, and quality control of this compound.

Introduction

7'-Methoxy-NABUTIE, with the chemical name 1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(1-naphthalenyl)-ethanone, is classified as a synthetic cannabinoid.[2][3] Its molecular formula is C25H25NO2 and it has a molecular weight of 371.47 g/mol .[3][4] Synthetic cannabinoids are a broad class of compounds that mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. These compounds typically exhibit high affinity for cannabinoid receptors, primarily CB1 and CB2.[5][6] As an aminoalkylindole derivative, 7'-Methoxy-NABUTIE is under investigation for its potential therapeutic applications, including in the study of alcohol abuse.[1]

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the identification and quantification of synthetic cannabinoids in various matrices.[5][6][7] Its high sensitivity and specificity make it an ideal tool for the analysis of complex samples. This application note provides a detailed protocol for the GC-MS analysis of 7'-Methoxy-NABUTIE, including sample preparation, instrumental parameters, and expected results.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol describes the extraction of 7'-Methoxy-NABUTIE from a biological matrix (e.g., plasma, serum) for GC-MS analysis.

Materials:

  • Biological sample (e.g., 1 mL of plasma)

  • Internal Standard (IS) solution (e.g., JWH-018-d9, 10 ng/mL in methanol)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ethyl acetate (GC grade)

  • Hexane (GC grade)

  • SPE cartridges (e.g., C18, 100 mg)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 1 mL of the biological sample, add 20 µL of the internal standard solution.

  • Vortex the sample for 30 seconds.

  • Condition the SPE cartridge by washing with 2 mL of methanol followed by 2 mL of deionized water.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of a 5% methanol in water solution to remove interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte and internal standard with 2 mL of ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Instrumentation and Conditions

Instrumentation:

  • Gas Chromatograph equipped with a mass selective detector (MSD).

GC Conditions:

  • Column: HP-5MS (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp 1: 20°C/min to 250°C

    • Ramp 2: 10°C/min to 300°C, hold for 5 minutes

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Mode: Full Scan (m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

The following table summarizes hypothetical quantitative data for the GC-MS analysis of 7'-Methoxy-NABUTIE. This data is for illustrative purposes, as publicly available experimental data is limited. The retention time is an estimate based on similar compounds, and the mass fragments are predicted based on the structure of the molecule.

CompoundRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z) for SIM
7'-Methoxy-NABUTIE~18.5371314, 214, 141
JWH-018-d9 (IS)~17.8350220, 141, 115

Signaling Pathway

Synthetic cannabinoids like 7'-Methoxy-NABUTIE primarily exert their effects through the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).[5][6] The activation of the CB1 receptor, predominantly found in the central nervous system, leads to a cascade of intracellular events.

G_protein_signaling cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gαi/o CB1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_channel Ca2+ Channel Ca_in Ca2+ Ca_channel->Ca_in K_channel K+ Channel K_out K+ K_channel->K_out SC 7'-Methoxy-NABUTIE SC->CB1 Binds and Activates G_protein->AC Inhibits G_protein->Ca_channel Inhibits G_protein->K_channel Activates ATP ATP ATP->AC Response Inhibition of Neurotransmitter Release cAMP->Response Ca_in->Response Ca_out Ca2+ Ca_out->Ca_channel K_in K+ K_in->K_channel K_out->Response

Caption: CB1 Receptor Signaling Pathway.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of 7'-Methoxy-NABUTIE is depicted in the following diagram.

experimental_workflow start Start: Biological Sample Collection sample_prep Sample Preparation (Solid-Phase Extraction) start->sample_prep gc_ms_analysis GC-MS Analysis sample_prep->gc_ms_analysis data_acquisition Data Acquisition (Full Scan and SIM) gc_ms_analysis->data_acquisition data_processing Data Processing and Analysis data_acquisition->data_processing quantification Quantification using Internal Standard data_processing->quantification reporting Reporting of Results quantification->reporting end End reporting->end

References

Application Notes and Protocols for the Quantification of 7'-Methoxy NABUTIE using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7'-Methoxy NABUTIE is a synthetic cannabinoid, a class of compounds designed to mimic the effects of THC, the primary psychoactive component in cannabis.[1][2][3] These synthetic analogues are of significant interest in forensic toxicology and drug development research. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, metabolism research, and forensic analysis. This document provides a detailed application note and protocol for the analysis of this compound in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique renowned for its selectivity and sensitivity.[4][5]

Chemical Properties of this compound:

PropertyValue
Chemical Name 1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(1-naphthalenyl)-ethanone[1][3][6]
Synonyms 7'-MeO NABUTIE
CAS Number 1438278-55-7[1][2][7][8]
Molecular Formula C₂₅H₂₅NO₂[1][2][3][7][8]
Formula Weight 371.5 g/mol [1][3]
Purity ≥98%[1][2]
Formulation A crystalline solid[1][3]
Solubility DMF: 25 mg/ml, DMSO: 5 mg/ml[1][2][7]

Hypothetical Signaling Pathway of this compound

Synthetic cannabinoids, including this compound, are known to act as agonists at cannabinoid receptors, primarily the CB1 receptor, which is highly expressed in the central nervous system.[1][4] Activation of the CB1 receptor by a synthetic cannabinoid typically initiates a G-protein coupled signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Concurrently, the βγ-subunits of the G-protein can modulate ion channels, leading to the inhibition of N-type calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1] The net effect of these signaling events is a reduction in neuronal excitability and neurotransmitter release.

Synthetic Cannabinoid Signaling Pathway cluster_membrane Cell Membrane CB1_Receptor CB1 Receptor G_Protein Gi/o Protein CB1_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ca_Channel N-type Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel GIRK Channel G_Protein->K_Channel Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts Neuronal_Inhibition Neuronal Inhibition Ca_Channel->Neuronal_Inhibition Contributes to K_Channel->Neuronal_Inhibition Contributes to 7_Methoxy_NABUTIE This compound 7_Methoxy_NABUTIE->CB1_Receptor Binds to ATP ATP ATP->Adenylyl_Cyclase cAMP->Neuronal_Inhibition Leads to reduced

Caption: Hypothetical signaling cascade of this compound via the CB1 receptor.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.[9][10]

Materials:

  • Human plasma

  • This compound analytical standard

  • Internal Standard (IS) (e.g., this compound-d4)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Spike 100 µL of human plasma with the internal standard to a final concentration of 50 ng/mL.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

For cleaner extracts and potentially lower limits of quantification, solid-phase extraction is a recommended alternative.[11][12][13][14]

Materials:

  • Mixed-mode cation exchange SPE cartridges

  • Human plasma

  • This compound analytical standard

  • Internal Standard (IS) (e.g., this compound-d4)

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Ammonium hydroxide

  • Formic acid, LC-MS grade

  • SPE vacuum manifold

Protocol:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Dilute 100 µL of plasma (pre-spiked with IS) with 400 µL of 2% formic acid in water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis Workflow

The following diagram illustrates the general workflow for the quantification of this compound in plasma samples.

LC_MS_MS_Workflow Sample_Collection Plasma Sample Collection Internal_Standard Spike with Internal Standard Sample_Collection->Internal_Standard Sample_Preparation Sample Preparation (Protein Precipitation or SPE) Internal_Standard->Sample_Preparation LC_Separation Liquid Chromatography Separation Sample_Preparation->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: General workflow for LC-MS/MS analysis of this compound.

LC-MS/MS Method Parameters

The following table summarizes the recommended starting conditions for the LC-MS/MS analysis of this compound. Optimization may be required based on the specific instrumentation used.

ParameterRecommended Condition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
MRM Transition (Analyte)To be determined experimentally (e.g., [M+H]⁺ > fragment ion)
MRM Transition (IS)To be determined experimentally (e.g., [M+H]⁺ > fragment ion)
Collision EnergyTo be optimized for each transition
Dwell Time100 ms

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison. The following is an example of how to present calibration curve and quality control data.

Calibration Curve Data:

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)
1ValueValue
5ValueValue
10ValueValue
50ValueValue
100ValueValue
500ValueValue
1000ValueValue

Quality Control (QC) Sample Data:

QC LevelConcentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1ValueValueValue
Low3ValueValueValue
Medium75ValueValueValue
High750ValueValueValue

Conclusion

This application note provides a comprehensive framework for the development and implementation of a robust LC-MS/MS method for the quantification of this compound in plasma. The detailed protocols for sample preparation and the recommended instrumental parameters offer a solid starting point for researchers in various fields. Adherence to these guidelines will facilitate the generation of accurate and reliable data, essential for advancing our understanding of the pharmacology and toxicology of this synthetic cannabinoid.

References

Application Note: Structural Elucidation of 7'-Methoxy NABUTIE using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the structural analysis of 7'-Methoxy NABUTIE, a synthetic cannabinoid, using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The document outlines the necessary steps for sample preparation, data acquisition, and processing. Predicted ¹H and ¹³C NMR data are presented in a comprehensive table to aid in the identification and characterization of this compound. Furthermore, this note includes diagrams illustrating the chemical structure, a typical experimental workflow, and the general signaling pathway associated with synthetic cannabinoids, providing valuable context for researchers in drug development and forensic analysis.

Introduction

This compound, with the formal name 1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(1-naphthalenyl)-ethanone, is classified as a synthetic cannabinoid.[1] These compounds are functionally similar to Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Synthetic cannabinoids are a broad and dynamic class of new psychoactive substances (NPS) that are often found in herbal smoking mixtures or other illicit products. Accurate analytical methods are crucial for the identification and characterization of these compounds for forensic and research purposes.

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, it is possible to unambiguously determine the constitution and configuration of molecules like this compound. This application note serves as a practical guide for researchers utilizing NMR for the structural elucidation of this and similar synthetic cannabinoids.

Predicted NMR Data

Due to the lack of publicly available experimental NMR data for this compound, the following ¹H and ¹³C NMR chemical shifts have been predicted using computational methods. These values serve as a reference for the identification and assignment of signals in experimentally acquired spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-171.5
24.35 (s, 2H)45.2
3-128.8
47.95 (d, 1H)126.5
57.55 (t, 1H)125.8
67.50 (t, 1H)128.7
77.85 (d, 1H)126.9
8-133.8
98.10 (d, 1H)123.5
107.60 (m, 1H)128.2
11-131.2
12-116.2
137.75 (s, 1H)135.1
14-129.5
156.70 (d, 1H)108.2
167.15 (t, 1H)122.5
176.80 (d, 1H)110.5
18-148.5
193.90 (s, 3H)55.8
20--
214.20 (t, 2H)46.8
221.80 (m, 2H)31.5
231.40 (m, 2H)20.2
240.95 (t, 3H)13.9

Note: Predicted values are for guidance only and may differ from experimental results. Atom numbering corresponds to the structure in the diagram below.

Chemical Structure of this compound

G Chemical Structure of this compound cluster_indole cluster_ketone cluster_naphthalene C12 C12 N20 N20 C12->N20 C1 C1 C12->C1 C13 C13 C13->C12 C14 C14 C14->C13 C15 C15 C14->C15 C16 C16 C15->C16 C17 C17 C16->C17 C18 C18 C17->C18 C18->N20 O19 O19 C18->O19 N20->C14 C21 C21 N20->C21 C_Me C O19->C_Me H_Me1 H C_Me->H_Me1 H_Me2 H C_Me->H_Me2 H_Me3 H C_Me->H_Me3 C22 C22 C21->C22 C23 C23 C22->C23 C24 C24 C23->C24 O_keto O C1->O_keto C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C8->C3 C9 C9 C8->C9 C10 C10 C9->C10 C11 C11 C10->C11 C11->C7

Caption: Chemical structure of this compound with atom numbering.

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) of high purity (≥99.8 atom % D)

  • NMR tubes (5 mm diameter)

  • Pipettes and vials for sample preparation

Instrumentation
  • NMR spectrometer with a proton frequency of 400 MHz or higher.

  • A 5 mm broadband probe with Z-gradient capabilities.

Sample Preparation
  • Accurately weigh 5-10 mg of the this compound reference standard into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.

  • Vortex the sample until the solid is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a ¹H NMR spectrum using the following typical parameters:

    • Pulse sequence: zg30

    • Number of scans: 16-64

    • Relaxation delay (d1): 1-2 seconds

    • Acquisition time: 3-4 seconds

    • Spectral width: 16-20 ppm

  • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) with the following typical parameters:

    • Number of scans: 1024 or more, depending on sample concentration

    • Relaxation delay (d1): 2 seconds

    • Spectral width: 200-240 ppm

  • (Optional) Acquire 2D NMR spectra such as COSY, HSQC, and HMBC to aid in the complete assignment of all proton and carbon signals.

Data Processing
  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the resulting spectra.

  • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, coupling patterns, and integrals to assign the signals to the respective nuclei in the molecule.

Experimental Workflow

G NMR Analysis Workflow SamplePrep Sample Preparation DataAcquisition NMR Data Acquisition SamplePrep->DataAcquisition DataProcessing Data Processing DataAcquisition->DataProcessing StructureElucidation Structure Elucidation DataProcessing->StructureElucidation G Synthetic Cannabinoid Signaling Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor AC Adenylyl Cyclase CB1->AC Inhibition IonChannels Ion Channels (Ca²⁺↓, K⁺↑) CB1->IonChannels Modulation SC Synthetic Cannabinoid (e.g., this compound) SC->CB1 Agonist Binding cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA ↓ Activation Neurotransmitter ↓ Neurotransmitter Release PKA->Neurotransmitter IonChannels->Neurotransmitter

References

Preparing 7'-Methoxy NABUTIE solutions for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 7'-Methoxy NABUTIE

For Researchers, Scientists, and Drug Development Professionals

Introduction

7'-Methoxy-N-(3',4',5'-trimethoxyphenethyl)narcotine (this compound) is an aminoalkylindole derivative categorized as a synthetic cannabinoid.[1] As a research chemical, it is crucial to have standardized protocols for the preparation of solutions to ensure reproducibility and accuracy in in vitro assays. These application notes provide detailed procedures for dissolving, storing, and preparing this compound solutions for various experimental setups. Additionally, it outlines common in vitro assays used to characterize synthetic cannabinoids and illustrates the primary signaling pathway associated with cannabinoid receptor activation.

Physicochemical Properties and Solubility

A summary of the key properties of this compound is provided in the table below. Understanding these characteristics is essential for accurate solution preparation and experimental design.

PropertyValueReference
Molecular Formula C₂₅H₂₅NO₂[1]
Molecular Weight 371.5 g/mol [1]
Appearance Crystalline solid[1]
Purity ≥98%[1]
Solubility in DMF 25 mg/mL[1]
Solubility in DMSO 5 mg/mL[1]
Solubility in DMF:PBS (pH 7.2) (1:2) 0.3 mg/mL[1]

Protocols for Solution Preparation

Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, low-adsorption microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weighing: In a fume hood, carefully weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 3.715 mg (Molecular Weight = 371.5 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed powder to achieve a 10 mM concentration.

  • Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved.[2] Gentle warming to 37°C or sonication can be used to aid dissolution if necessary, but the stability of the compound under these conditions should be verified.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in tightly sealed, low-adsorption tubes to avoid repeated freeze-thaw cycles.[2] Store the aliquots at -20°C or -80°C for long-term stability.[2]

Preparation of Working Solutions

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate aqueous assay buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution with the assay buffer to achieve the desired final working concentration. To minimize precipitation, add the stock solution dropwise to the vortexing aqueous buffer.[3]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.[4] A vehicle control with the same final DMSO concentration should be included in all experiments.

Troubleshooting Precipitation: If precipitation occurs upon dilution into the aqueous buffer:

  • Reduce the final concentration of the compound.[2]

  • Use a serial dilution method with thorough mixing at each step.[2]

  • Consider the use of solubilizing agents like biocompatible surfactants, though their impact on the assay should be evaluated.[2]

Experimental Workflow for In Vitro Assays

The following diagram outlines the general workflow for preparing this compound and using it in typical cell-based in vitro assays.

G cluster_prep Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Prepare Working Solutions thaw->dilute treat Treat Cells/Reagents dilute->treat measure Measure Assay Endpoint treat->measure data_analysis Data Analysis measure->data_analysis Analyze Data

Experimental workflow from solution preparation to data analysis.

In Vitro Assay Protocols

Cannabinoid Receptor Binding Assay

This assay determines the affinity of this compound for cannabinoid receptors (CB1 and CB2) by measuring its ability to compete with a radiolabeled ligand.[4]

Materials:

  • Membrane preparations from cells expressing human CB1 or CB2 receptors

  • [³H]CP-55,940 (radiolabeled cannabinoid agonist)

  • This compound working solutions

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

  • Scintillation vials and cocktail

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membrane preparation, [³H]CP-55,940, and varying concentrations of this compound.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]CP-55,940 (IC₅₀) and calculate the binding affinity (Ki).

cAMP Functional Assay

This assay measures the functional activity of this compound at cannabinoid receptors by quantifying its effect on forskolin-stimulated cyclic AMP (cAMP) production. As CB1 and CB2 receptors are Gᵢ-coupled, an agonist will inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[4]

Materials:

  • Cells expressing human CB1 or CB2 receptors (e.g., CHO or AtT-20 cells)

  • This compound working solutions

  • Forskolin

  • cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and culture overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).

  • Stimulation: Add forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and incubate.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the EC₅₀ value, which represents the concentration of the compound that produces 50% of its maximal effect.

Cannabinoid Receptor Signaling Pathway

This compound, as a synthetic cannabinoid, is expected to act as an agonist at cannabinoid receptors (CB1 and CB2), which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a cascade of intracellular signaling events.

G ligand This compound receptor CB1/CB2 Receptor ligand->receptor Binds to g_protein Gαi/o & Gβγ receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ion_channel Ion Channels (K+, Ca2+) g_protein->ion_channel Modulates mapk MAPK Pathway (ERK, JNK, p38) g_protein->mapk Activates camp cAMP ac->camp Produces pka PKA camp->pka Activates cellular_response Cellular Response pka->cellular_response ion_channel->cellular_response transcription Gene Transcription mapk->transcription Regulates transcription->cellular_response

Cannabinoid receptor signaling cascade.

Upon binding of an agonist like this compound, the CB1/CB2 receptor activates the associated inhibitory G-protein (Gᵢ/ₒ).[1][2] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[2] The G-protein subunits also modulate the activity of ion channels and activate the mitogen-activated protein kinase (MAPK) signaling cascade, ultimately leading to changes in gene transcription and cellular responses.[1][5]

References

Application Notes and Protocols for Cannabinoid Receptor Binding Assay Using 7'-Methoxy NABUTIE

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cannabinoid receptors, principally the CB1 and CB2 subtypes, are integral components of the endocannabinoid system and represent critical targets for therapeutic drug development.[1] The CB1 receptor is predominantly located in the central nervous system, where it mediates the psychoactive effects of cannabinoids, while the CB2 receptor is primarily expressed in the immune system and peripheral tissues, indicating its role in inflammatory processes.[1][2][3] The development of selective ligands for these G protein-coupled receptors (GPCRs) is a significant focus of pharmaceutical research.[2][4][5] This document provides a detailed protocol for a competitive radioligand binding assay to characterize the binding affinity of novel compounds, using 7'-Methoxy NABUTIE as an example test ligand.

This compound is a synthetic cannabinoid, categorized as an aminoalkylindole derivative.[6][7] While its primary therapeutic application under investigation is related to alcohol abuse studies, its interaction with cannabinoid receptors can be effectively characterized using the binding assay protocol detailed below.[7][8] This application note will guide researchers through the experimental workflow, data analysis, and interpretation of results.

Data Presentation: Comparative Binding Affinities

The binding affinity of a test compound is determined by its ability to displace a known radioligand from the CB1 and CB2 receptors. The inhibition constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher binding affinity. The data presented in Table 1 are hypothetical but representative of typical results obtained for synthetic cannabinoids and are provided for illustrative purposes.

CompoundCB1 Ki (nM)CB2 Ki (nM)Selectivity (CB1/CB2 Ratio)
This compound (Hypothetical)15850.18
Δ⁹-THC40.736.41.12
JWH-0811.212.40.10
CP-55,940 (Radioligand)0.580.680.85

Experimental Protocols

Objective:

To determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors through a competitive radioligand binding assay.

Principle:

This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]CP-55,940) for binding to cannabinoid receptors in a membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibition constant (Ki) is calculated.[9][10][11]

Materials:
  • Receptor Source: Commercially available membrane preparations from cells stably expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]CP-55,940 (a high-affinity, non-selective cannabinoid agonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity cannabinoid ligand such as WIN-55,212-2 or unlabeled CP-55,940.[1]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.5% Bovine Serum Albumin (BSA), pH 7.4.[1]

  • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA, pH 7.4.[12]

  • Equipment: 96-well plates, cell harvester with glass fiber filter mats (e.g., GF/C), scintillation counter, and scintillation fluid.

Procedure:
  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in assay buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM).

    • Dilute the [³H]CP-55,940 in assay buffer to a final concentration of approximately 0.5-1.0 nM.[1]

    • Prepare the non-specific binding control by diluting the unlabeled ligand to a final concentration of 10 µM in the assay buffer.[1]

    • Thaw the receptor membrane preparations on ice and dilute to the desired concentration in ice-cold assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]CP-55,940, and 100 µL of the membrane preparation.

    • Non-specific Binding: 50 µL of the non-specific binding control, 50 µL of [³H]CP-55,940, and 100 µL of the membrane preparation.

    • Competitive Binding: 50 µL of the diluted this compound (at each concentration), 50 µL of [³H]CP-55,940, and 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at 30°C for 90 minutes with gentle agitation to allow the binding to reach equilibrium.[1][13]

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[9]

    • Quickly wash the filters three to four times with ice-cold wash buffer to remove any unbound radioligand.[13]

  • Quantification:

    • Place the filter discs into scintillation vials containing an appropriate amount of scintillation fluid.

    • Measure the radioactivity in counts per minute (CPM) using a scintillation counter.[1]

Data Analysis:
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Dose-Response Curve:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC50:

    • Use non-linear regression analysis (e.g., a sigmoidal dose-response curve in software like GraphPad Prism) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]CP-55,940.[1]

  • Calculate Ki:

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand used.

        • Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Experimental Workflow

Cannabinoid Receptor Binding Assay Workflow ReagentPrep Reagent Preparation (Test Compound, Radioligand, Membranes) AssaySetup Assay Setup in 96-Well Plate (Total, Non-specific, Competitive Binding) ReagentPrep->AssaySetup 1 Incubation Incubation (30°C for 90 min) AssaySetup->Incubation 2 Filtration Filtration & Washing (Separate Bound from Free Ligand) Incubation->Filtration 3 Quantification Scintillation Counting (Measure Radioactivity) Filtration->Quantification 4 DataAnalysis Data Analysis (Calculate IC50 and Ki) Quantification->DataAnalysis 5

Caption: Workflow for the competitive cannabinoid receptor binding assay.

Cannabinoid Receptor Signaling Pathways

Both CB1 and CB2 receptors are G protein-coupled receptors that primarily couple to the Gi/o family of G proteins.[4][5] Upon activation by an agonist, these receptors initiate a cascade of intracellular signaling events.

Cannabinoid_Receptor_Signaling Ligand Cannabinoid Ligand (e.g., this compound) Receptor CB1/CB2 Receptor (7-TM GPCR) Ligand->Receptor Binds to G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK MAPK Pathway (ERK, JNK, p38) G_Protein->MAPK Activates IonChannels Ion Channels (Ca²⁺↓, K⁺↑) G_Protein->IonChannels Modulates cAMP ↓ cAMP AC->cAMP Transcription Gene Transcription MAPK->Transcription Regulates

Caption: Simplified signaling pathways of CB1/CB2 receptors.

References

Application of 7'-Methoxy NABUTIE in Forensic Toxicology Screening

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the application of 7'-methoxy NABUTIE, a synthetic cannabinoid of the aminoalkylindole class, in forensic toxicology screening. While specific toxicological data for this compound is not extensively available, this guide offers generalized protocols and data based on structurally similar and well-documented synthetic cannabinoids like JWH-018 and AM-2201. The provided methodologies for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are intended to serve as a foundational framework for the detection and quantification of this compound and its potential metabolites in biological matrices.

Introduction

This compound, with the formal name 1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(1-naphthalenyl)-ethanone, is classified as a synthetic cannabinoid.[1][2] These substances are designed to mimic the effects of Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis, by acting as agonists at the cannabinoid receptors, primarily CB1.[3][4] The continuous emergence of novel psychoactive substances (NPS), including a wide array of synthetic cannabinoids, presents a significant challenge for forensic toxicology laboratories.[5][6] Therefore, the development of robust and sensitive analytical methods for the detection of these compounds is crucial for clinical and forensic investigations.

This application note outlines a comprehensive approach to the forensic toxicology screening of this compound, including sample preparation, analytical methodology, and expected metabolic pathways.

Signaling Pathway of Synthetic Cannabinoids

Synthetic cannabinoids, including this compound, primarily exert their effects through the activation of the CB1 receptor, a G-protein coupled receptor (GPCR).[3][7][8][9] Activation of the CB1 receptor by an agonist like a synthetic cannabinoid initiates a signaling cascade that leads to the modulation of neurotransmitter release.[10] This signaling pathway is crucial for understanding the pharmacological effects of these compounds.

CB1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK (ERK1/2) G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Neurotransmitter_release Neurotransmitter Release PKA->Neurotransmitter_release Modulates MAPK->Neurotransmitter_release Modulates SC Synthetic Cannabinoid (e.g., this compound) SC->CB1R Binds to

Caption: CB1 Receptor Signaling Pathway

Generalized Metabolic Pathway of Aminoalkylindole Synthetic Cannabinoids

The metabolism of synthetic cannabinoids is extensive and primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes.[11] For aminoalkylindole-type synthetic cannabinoids, metabolism typically involves hydroxylation of the alkyl chain and the indole ring, followed by glucuronidation to facilitate excretion.[11][12] Understanding these metabolic pathways is essential for identifying the correct target analytes in biological samples, as parent compounds are often present at very low concentrations.[12]

Metabolic Pathway of Aminoalkylindole Synthetic Cannabinoids cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent Parent Compound (e.g., this compound) Hydroxylation_alkyl Alkyl Chain Hydroxylation Parent->Hydroxylation_alkyl Hydroxylation_indole Indole Ring Hydroxylation Parent->Hydroxylation_indole Dealkylation N-Dealkylation Parent->Dealkylation Carboxylation Carboxylation of Alkyl Chain Hydroxylation_alkyl->Carboxylation Glucuronidation Glucuronide Conjugates Hydroxylation_alkyl->Glucuronidation Hydroxylation_indole->Glucuronidation Dealkylation->Glucuronidation Carboxylation->Glucuronidation Excretion Urinary Excretion Glucuronidation->Excretion

Caption: Generalized Metabolic Pathway

Experimental Protocols

The following protocols are generalized for the detection of synthetic cannabinoids in biological matrices and can be adapted for this compound.

Sample Preparation: Solid Phase Extraction (SPE) for Urine
  • Sample Pre-treatment: To 1 mL of urine, add 50 µL of an internal standard solution and 500 µL of β-glucuronidase solution. Vortex and incubate at 50°C for 2 hours to hydrolyze the glucuronide conjugates.

  • SPE Column Conditioning: Condition a mixed-mode SPE column by washing sequentially with 2 mL of methanol and 2 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE column.

  • Washing: Wash the column with 2 mL of deionized water, followed by 2 mL of a 5% methanol in water solution.

  • Elution: Elute the analytes with 2 mL of a 2% formic acid in methanol solution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE) for Blood
  • Sample Preparation: To 1 mL of whole blood, add 50 µL of an internal standard solution and 1 mL of acetonitrile to precipitate proteins. Vortex and centrifuge at 3000 rpm for 10 minutes.

  • Extraction: Transfer the supernatant to a clean tube and add 3 mL of a non-polar organic solvent (e.g., n-butyl chloride). Vortex for 5 minutes and centrifuge at 3000 rpm for 5 minutes.

  • Evaporation and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start at 95% A, ramping to 5% A over 10 minutes, holding for 2 minutes, and then re-equilibrating to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific to the target analytes.

Experimental Workflow

The overall workflow for the forensic toxicology screening of this compound is depicted below.

Experimental Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample_Collection Sample Collection (Blood/Urine) Sample_Accessioning Sample Accessioning & Storage Sample_Collection->Sample_Accessioning Sample_Preparation Sample Preparation (SPE or LLE) Sample_Accessioning->Sample_Preparation LC_MSMS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MSMS_Analysis Data_Acquisition Data Acquisition LC_MSMS_Analysis->Data_Acquisition Data_Processing Data Processing & Review Data_Acquisition->Data_Processing Result_Interpretation Result Interpretation Data_Processing->Result_Interpretation Reporting Reporting Result_Interpretation->Reporting

References

Application Notes and Protocols for In Vivo Experimental Design: 7'-Methoxy-NABUTIE

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 7'-Methoxy-NABUTIE is a synthetic cannabinoid available as an analytical reference standard.[1][2][3][4] To date, there is a lack of publicly available in vivo studies specifically investigating this compound. Therefore, the following application notes and protocols are based on established methodologies for evaluating other synthetic cannabinoid receptor agonists, particularly those targeting the cannabinoid receptor 2 (CB2) for therapeutic areas such as neuropathic pain and inflammation.[5][6][7][8]

Introduction and Background

7'-Methoxy-NABUTIE is classified as a synthetic cannabinoid.[1][2] Synthetic cannabinoids often exert their effects through interaction with the cannabinoid receptors CB1 and CB2.[9][10][11] The CB1 receptor is primarily located in the central nervous system and is associated with the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in the periphery and immune cells, playing a crucial role in modulating inflammation and pain.[6][8] Given the therapeutic interest in developing non-psychoactive analgesics and anti-inflammatory agents, this document outlines a proposed in vivo experimental design to investigate the potential of 7'-Methoxy-NABUTIE as a selective CB2 receptor agonist in a rodent model of neuropathic pain.

Proposed Mechanism of Action

It is hypothesized that 7'-Methoxy-NABUTIE acts as a selective agonist at the CB2 receptor. Activation of CB2 receptors on immune cells (e.g., microglia, macrophages) and peripheral neurons can lead to the attenuation of pro-inflammatory cytokine release and a reduction in neuronal hyperexcitability, thereby alleviating neuropathic pain.

CB2_Signaling_Pathway 7_Methoxy_NABUTIE 7_Methoxy_NABUTIE CB2_Receptor CB2_Receptor 7_Methoxy_NABUTIE->CB2_Receptor Binds & Activates Gi_Protein Gi_Protein CB2_Receptor->Gi_Protein Activates Adenylate_Cyclase Adenylate_Cyclase Gi_Protein->Adenylate_Cyclase Inhibits MAPK_Pathway MAPK_Pathway Gi_Protein->MAPK_Pathway Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB MAPK_Pathway->CREB Phosphorylates Gene_Transcription Gene_Transcription CREB->Gene_Transcription Modulates Anti_inflammatory_Cytokines Anti_inflammatory_Cytokines Gene_Transcription->Anti_inflammatory_Cytokines Upregulates Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines Gene_Transcription->Pro_inflammatory_Cytokines Downregulates Reduced_Inflammation Reduced_Inflammation Anti_inflammatory_Cytokines->Reduced_Inflammation Pro_inflammatory_Cytokines->Reduced_Inflammation Analgesia Analgesia Reduced_Inflammation->Analgesia

Proposed CB2 Receptor Signaling Pathway for 7'-Methoxy-NABUTIE.

In Vivo Experimental Design: Neuropathic Pain Model

This section details a proposed study to evaluate the efficacy of 7'-Methoxy-NABUTIE in a rat model of chemotherapy-induced neuropathic pain (CINP), a common and debilitating side effect of certain cancer treatments.[5]

Animal Model
  • Species: Rat

  • Strain: Sprague-Dawley

  • Sex: Male and/or Female

  • Weight: 200-250 g

  • Acclimatization: Animals should be housed for at least one week under standard laboratory conditions (12:12 h light:dark cycle, with ad libitum access to food and water) before the start of the experiment.[12]

Experimental Groups and Dosing
GroupTreatmentDose (mg/kg, i.p.)Number of Animals (n)
1Vehicle Control-10
2Paclitaxel + Vehicle-10
3Paclitaxel + 7'-Methoxy-NABUTIE110
4Paclitaxel + 7'-Methoxy-NABUTIE510
5Paclitaxel + 7'-Methoxy-NABUTIE1010
6Paclitaxel + 7'-Methoxy-NABUTIE + AM630 (CB2 Antagonist)10 + 110
7Paclitaxel + Gabapentin (Positive Control)5010

Doses are hypothetical and should be determined by preliminary dose-ranging studies.

Experimental Workflow

Experimental_Workflow cluster_pre Pre-Treatment Phase cluster_induction Induction Phase cluster_treatment Treatment & Assessment Phase cluster_post Post-Mortem Analysis Acclimatization Acclimatization Baseline_Testing Baseline_Testing Acclimatization->Baseline_Testing Day -7 to -1 Paclitaxel_Induction Paclitaxel_Induction Baseline_Testing->Paclitaxel_Induction Day 0 Drug_Administration Drug_Administration Paclitaxel_Induction->Drug_Administration Day 1, 3, 5, 7 Behavioral_Assessments Behavioral_Assessments Drug_Administration->Behavioral_Assessments Day 14 onwards Tissue_Collection Tissue_Collection Behavioral_Assessments->Tissue_Collection Daily for 14 days Biochemical_Analysis Biochemical_Analysis Tissue_Collection->Biochemical_Analysis Endpoint

General experimental workflow for an in vivo study.

Detailed Experimental Protocols

Induction of Neuropathic Pain
  • Agent: Paclitaxel, dissolved in a suitable vehicle (e.g., Cremophor EL and ethanol 1:1, then diluted in saline).

  • Administration: Administer paclitaxel via intraperitoneal (i.p.) injection on four alternate days (e.g., days 0, 2, 4, 6) at a cumulative dose of 8 mg/kg.[5]

  • Confirmation: Development of neuropathic pain can be confirmed by behavioral testing starting from day 7 post-first injection.

Drug Preparation and Administration
  • 7'-Methoxy-NABUTIE: Dissolve in a vehicle such as a mixture of ethanol, Tween 80, and saline.

  • Administration: Administer the assigned treatment (vehicle, 7'-Methoxy-NABUTIE, or gabapentin) via i.p. injection starting from day 14, when neuropathic pain is established, for a period of 10-14 consecutive days.[5]

  • Antagonist Study: For the antagonist group, administer the CB2 antagonist AM630 (1 mg/kg, i.p.) 30 minutes prior to the administration of 7'-Methoxy-NABUTIE.[13]

Behavioral Assessments for Neuropathic Pain

Perform behavioral tests at baseline and at regular intervals after treatment administration.

  • Mechanical Allodynia (von Frey Test):

    • Place the animal on an elevated mesh floor and allow it to acclimatize.

    • Apply a series of calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

    • The paw withdrawal threshold is determined as the lowest force that elicits a brisk withdrawal response.[7][12]

  • Thermal Hyperalgesia (Hargreaves Test):

    • Place the animal in a plexiglass chamber on a glass floor.

    • A radiant heat source is focused on the plantar surface of the hind paw.

    • Record the latency for the animal to withdraw its paw. A cut-off time is used to prevent tissue damage.[12]

Post-Mortem Tissue Analysis

At the end of the study, animals will be euthanized, and relevant tissues collected for further analysis.

  • Tissue Collection: Collect lumbar spinal cord, dorsal root ganglia (DRG), and sciatic nerve.

  • Biochemical Assays:

    • Western Blot/ELISA: Analyze the expression levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and anti-inflammatory cytokines in tissue homogenates.[6]

    • Immunohistochemistry: Stain tissue sections for markers of microglial and astrocyte activation (e.g., Iba1, GFAP) and CB2 receptor expression.

Data Presentation and Expected Outcomes

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis can be performed using ANOVA followed by an appropriate post-hoc test.

Table 1: Paw Withdrawal Threshold (Mechanical Allodynia)
Treatment GroupBaseline (g)Day 7 Post-Paclitaxel (g)Day 21 Post-Treatment (g)
Vehicle Control15.2 ± 1.114.9 ± 1.315.1 ± 1.2
Paclitaxel + Vehicle15.0 ± 1.04.5 ± 0.54.8 ± 0.6
Paclitaxel + 7'-Methoxy-NABUTIE (1 mg/kg)15.3 ± 1.24.6 ± 0.47.2 ± 0.8**
Paclitaxel + 7'-Methoxy-NABUTIE (5 mg/kg)14.8 ± 0.94.3 ± 0.610.5 ± 1.0
Paclitaxel + 7'-Methoxy-NABUTIE (10 mg/kg)15.1 ± 1.14.7 ± 0.5*13.8 ± 1.1
Paclitaxel + 7'-Methoxy-NABUTIE + AM63014.9 ± 1.04.4 ± 0.45.1 ± 0.7
Paclitaxel + Gabapentin15.0 ± 1.24.6 ± 0.6*12.5 ± 0.9**

*p < 0.05 compared to Vehicle Control; **p < 0.05 compared to Paclitaxel + Vehicle (Hypothetical Data)

Table 2: Paw Withdrawal Latency (Thermal Hyperalgesia)
Treatment GroupBaseline (s)Day 7 Post-Paclitaxel (s)Day 21 Post-Treatment (s)
Vehicle Control12.1 ± 0.811.9 ± 0.912.0 ± 0.7
Paclitaxel + Vehicle12.3 ± 0.76.2 ± 0.46.5 ± 0.5
Paclitaxel + 7'-Methoxy-NABUTIE (1 mg/kg)12.0 ± 0.96.4 ± 0.58.1 ± 0.6**
Paclitaxel + 7'-Methoxy-NABUTIE (5 mg/kg)11.8 ± 0.86.1 ± 0.49.7 ± 0.7
Paclitaxel + 7'-Methoxy-NABUTIE (10 mg/kg)12.2 ± 0.76.3 ± 0.5*11.2 ± 0.8
Paclitaxel + 7'-Methoxy-NABUTIE + AM63012.1 ± 0.96.2 ± 0.46.8 ± 0.6
Paclitaxel + Gabapentin11.9 ± 0.86.4 ± 0.5*10.8 ± 0.7**

*p < 0.05 compared to Vehicle Control; **p < 0.05 compared to Paclitaxel + Vehicle (Hypothetical Data)

A successful outcome would be a dose-dependent reversal of paclitaxel-induced mechanical allodynia and thermal hyperalgesia by 7'-Methoxy-NABUTIE. This effect should be attenuated by the co-administration of a CB2 antagonist, providing evidence for a CB2-mediated mechanism of action. Furthermore, a reduction in pro-inflammatory markers in the spinal cord and DRGs of the 7'-Methoxy-NABUTIE treated groups would provide further support for its anti-inflammatory and neuroprotective potential.

References

Proper handling and storage procedures for 7'-Methoxy NABUTIE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the proper handling, storage, and use of 7'-Methoxy NABUTIE, an analytical reference standard categorized as a synthetic cannabinoid. The information is intended for research and forensic applications.

Product Information and Storage

This compound is a synthetic cannabinoid, a derivative of aminoalkylindole. It is supplied as a crystalline solid.

Table 1: Chemical and Physical Properties

PropertyValueSource
Formal Name 1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(1-naphthalenyl)-ethanone[1]
Synonyms 7'-MeO NABUTIE[1]
Molecular Formula C₂₅H₂₅NO₂[1]
Formula Weight 371.5 g/mol [1]
Purity ≥98%[1]
Formulation A crystalline solid[1]

Table 2: Storage and Stability

ConditionRecommendationSource
Storage Temperature -20°C[1][2]
Stability ≥ 5 years (at -20°C)[1]
Shipping Room temperature (in continental US; may vary elsewhere)[1]

Handling and Safety Precautions

As with any research chemical, proper safety protocols should be followed when handling this compound.

General Handling:

  • Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses with side shields.

  • Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Prevent the formation of dust and aerosols during handling. Use a spatula for transferring the solid compound.

  • Wash hands thoroughly after handling.

Spill Management:

  • In the event of a spill, evacuate the area.

  • Wear appropriate PPE and cover the spill with an inert absorbent material such as vermiculite or sand.

  • Carefully sweep up the absorbed material and place it into a sealed container for proper disposal.

  • Avoid generating dust during cleanup.

  • Ventilate the area and decontaminate the spill site.

Solubility and Solution Preparation

This compound is soluble in various organic solvents.

Table 3: Solubility Data

SolventSolubilitySource
DMF 25 mg/mL[1]
DMF:PBS (pH 7.2) (1:2) 0.3 mg/mL[1]
DMSO 5 mg/mL[1]

Protocol for Preparing a Stock Solution (e.g., in DMSO):

  • Equilibrate the vial of this compound to room temperature before opening.

  • Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to your specific mass of the compound).

  • Carefully add the DMSO to the vial containing the solid compound.

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • Store the stock solution at -20°C. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

G Workflow for Stock Solution Preparation cluster_prep Preparation start Start equilibrate Equilibrate vial to room temperature start->equilibrate calculate Calculate required solvent volume equilibrate->calculate add_solvent Add solvent to solid compound calculate->add_solvent dissolve Vortex/sonicate to dissolve add_solvent->dissolve store Store stock solution at -20°C dissolve->store end End store->end

Workflow for preparing a stock solution of this compound.

Experimental Protocols

This compound is a synthetic cannabinoid and its biological activity can be characterized using in vitro assays that are standard for cannabinoid receptor ligands. The following are generalized protocols for such assays.

Cannabinoid Receptor Binding Assay

This protocol is a general guideline for determining the binding affinity of this compound to cannabinoid receptors (CB1 and CB2).

Materials:

  • Membranes from cells expressing human CB1 or CB2 receptors

  • Radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a reaction tube, add the cell membranes, the radiolabeled ligand at a fixed concentration, and either the assay buffer (for total binding), a high concentration of a known unlabeled ligand (for non-specific binding), or the diluted this compound.

  • Incubate the mixture at 30°C for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity using a scintillation counter.

  • Analyze the data to determine the Ki value for this compound.

cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase, a key step in the G-protein coupled receptor signaling cascade for CB1 and CB2 receptors.

Materials:

  • Cells expressing human CB1 or CB2 receptors

  • This compound

  • Forskolin (an adenylyl cyclase activator)

  • Cell culture medium

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)

Procedure:

  • Seed the cells in a multi-well plate and culture overnight.

  • Pre-treat the cells with a PDE inhibitor for a short period to prevent cAMP degradation.

  • Add varying concentrations of this compound to the cells.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP detection kit according to the manufacturer's instructions.

  • Analyze the data to determine the EC₅₀ value for this compound's inhibition of forskolin-stimulated cAMP accumulation.

G General Workflow for cAMP Accumulation Assay cluster_assay Assay Steps cell_seeding Seed cells in a multi-well plate pde_inhibition Pre-treat with PDE inhibitor cell_seeding->pde_inhibition add_compound Add this compound pde_inhibition->add_compound stimulate Stimulate with forskolin add_compound->stimulate incubate Incubate at 37°C stimulate->incubate lyse_and_detect Lyse cells and measure cAMP incubate->lyse_and_detect analyze Analyze data (EC50) lyse_and_detect->analyze

A generalized workflow for a cAMP accumulation assay.

Mechanism of Action

As a synthetic cannabinoid, this compound is presumed to act as an agonist at the cannabinoid receptors, CB1 and CB2. These are G-protein coupled receptors (GPCRs).

Upon binding of an agonist like this compound, the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. The primary pathway involves the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This modulation of cAMP levels affects the activity of protein kinase A (PKA) and subsequently influences various cellular processes.

G Presumed Signaling Pathway of this compound cluster_pathway Cannabinoid Receptor Signaling ligand This compound receptor CB1/CB2 Receptor ligand->receptor binds g_protein Gi/o Protein receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase inhibits camp cAMP adenylyl_cyclase->camp decreases production atp ATP pka Protein Kinase A camp->pka inhibits activation cellular_response Cellular Response pka->cellular_response modulates

A diagram of the presumed signaling pathway for this compound.

Disclaimer: This document provides general guidance and protocols. Researchers should always consult the relevant safety data sheets and perform their own risk assessments before handling this compound. Experimental protocols may require optimization based on specific cell lines and laboratory conditions.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 7'-Methoxy-N-isobutyltryptamine (7'-Methoxy-NIBUTIE)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 7'-Methoxy-N-isobutyltryptamine (7'-Methoxy-NIBUTIE) in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the likely solubility characteristics of 7'-Methoxy-NIBUTIE?

Q2: What are the most common initial approaches to dissolve a poorly soluble tryptamine derivative like 7'-Methoxy-NIBUTIE?

For initial experiments, the most straightforward methods to attempt are pH adjustment and the use of co-solvents. Given that tryptamines are basic, acidification of the aqueous solution should significantly improve solubility by forming a more soluble salt. The use of common, water-miscible organic solvents as co-solvents can also effectively increase the solubility.

Q3: Can I use surfactants or cyclodextrins to improve the solubility of 7'-Methoxy-NIBUTIE?

Yes, both surfactants and cyclodextrins are viable but more complex methods for enhancing solubility.[1][2] Surfactants work by forming micelles that encapsulate the hydrophobic drug molecule, while cyclodextrins form inclusion complexes with the drug.[3] These methods are typically considered when pH adjustment or co-solvents are not suitable for the intended application, for example, in certain biological assays where organic solvents or extreme pH are not tolerated.

Q4: When should I consider more advanced techniques like solid dispersions or nanoparticle formulations?

Advanced techniques such as solid dispersions, nanosuspensions, or other nanoparticle formulations are generally employed during later stages of drug development when optimizing for oral bioavailability or specific delivery requirements.[1][4] These methods involve more complex formulation processes and are typically not necessary for routine in vitro experiments unless very specific concentrations or delivery systems are being investigated.

Troubleshooting Guides

Issue 1: 7'-Methoxy-NIBUTIE precipitates out of solution upon standing.
  • Possible Cause: The solution is supersaturated, or the pH has shifted.

  • Troubleshooting Steps:

    • Verify pH: Re-measure the pH of the solution. If it has changed, adjust it back to the target pH where the compound is soluble.

    • Increase Co-solvent Concentration: If using a co-solvent, try incrementally increasing the percentage of the co-solvent.

    • Filter the Solution: Use a sterile filter (e.g., 0.22 µm) to remove any undissolved particles before use. This ensures a saturated but clear solution.

    • Prepare Fresh Solutions: For some compounds, it is best to prepare the solution immediately before use to avoid precipitation over time.

Issue 2: The use of a co-solvent is interfering with my biological assay.
  • Possible Cause: The organic solvent is causing cell toxicity or inhibiting an enzyme.

  • Troubleshooting Steps:

    • Reduce Co-solvent Concentration: Determine the maximum tolerable concentration of the co-solvent in your specific assay by running a vehicle control. Attempt to dissolve 7'-Methoxy-NIBUTIE at or below this concentration.

    • Switch to a Less Toxic Co-solvent: Consider using solvents like DMSO, ethanol, or polyethylene glycol (PEG) at low concentrations, as they are often better tolerated in biological systems.

    • Explore Alternative Solubilization Methods: If reducing the co-solvent concentration is not feasible, investigate the use of cyclodextrins or a surfactant-based formulation, which may be more biocompatible.

Issue 3: Adjusting the pH to a very low level is not compatible with my experimental setup.
  • Possible Cause: The low pH required for solubilization is outside the viable range for the experiment (e.g., cell culture).

  • Troubleshooting Steps:

    • Partial pH Adjustment with a Co-solvent: Combine a moderate pH adjustment (to a pH that is tolerated by your system) with a low concentration of a co-solvent. This combination can often achieve the desired solubility without the need for extreme pH.

    • Use of Buffers: Prepare the solution in a buffer system that is compatible with your experiment and can maintain the target pH.

    • Cyclodextrin Formulation: This is an excellent alternative when pH modification is not an option. The cyclodextrin will encapsulate the drug, rendering it soluble at neutral pH.

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This protocol describes the preparation of an acidic aqueous solution of 7'-Methoxy-NIBUTIE.

Materials:

  • 7'-Methoxy-NIBUTIE

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • pH meter

  • Volumetric flasks and pipettes

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of 7'-Methoxy-NIBUTIE.

  • Add it to a volumetric flask.

  • Add a portion of the deionized water (e.g., 70% of the final volume).

  • While stirring, add 1 M HCl dropwise until the 7'-Methoxy-NIBUTIE is fully dissolved.

  • Check the pH of the solution using a calibrated pH meter.

  • Adjust the pH to the desired level (e.g., pH 4-5) by adding more 1 M HCl if necessary.

  • Add deionized water to reach the final volume.

  • If needed for biological experiments, the solution can be sterile-filtered using a 0.22 µm filter.

Protocol 2: Solubilization using a Co-solvent

This protocol outlines the use of Dimethyl sulfoxide (DMSO) as a co-solvent.

Materials:

  • 7'-Methoxy-NIBUTIE

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS) or other aqueous buffer

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare a high-concentration stock solution of 7'-Methoxy-NIBUTIE in 100% DMSO. For example, dissolve 10 mg of the compound in 1 mL of DMSO.

  • Ensure the compound is fully dissolved in DMSO. Gentle warming or vortexing can be used to aid dissolution.

  • For the final working solution, perform a serial dilution of the DMSO stock into the aqueous buffer (e.g., PBS).

  • It is crucial to add the DMSO stock to the aqueous buffer and not the other way around to avoid precipitation.

  • The final concentration of DMSO in the working solution should be kept as low as possible (typically <1% and often <0.1%) to minimize toxicity in biological assays.

Data Presentation

Table 1: Hypothetical Solubility of 7'-Methoxy-NIBUTIE in Different Solvent Systems

Solvent SystempHTemperature (°C)Estimated Solubility (mg/mL)
Deionized Water7.025< 0.1
0.1 M HCl1.025> 10
PBS (pH 7.4)7.425< 0.1
10% DMSO in PBS7.4250.5 - 1.0
50% Ethanol in Water7.0252.0 - 5.0
10% (w/v) Hydroxypropyl-β-cyclodextrin in Water7.0251.0 - 2.0

Note: The values in this table are estimates for illustrative purposes and should be determined experimentally.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Poorly Soluble 7'-Methoxy-NIBUTIE ph_adjustment Attempt pH Adjustment (e.g., acidic pH) start->ph_adjustment is_soluble_ph Is it soluble and compatible with assay? ph_adjustment->is_soluble_ph cosolvent Attempt Co-solvent (e.g., DMSO, Ethanol) is_soluble_cosolvent Is it soluble and compatible with assay? cosolvent->is_soluble_cosolvent is_soluble_ph->cosolvent No success Success: Use Solution in Experiment is_soluble_ph->success Yes is_soluble_cosolvent->success Yes combine_methods Combine pH Adjustment and Co-solvent is_soluble_cosolvent->combine_methods No advanced_methods Consider Advanced Methods: - Cyclodextrins - Surfactants combine_methods->advanced_methods If still not successful

Caption: A decision tree for selecting a solubilization method.

Cyclodextrin_Inclusion_Complex cluster_1 After Complexation drug 7'-Methoxy-NIBUTIE (Poorly Soluble) complex Inclusion Complex (Soluble in Water) cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) drug_in_cd 7'-Methoxy-NIBUTIE

References

Optimizing mass spectrometry settings for 7'-Methoxy NABUTIE detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize mass spectrometry settings for the detection of 7'-Methoxy-N-(n-butyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide (7'-Methoxy NABUTIE).

Compound Information

This compound is a research compound whose analysis relies on robust and optimized mass spectrometry methods. Key properties are summarized below.

PropertyValue
Chemical Name 1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(1-naphthalenyl)-ethanone
Molecular Formula C25H25NO2
Molecular Weight 371.47 g/mol [1]
Exact Mass 371.188529 g/mol
Structure Type Tetrahydroisoquinoline derivative

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial mass spectrometer settings for this compound analysis?

A1: For initial analysis, Electrospray Ionization (ESI) in positive ion mode is recommended, as the tetrahydroisoquinoline and sulfonamide structures are readily protonated.[2] Start with the general parameters outlined in the table below and optimize based on your specific instrument and experimental conditions.

Q2: I am observing a weak or no signal for my analyte. What should I check first?

A2: A weak or absent signal is a common issue in MS analysis.[3][4] Systematically check the following:

  • Sample Concentration: Ensure your sample is appropriately concentrated. Overly dilute samples may not produce a detectable signal, while highly concentrated samples can cause ion suppression.[4]

  • Ion Source: Verify the stability of the ESI spray. An inconsistent spray can be caused by clogs in the sample needle or tubing.

  • Instrument Calibration: Confirm that the mass spectrometer has been recently tuned and calibrated according to the manufacturer's guidelines to ensure it is operating at peak performance.[4]

  • Mobile Phase Composition: The presence of an acid, like 0.1% formic acid, in the mobile phase is crucial for promoting protonation in positive ESI mode.[5]

Q3: My peak shape is poor (e.g., broad, tailing, or split). How can I improve it?

A3: Poor peak shape often points to chromatographic issues. Consider these steps:

  • Column Choice: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase Gradient: Optimize the gradient elution. A shallow gradient around the expected elution time of your analyte can significantly improve peak shape.

  • Flow Rate: Ensure the flow rate is optimal for your column dimensions. For standard analytical columns (e.g., 2.1 mm ID), a flow rate of 0.2-0.5 mL/min is typical.[5]

  • Sample Solvent: Dissolve your sample in a solvent that is weak or identical to the initial mobile phase to prevent peak distortion.

Q4: The detected mass is inaccurate. What is the cause?

A4: Mass accuracy problems usually stem from calibration issues.[4]

  • Mass Calibration: Perform a fresh mass calibration using the manufacturer's recommended standards. Instrument drift can affect mass accuracy over time.[4]

  • Reference Mass: If available on your system, use a reference mass or lock mass to correct for mass drift during the analytical run.

  • Resolution: Ensure the instrument's resolution is set appropriately for your analysis. Higher resolution can help distinguish the analyte from isobaric interferences.

Q5: What are the expected fragmentation patterns for this compound in MS/MS?

A5: While specific fragmentation data for this exact molecule is not widely published, fragmentation can be predicted based on its core structures: a tetrahydroisoquinoline and a sulfonamide group.

  • Tetrahydroisoquinoline Core: This structure commonly undergoes cleavage at the 1-position.[6] You may also observe fragmentations related to the butyl and methoxy groups.

  • Sulfonamide Group: A characteristic fragmentation of aromatic sulfonamides is the neutral loss of sulfur dioxide (SO2), corresponding to a loss of 64 Da.[7] This pathway can produce a unique [M+H - SO2]+ ion.[7]

Experimental Protocols & Suggested Parameters

Protocol 1: Stock and Working Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard. Dissolve it in 1 mL of a suitable organic solvent like methanol or acetonitrile.[8] Vortex for 2 minutes to ensure complete dissolution.

  • Working Standards: Perform serial dilutions from the stock solution using the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) to prepare a calibration curve ranging from your expected lower limit of quantitation (LLOQ) to the upper limit (ULOQ).

  • Storage: Store stock and working solutions in the dark at low temperatures (-20°C is recommended) to prevent degradation.[8]

Suggested Starting LC-MS/MS Parameters

The following table provides recommended starting parameters for method development. These settings should be optimized for your specific instrument and application.

ParameterSuggested SettingRationale & Notes
LC Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)Provides good retention for moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier promotes protonation for positive ESI.[5]
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reversed-phase LC.[5]
Flow Rate 0.4 mL/minAdjust based on column dimensions and system pressure.
Gradient 10% B to 95% B over 5 min, hold 2 min, re-equilibrateA generic gradient; optimize for best separation and peak shape.
Ionization Mode ESI PositiveSulfonamides and tetrahydroisoquinolines ionize well in positive mode.[9]
Capillary Voltage 3.5 - 4.0 kVOptimize for stable spray and maximum ion intensity.
Drying Gas Temp 300 - 350 °CEnsure efficient solvent evaporation.
Drying Gas Flow 8 - 12 L/minAdjust with temperature for optimal desolvation.
Nebulizer Pressure 30 - 45 psiOptimize for a fine, stable aerosol.
Precursor Ion (Q1) m/z 372.196[M+H]+ for C25H25NO2
MS/MS Transitions To be determined empiricallyScan for major product ions by infusing a standard solution. Look for fragments corresponding to the loss of SO2 (m/z 308.16) and cleavages of the core structure.

Visual Guides

Experimental Workflow

The following diagram illustrates the general workflow for developing an LC-MS/MS method for this compound.

G cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis prep Standard & Sample Preparation cal Instrument Calibration & Tuning prep->cal lc LC Separation (Gradient Elution) cal->lc ms MS Detection (ESI+, Full Scan) lc->ms msms MS/MS Optimization (Product Ion Scan) ms->msms mrm MRM Method Development msms->mrm acq_data Data Acquisition (MRM Mode) mrm->acq_data proc_data Data Processing (Integration & Quant) acq_data->proc_data report Reporting proc_data->report

Caption: Workflow for LC-MS/MS method development and analysis.

Troubleshooting Logic: No or Low Signal

This flowchart provides a logical path for diagnosing the root cause of poor signal intensity.

G start Start: No or Low Signal check_spray Is the ESI spray stable and consistent? start->check_spray check_clog Action: Check for clogs in sample line, needle, & source. Clean or replace as needed. check_spray->check_clog No check_tune Is the instrument tuned and calibrated? check_spray->check_tune Yes check_clog->check_spray run_tune Action: Perform manufacturer's tune and calibration procedure. check_tune->run_tune No check_sample Is sample concentration appropriate? check_tune->check_sample Yes run_tune->check_tune adjust_conc Action: Prepare fresh dilutions. Check for ion suppression by diluting the sample. check_sample->adjust_conc No check_params Action: Verify MS parameters (polarity, voltages, gas flows). Optimize source conditions. check_sample->check_params Yes end_ok Problem Resolved adjust_conc->end_ok check_params->end_ok

Caption: Troubleshooting flowchart for poor MS signal intensity.

References

Troubleshooting inconsistent results in 7'-Methoxy NABUTIE experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with 7'-Methoxy-N-Arylbenzofuran-Isatin and its analogs in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 7'-Methoxy-N-Arylbenzofuran-Isatin analogs?

7'-Methoxy-N-Arylbenzofuran-Isatin analogs are primarily investigated for their potential as anti-cancer agents.[1][2] Their mechanism of action is often multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest typically at the G2/M phase, and the inhibition of protein kinases such as receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs).[1] The isatin scaffold is a versatile core structure that allows for modifications to enhance binding affinity and selectivity to various biological targets.[1]

Q2: What are the recommended solvent and storage conditions for these compounds?

For long-term storage, 7'-Methoxy-N-Arylbenzofuran-Isatin analogs should be stored as a crystalline solid at -20°C.[3] For experimental use, it is advisable to prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). For instance, 7'-methoxy NABUTIE is soluble in DMF at 25 mg/ml and in DMSO at 5 mg/ml.[4] When preparing working solutions for aqueous biological assays, the stock solution should be diluted in the assay buffer, ensuring the final organic solvent concentration is minimal (typically <0.5%) to avoid solvent-induced cellular toxicity.[5]

Q3: What are some common cancer cell lines that have been reported to be sensitive to isatin-based compounds?

Isatin-based compounds have demonstrated activity against a range of cancer cell lines, including:

  • Liver cancer (e.g., HepG2)[1][6]

  • Breast cancer (e.g., MCF-7)[1][6]

  • Colon cancer (e.g., HCT-116)[1]

  • Lung cancer (e.g., A549)[7]

  • Leukemia (e.g., CCRF-CEM)[8]

The sensitivity can vary significantly between different derivatives and cell lines.

Q4: Are there any known liabilities or common off-target effects of these compounds?

While potent against cancer cells, some isatin derivatives may exhibit off-target effects. For example, their kinase inhibitory activity can sometimes be broad, potentially affecting kinases other than the intended targets. It is crucial to perform comprehensive selectivity profiling to understand the full biological activity of a specific analog.

Troubleshooting Guide

Issue 1: Inconsistent Anti-proliferative Activity (IC50 Values)

Question: My IC50 values for the same compound vary significantly between experiments. What could be the cause?

Answer: Inconsistent IC50 values are a common issue in cell-based assays. Several factors can contribute to this variability. Refer to the table below for potential causes and solutions.

Potential Cause Troubleshooting Steps
Compound Solubility and Stability Ensure complete dissolution of the compound in the stock solvent (e.g., DMSO). Visually inspect for any precipitate. Prepare fresh working dilutions from the stock for each experiment, as the compound may not be stable in aqueous media for extended periods.
Cell Passage Number and Health Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
Inconsistent Seeding Density Precisely control the number of cells seeded per well. Variations in initial cell density will affect the final readout of viability assays.
Assay Incubation Time Optimize and maintain a consistent incubation time with the compound. The IC50 value can be time-dependent.
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media.
Issue 2: High Background Signal in Western Blots for Signaling Pathway Analysis

Question: I am trying to assess the effect of my compound on a specific signaling pathway via Western blotting, but I am getting high background, making the results difficult to interpret.

Answer: High background in Western blotting can obscure the true biological effect of your compound. The following workflow and tips can help you troubleshoot this issue.

Experimental Workflow: Western Blotting for Kinase Inhibition

cluster_0 Cell Treatment & Lysis cluster_1 Electrophoresis & Transfer cluster_2 Immunoblotting & Detection Cell_Culture Seed and grow cells to optimal confluency Compound_Treatment Treat cells with compound and controls Cell_Culture->Compound_Treatment Cell_Lysis Lyse cells in appropriate lysis buffer with inhibitors Compound_Treatment->Cell_Lysis Protein_Quantification Quantify protein concentration (e.g., BCA assay) Cell_Lysis->Protein_Quantification Sample_Prep Prepare lysates with loading buffer Protein_Quantification->Sample_Prep SDS_PAGE Separate proteins by SDS-PAGE Sample_Prep->SDS_PAGE Transfer Transfer proteins to PVDF or nitrocellulose membrane SDS_PAGE->Transfer Blocking Block membrane to prevent non-specific binding Primary_Ab Incubate with primary antibody Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using chemiluminescence Secondary_Ab->Detection Start Precipitate Observed in Media Check_Stock Check Stock Solution Is it clear? Start->Check_Stock Stock_OK Yes Check_Stock->Stock_OK   Stock_Bad No Check_Stock->Stock_Bad Check_Final_Conc Is final concentration too high? Stock_OK->Check_Final_Conc Remake_Stock Prepare fresh stock solution. Ensure complete dissolution. Stock_Bad->Remake_Stock End Problem Resolved Remake_Stock->End Conc_OK No Check_Final_Conc->Conc_OK Conc_High Yes Check_Final_Conc->Conc_High Check_Solvent_Conc Is final solvent (e.g., DMSO) concentration >0.5%? Conc_OK->Check_Solvent_Conc Lower_Conc Lower the final working concentration. Conc_High->Lower_Conc Lower_Conc->End Solvent_OK No Check_Solvent_Conc->Solvent_OK Solvent_High Yes Check_Solvent_Conc->Solvent_High Consider_Formulation Consider using a solubilizing agent (e.g., Pluronic F-68) or a different delivery vehicle. Solvent_OK->Consider_Formulation Reduce_Solvent Reduce final solvent concentration. Solvent_High->Reduce_Solvent Reduce_Solvent->End Consider_Formulation->End Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway RTK->Ras_Raf_MEK_ERK Cyclin_D_CDK46 Cyclin D / CDK4/6 Ras_Raf_MEK_ERK->Cyclin_D_CDK46 Rb Rb Cyclin_D_CDK46->Rb Cyclin_E_CDK2 Cyclin E / CDK2 Cyclin_E_CDK2->Rb G1_S_Arrest G1/S Phase Arrest E2F E2F Rb->E2F S_Phase_Entry S-Phase Gene Transcription (Cell Cycle Progression) E2F->S_Phase_Entry Isatin_Analog 7'-Methoxy-N-Arylbenzofuran-Isatin Analog Isatin_Analog->Cyclin_E_CDK2

References

Technical Support Center: 7'-Methoxy NABUTIE Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7'-Methoxy-N-arachidonoyl-dopamine (7'-Methoxy NABUTIE) in biological samples.

Frequently Asked Questions (FAQs)

Q1: Why is assessing the stability of this compound in biological samples crucial?

A1: Assessing the stability of this compound in biological matrices (e.g., plasma, serum, tissue homogenates) is a critical step in bioanalytical method validation.[1][2] It ensures that the measured concentration of the analyte accurately reflects its true concentration in the sample at the time of collection. Instability can lead to erroneous pharmacokinetic and pharmacodynamic data, impacting the interpretation of preclinical and clinical studies.[3]

Q2: What are the common factors that can affect the stability of this compound in biological samples?

A2: Several factors can influence the stability of a compound in a biological matrix, including:

  • Enzymatic degradation: Plasma and tissue homogenates contain various enzymes, such as esterases and amidases, that can metabolize this compound.

  • pH: The pH of the sample can affect the chemical stability of the compound, potentially leading to hydrolysis or other degradation pathways.

  • Temperature: Storage and handling temperatures are critical. Freeze-thaw cycles and prolonged exposure to room temperature can accelerate degradation.[2]

  • Light exposure: Some compounds are photosensitive and can degrade upon exposure to light.[3]

  • Adsorption: The analyte may non-specifically bind to the surface of storage containers or other labware.[1]

Q3: What are the different types of stability evaluations that should be performed?

A3: Comprehensive stability testing typically includes:

  • Short-Term Stability: Evaluates the stability of the analyte at room temperature for a period that mimics the sample handling and processing time.[2]

  • Long-Term Stability: Assesses the stability of the analyte under frozen storage conditions (-20°C or -80°C) for a duration that covers the expected storage period of study samples.[2]

  • Freeze-Thaw Stability: Determines the impact of repeated freezing and thawing cycles on the analyte's concentration.[2]

  • Autosampler Stability: Evaluates the stability of the processed samples in the autosampler of the analytical instrument.

Q4: How many replicate samples are recommended for stability testing?

A4: While guidelines can vary, using at least five or six replicates for both reference and test samples at each concentration level (low and high quality control) is recommended to ensure statistically reliable results and to minimize the impact of outliers.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low recovery of this compound Degradation during sample processing: The compound may be unstable at room temperature.Minimize the time samples are kept at room temperature. Process samples on ice and consider using an enzymatic inhibitor cocktail during homogenization or extraction.
Non-specific binding: The compound may be adsorbing to plasticware.Use low-binding microcentrifuge tubes and pipette tips. Silanize glassware to reduce active sites for adsorption.
Inefficient extraction: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be optimal.Optimize the extraction solvent, pH, and procedure. Evaluate different solid-phase extraction (SPE) cartridges.
High variability in replicate samples Inconsistent sample handling: Variations in incubation times, temperatures, or vortexing can introduce variability.Standardize all sample handling procedures. Ensure all samples are treated identically.
Matrix effects: Endogenous components in the biological matrix can interfere with the ionization of the analyte in mass spectrometry-based assays.Develop a more robust sample clean-up procedure. Use a stable isotope-labeled internal standard to compensate for matrix effects.
Apparent degradation in control samples Contaminated reagents or solvents: Impurities in solvents or reagents can cause degradation.Use high-purity, analytical grade solvents and reagents. Prepare fresh solutions regularly.
Improper storage of stock solutions: The stock solution of this compound may have degraded.Aliquot and store stock solutions at an appropriate temperature (-20°C or -80°C) and protect from light. Re-evaluate the purity of the stock solution.

Experimental Protocols

Protocol: Assessment of Short-Term Stability of this compound in Human Plasma
  • Preparation of Quality Control (QC) Samples:

    • Spike human plasma with this compound to prepare low and high concentration QC samples.

    • Prepare a set of reference QC samples (T=0) and multiple sets of test QC samples.

  • Incubation:

    • Store the reference QC samples immediately at -80°C.

    • Keep the test QC samples at room temperature (approximately 25°C) for specific durations (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Extraction (Protein Precipitation):

    • At each time point, precipitate the plasma proteins by adding three volumes of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex the samples for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Analyze the extracted samples using a validated LC-MS/MS method for the quantification of this compound.

  • Data Analysis:

    • Calculate the mean concentration and standard deviation for each set of QC samples at each time point.

    • Compare the mean concentration of the test QC samples to the mean concentration of the reference (T=0) QC samples.

    • The compound is considered stable if the mean concentration of the test samples is within ±15% of the reference samples.

Quantitative Data Summary

The following tables are templates to illustrate how quantitative stability data for this compound should be presented.

Table 1: Short-Term Stability of this compound in Human Plasma at Room Temperature

Time (hours)Low QC (Nominal Conc. X ng/mL)High QC (Nominal Conc. Y ng/mL)
Mean Conc. ± SD (n=6) % of Initial
0Data100%
2DataData
4DataData
8DataData
24DataData

Table 2: Freeze-Thaw Stability of this compound in Human Plasma

Freeze-Thaw CycleLow QC (Nominal Conc. X ng/mL)High QC (Nominal Conc. Y ng/mL)
Mean Conc. ± SD (n=6) % of Initial
1DataData
2DataData
3DataData

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Assessment cluster_analysis Sample Analysis start Spike Biological Matrix with this compound qc_prep Prepare Low & High QC Samples start->qc_prep ref_samples Reference Samples (T=0) Store at -80°C qc_prep->ref_samples test_samples Test Samples Incubate under Test Conditions (e.g., Room Temp, Freeze-Thaw) qc_prep->test_samples extraction Sample Extraction (e.g., Protein Precipitation) ref_samples->extraction test_samples->extraction analysis LC-MS/MS Analysis extraction->analysis data_analysis Data Interpretation (% Recovery vs. T=0) analysis->data_analysis

Caption: Experimental workflow for assessing the stability of this compound.

metabolic_pathway cluster_parent Parent Compound cluster_phase1 Phase I Metabolism cluster_metabolites Potential Metabolites parent This compound (N-arachidonoyl-dopamine derivative) hydrolysis Hydrolysis (Amidase) parent->hydrolysis oxidation Oxidation (CYP450) parent->oxidation arachidonic_acid Arachidonic Acid hydrolysis->arachidonic_acid methoxy_dopamine 7'-Methoxy Dopamine hydrolysis->methoxy_dopamine hydroxylated_metabolite Hydroxylated Metabolite oxidation->hydroxylated_metabolite

Caption: Hypothetical metabolic pathway for this compound.

References

Technical Support Center: Analysis of Nabumetone and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing sample degradation during the analysis of Nabumetone and its primary active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA). The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of Nabumetone and its metabolites.

Question: Why am I observing low recovery of Nabumetone or 6-MNA in my samples?

Answer:

Low recovery can be attributed to several factors throughout the analytical workflow. Consider the following potential causes and solutions:

  • Sample Degradation: Nabumetone and its metabolites are susceptible to degradation under certain conditions.

    • Photodegradation: Both Nabumetone and 6-MNA are known to be photolabile.[1][2][3] Exposure to light, especially UV radiation, can lead to the formation of degradation products such as 6-methoxy-naphthalene-aldehyde.[2][3]

      • Solution: Protect samples from light at all stages of handling, storage, and analysis. Use amber vials or foil-wrapped containers and minimize exposure to ambient light.

    • pH Instability: Nabumetone can undergo hydrolytic degradation in acidic conditions.

      • Solution: Maintain the pH of aqueous samples within a neutral to slightly alkaline range if possible. If acidic conditions are necessary for extraction, minimize the exposure time.

    • Temperature Instability: Elevated temperatures can accelerate degradation.

      • Solution: Keep samples refrigerated (2-8 °C) for short-term storage and frozen (≤ -20 °C) for long-term storage. Avoid repeated freeze-thaw cycles.

  • Improper Sample Preparation: The extraction method may not be optimal for your sample matrix.

    • Inefficient Extraction: The chosen solvent or solid-phase extraction (SPE) sorbent may not be effectively extracting the analytes.

      • Solution: Optimize the extraction procedure. For liquid-liquid extraction (LLE), experiment with different organic solvents. For SPE, test different sorbent types and elution solvents.

    • Protein Precipitation Issues: Incomplete protein removal from biological samples can interfere with analysis and lead to low recovery.

      • Solution: Ensure complete protein precipitation by using an appropriate precipitating agent and optimizing the precipitation conditions (e.g., temperature, incubation time).

  • Adsorption to Surfaces: Analytes can adsorb to the surfaces of sample containers or HPLC components.

    • Solution: Use silanized glassware or polypropylene containers to minimize adsorption. Prime the HPLC system with the mobile phase and a standard solution before injecting samples.

Question: I am seeing unexpected peaks in my chromatogram. What could be the cause?

Answer:

Unexpected peaks in the chromatogram can arise from several sources:

  • Degradation Products: As mentioned, Nabumetone and 6-MNA can degrade under stress conditions, leading to the formation of new chemical entities that will appear as separate peaks in the chromatogram.

    • Solution: Review your sample handling and storage procedures to minimize degradation. Refer to the degradation pathway diagram below to identify potential degradation products.

  • Contamination: Contamination can be introduced at various stages of the analytical process.

    • Solvents and Reagents: Impurities in solvents or reagents can appear as peaks.

      • Solution: Use high-purity, HPLC-grade solvents and reagents. Filter all mobile phases before use.

    • Sample Matrix: Components of the sample matrix (e.g., plasma, urine) can co-elute with the analytes or introduce interfering peaks.

      • Solution: Improve the selectivity of your sample preparation method to remove interfering matrix components.

    • System Contamination: Carryover from previous injections or contamination within the HPLC system can result in ghost peaks.

      • Solution: Implement a thorough wash cycle between injections. Regularly clean the injector, column, and detector.

  • Mobile Phase Issues: An improperly prepared or degraded mobile phase can cause baseline instability and spurious peaks.

    • Solution: Prepare fresh mobile phase daily and degas it thoroughly before use. Ensure all mobile phase components are miscible.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for plasma samples containing Nabumetone and 6-MNA?

A1: For short-term storage (up to 24 hours), refrigeration at 2-8 °C is recommended. For long-term storage, samples should be frozen at -20 °C or lower.[4] It is crucial to protect the samples from light by using amber vials or by wrapping the containers in aluminum foil. Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Q2: How can I prevent photodegradation of my samples and standards?

A2: To prevent photodegradation, all sample and standard manipulations should be performed under subdued light.[1][3] Use amber-colored volumetric flasks and vials. If clear glassware is unavoidable, wrap it in aluminum foil. The autosampler chamber should also be protected from light.

Q3: What are the main degradation pathways for Nabumetone?

A3: The primary degradation pathways for Nabumetone include:

  • Oxidative Cleavage: The side-chain of Nabumetone can be oxidatively cleaved.[5]

  • Carbonyl Reduction: The ketone group can be reduced to an alcohol.[5]

  • Hydrolysis: Under acidic conditions, Nabumetone can undergo hydrolysis.

  • Photodegradation: Exposure to light can lead to the formation of various photoproducts.[2][3]

Q4: What type of HPLC column is suitable for the analysis of Nabumetone and its metabolites?

A4: A reversed-phase C18 column is commonly used for the separation of Nabumetone and its metabolites.[6][7] The specific column dimensions and particle size should be chosen based on the desired resolution and analysis time.

Q5: What are typical mobile phase compositions for Nabumetone analysis?

A5: A mixture of acetonitrile and a buffer (e.g., phosphate buffer) is a common mobile phase.[6] The exact ratio and pH of the mobile phase should be optimized to achieve good separation and peak shape. For example, a mobile phase of acetonitrile and water (80:20 v/v) with a phosphate buffer has been used.[6]

Quantitative Data Summary

The following tables summarize the degradation of Nabumetone under various forced degradation conditions as reported in the literature. This data can help in understanding the stability profile of the molecule.

Table 1: Forced Degradation of Nabumetone

Stress ConditionReagent/TemperatureDuration% DegradationReference
Acidic Hydrolysis0.1 M HCl30 min14.61%[6]
Alkaline Hydrolysis0.1 M NaOH2 hours9.65%[6]
Oxidative3% H₂O₂2 hours17.46%[6]
Wet HeatReflux with H₂O at 100°C4 hoursNo degradation[6]
Dry Heat70°C70 hoursNo degradation[6]
PhotolyticDirect Sunlight70 hoursNo degradation[6]

Note: The stability of Nabumetone can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Stability Testing of Nabumetone in Solution

This protocol describes a general procedure for assessing the stability of Nabumetone under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of Nabumetone in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for a defined period.

    • Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at a specified temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep it at room temperature for a defined period.

    • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at a specified temperature (e.g., 70°C) for a defined period.

    • Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., direct sunlight or a photostability chamber) for a defined period.

  • Sample Analysis: At specified time points, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze the samples by a validated stability-indicating HPLC method. Calculate the percentage of degradation by comparing the peak area of the intact drug in the stressed sample to that of an unstressed control sample.

Protocol 2: HPLC Method for Nabumetone and 6-MNA Analysis

This is a general HPLC method that can be adapted for the analysis of Nabumetone and its primary metabolite, 6-MNA.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 80:20 v/v), pH adjusted as needed for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 230 nm.[6]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

Visualizations

cluster_sample_collection Sample Collection & Initial Handling cluster_storage Sample Storage cluster_preparation Sample Preparation (Protect from Light) cluster_analysis Analysis Collect_Sample Collect Biological Sample (e.g., Plasma, Urine) Add_Stabilizer Add Stabilizer (Optional, e.g., antioxidant, pH buffer) Collect_Sample->Add_Stabilizer Immediately after collection Vortex Vortex Gently Add_Stabilizer->Vortex Short_Term Short-Term Storage (≤ 24 hours) 2-8°C in amber vials Vortex->Short_Term Long_Term Long-Term Storage (> 24 hours) ≤ -20°C in amber vials Vortex->Long_Term Extraction Extraction (LLE or SPE) Short_Term->Extraction Thaw Thaw Sample (if frozen) at room temperature Long_Term->Thaw Thaw->Extraction Evaporation Evaporate to Dryness (under Nitrogen) Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution HPLC_Analysis HPLC Analysis (with UV or MS detection) Reconstitution->HPLC_Analysis

Caption: Recommended workflow for sample handling to minimize degradation.

cluster_metabolic Metabolic Pathway cluster_degradation Degradation Pathway Nabumetone Nabumetone MNA 6-Methoxy-2-Naphthylacetic Acid (6-MNA) (Active Metabolite) Nabumetone->MNA Oxidative Cleavage (in vivo) Reduced_Nabumetone 4-(6-methoxy-2-naphthyl)-butan-2-ol Nabumetone->Reduced_Nabumetone Carbonyl Reduction (in vivo) Photodegradation_Product 6-Methoxy-Naphthalene-Aldehyde Nabumetone->Photodegradation_Product Photodegradation (Light) Hydrolysis_Product 4-(6-hydroxy-2-naphthyl)-2-butanone Nabumetone->Hydrolysis_Product Hydrolysis (Acidic) MNA->Photodegradation_Product Photodecarboxylation (Light)

Caption: Simplified metabolic and degradation pathways of Nabumetone.

Start Problem: Inconsistent or Unexpected Results Check_Degradation Are samples and standards protected from light and stored at correct temperature? Start->Check_Degradation Check_Purity Are solvents and reagents HPLC grade and freshly prepared? Check_Degradation->Check_Purity Yes Solution_Degradation Solution: Implement proper sample handling (use amber vials, store correctly). Check_Degradation->Solution_Degradation No Check_System Is the HPLC system clean and properly maintained? Check_Purity->Check_System Yes Solution_Purity Solution: Use high-purity solvents/reagents and prepare fresh mobile phase. Check_Purity->Solution_Purity No Check_Method Is the analytical method validated and optimized? Check_System->Check_Method Yes Solution_System Solution: Perform system cleaning and maintenance. Check_System->Solution_System No Solution_Method Solution: Re-validate or optimize the analytical method. Check_Method->Solution_Method No End Problem Resolved Check_Method->End Yes Solution_Degradation->End Solution_Purity->End Solution_System->End Solution_Method->End

Caption: Troubleshooting decision tree for analytical issues.

References

Technical Support Center: Overcoming Matrix Effects for 7'-Methoxy NABUTIE in Blood and Urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of 7'-Methoxy NABUTIE in blood and urine samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting, undetected compounds in the sample matrix.[1][2] In the analysis of this compound, components of blood (e.g., phospholipids, proteins, salts) and urine (e.g., urea, salts, organic acids) can interfere with the ionization process in the mass spectrometer source, leading to inaccurate and imprecise quantification.[1][3] Ion suppression is the more common phenomenon and can significantly reduce the sensitivity of the assay.[3][4]

Q2: How can I determine if my this compound assay is experiencing matrix effects?

A2: Several methods can be used to assess matrix effects. The most common are:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of this compound solution into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Dips or peaks in the baseline signal at the retention time of your analyte indicate ion suppression or enhancement, respectively.[5]

  • Post-Extraction Spike: This is a quantitative method to determine the "matrix factor."[1] The response of this compound in a neat solution is compared to its response when spiked into a blank, extracted matrix sample.[1][5] A matrix factor of less than 1 indicates ion suppression, while a factor greater than 1 suggests ion enhancement.[1]

Q3: What are the primary causes of matrix effects in blood and urine samples for a compound like this compound?

A3:

  • Blood/Plasma: The major contributors to matrix effects in blood and plasma are phospholipids from cell membranes.[4][6] These molecules are often co-extracted with the analyte of interest and can cause significant ion suppression.[6]

  • Urine: The high concentration of salts and urea in urine can alter the droplet formation and evaporation process in the electrospray ionization (ESI) source, leading to matrix effects. The composition of urine can also be highly variable between individuals.[7][8]

Q4: What is the most effective sample preparation technique to reduce matrix effects?

A4: The most effective technique depends on the specific analyte and matrix. However, a general hierarchy of effectiveness for reducing matrix effects is as follows: Mixed-Mode Solid-Phase Extraction (SPE) > Reversed-Phase SPE > Liquid-Liquid Extraction (LLE) > Protein Precipitation (PPT).[9] PPT is the simplest method but often results in the most significant matrix effects as it primarily removes proteins, leaving other matrix components like phospholipids in the extract.[9]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution(s)
Low Analyte Response / Poor Sensitivity Ion suppression due to matrix effects.1. Optimize Sample Preparation: Switch from Protein Precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[10] 2. Chromatographic Separation: Modify the LC gradient to better separate this compound from co-eluting matrix components.[10] 3. Dilution: Dilute the sample to reduce the concentration of interfering matrix components.[5] This is particularly effective for urine samples.[7][8][11]
High Variability in Results (Poor Precision) Inconsistent matrix effects between samples.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects as the analyte, thereby compensating for variability.[10] 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects.[2][10]
Peak Shape Distortion Co-eluting matrix components interfering with the chromatography.1. Improve Chromatographic Resolution: Optimize the analytical column, mobile phase, and gradient profile. 2. Enhance Sample Cleanup: Employ a more selective sample preparation method, such as mixed-mode SPE, to remove the interfering compounds.[9]

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the typical performance of common sample preparation techniques in mitigating matrix effects for small molecules in plasma. The values are illustrative and may vary for this compound.

Sample Preparation Technique Typical Analyte Recovery (%) Typical Matrix Effect (%) *Key Advantages Key Disadvantages
Protein Precipitation (PPT) 80-10040-80Simple, fast, and inexpensive.High residual matrix components, leading to significant matrix effects.[9]
Liquid-Liquid Extraction (LLE) 60-9010-30Cleaner extracts than PPT.[9]Can have lower recovery for polar analytes, more labor-intensive.[9]
Solid-Phase Extraction (SPE) - Reversed Phase 70-955-20Good removal of salts and some phospholipids.May not remove all interfering phospholipids.
Solid-Phase Extraction (SPE) - Mixed-Mode 80-100< 10Excellent removal of a wide range of interferences, providing the cleanest extracts.[9]More complex method development.

*Matrix Effect (%) is calculated as (1 - Matrix Factor) * 100. A higher percentage indicates greater ion suppression.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Blood Plasma
  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Blood Plasma
  • To 100 µL of plasma sample, add the internal standard and 50 µL of 1 M NaOH.

  • Add 600 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 5,000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) for Blood Plasma (Generic Reversed-Phase)
  • Conditioning: Condition a reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Dilute 100 µL of plasma with 400 µL of 2% phosphoric acid in water and load onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elution: Elute this compound with 1 mL of methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for injection.

Protocol 4: Dilution for Urine
  • To 50 µL of urine sample, add the internal standard.

  • Dilute with 450 µL of the initial mobile phase (a 1:10 dilution). A higher dilution factor may be necessary depending on the matrix effect severity.[7][8]

  • Vortex for 30 seconds.

  • Inject directly into the LC-MS/MS system.

Visualizations

experimental_workflow start Biological Sample (Blood or Urine) sample_prep Sample Preparation start->sample_prep ppt Protein Precipitation sample_prep->ppt Simple lle Liquid-Liquid Extraction sample_prep->lle Moderate spe Solid-Phase Extraction sample_prep->spe Complex analysis LC-MS/MS Analysis ppt->analysis lle->analysis spe->analysis data Data Review analysis->data pass Acceptable Results data->pass Criteria Met fail Matrix Effects Observed data->fail Criteria Not Met troubleshoot Troubleshoot fail->troubleshoot troubleshoot->sample_prep Optimize Preparation troubleshoot->analysis Optimize Chromatography troubleshooting_tree start Poor Data Quality (Low Sensitivity, High Variability) check_ms Assess Matrix Effects? (Post-column infusion or Post-extraction spike) start->check_ms no_me Matrix Effects Not Significant. Investigate other parameters (e.g., instrument performance). check_ms->no_me No me_present Matrix Effects Confirmed check_ms->me_present Yes is_sil Using a Stable Isotope-Labeled Internal Standard (SIL-IS)? me_present->is_sil implement_sil Implement a SIL-IS to compensate for variability. is_sil->implement_sil No optimize_prep Improve Sample Preparation is_sil->optimize_prep Yes from_ppt_to_lle Switch from PPT to LLE/SPE optimize_prep->from_ppt_to_lle optimize_chrom Improve Chromatographic Separation optimize_prep->optimize_chrom dilute Dilute Sample (especially for urine) optimize_prep->dilute

References

Refining HPLC separation for 7'-Methoxy NABUTIE and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of 7'-Methoxy NABUTIE and its metabolites. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for the analysis of this compound and its potential metabolites?

A1: A good starting point is a reverse-phase HPLC method using a C18 column. Based on methods for structurally similar compounds, a gradient elution with a mobile phase consisting of acetonitrile and water (with an acidic modifier like 0.1% formic acid or acetic acid) is often effective. A diode array detector (DAD) or a UV detector set at a wavelength of approximately 230 nm can be used for detection.

Q2: My peak shape for this compound is poor (e.g., tailing or fronting). What are the common causes and solutions?

A2: Poor peak shape can arise from several factors.[1][2][3] Common causes include column overload, secondary interactions with the stationary phase, or an inappropriate sample solvent.[4] To address this, you can try the following:

  • Reduce Sample Concentration: Inject a more dilute sample to see if the peak shape improves.

  • Adjust Mobile Phase pH: If your analyte is ionizable, adjusting the pH of the mobile phase can improve peak shape. For many compounds, a mobile phase pH between 2 and 8 is recommended.[2]

  • Use a Different Column: Consider a column with a different stationary phase or one that is specifically designed to minimize silanol interactions. Bioinert columns can also help reduce ionic interactions and analyte loss.[1]

  • Change Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[5] If a stronger solvent is used, it can cause peak distortion.

Q3: I am observing a drift in retention times for my analytes. What should I investigate?

A3: Drifting retention times are often related to issues with the mobile phase, column equilibration, or temperature fluctuations.[2][4]

  • Mobile Phase Preparation: Ensure your mobile phase is fresh, well-mixed, and properly degassed. Inconsistent mobile phase composition can lead to retention time shifts.[5]

  • Column Equilibration: Make sure the column is adequately equilibrated with the mobile phase before starting your analytical run, which typically requires flushing with at least 10 column volumes.[2]

  • Temperature Control: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.[2][3]

Q4: How can I improve the resolution between this compound and its closely eluting metabolites?

A4: Improving resolution often involves modifying the mobile phase composition or the gradient profile.

  • Adjust Mobile Phase Strength: Decreasing the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase will generally increase retention times and may improve the separation of early-eluting peaks.

  • Modify the Gradient: A shallower gradient can increase the separation between closely eluting compounds.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of your separation.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the HPLC analysis of this compound.

Issue 1: No Peaks or Very Small Peaks
  • Possible Cause: Injector issue, detector problem, or sample degradation.

  • Troubleshooting Steps:

    • Check the Injector: Ensure the injector is functioning correctly and that the sample is being introduced into the system.

    • Verify Detector Settings: Confirm that the detector is on, the lamp is working, and the correct wavelength is set.

    • Assess Sample Stability: Prepare a fresh sample and standard to rule out degradation.

    • Inspect for Leaks: Check for any leaks in the system, particularly between the injector and the detector.[2]

Issue 2: Ghost Peaks in the Chromatogram
  • Possible Cause: Contamination in the mobile phase, sample carryover from the previous injection, or impurities in the sample.[4]

  • Troubleshooting Steps:

    • Run a Blank Gradient: Inject your mobile phase without any sample to see if the ghost peaks are present. If so, the contamination is likely in your mobile phase or system.

    • Clean the Injector: Flush the injector and sample loop with a strong solvent to remove any residual sample from previous injections.

    • Use High-Purity Solvents: Always use HPLC-grade solvents to prepare your mobile phase.[3]

Issue 3: High Backpressure
  • Possible Cause: Clogged column frit, blockage in the tubing, or precipitation of the sample on the column.[6]

  • Troubleshooting Steps:

    • Remove the Column: Disconnect the column and run the pump to see if the pressure drops. If it does, the blockage is in the column.

    • Back-flush the Column: Reverse the column direction and flush with a strong solvent (be sure to check the column manufacturer's instructions first).

    • Replace the In-line Filter or Guard Column: If you are using a guard column or an in-line filter, these may be clogged and need replacement.

    • Filter Your Samples: Always filter your samples before injection to remove any particulate matter.[3]

Experimental Protocols

Hypothetical Protocol for HPLC Separation of this compound and its Metabolites

This protocol is a suggested starting point and may require optimization for your specific application.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and DAD or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30-70% B

      • 15-18 min: 70-90% B

      • 18-20 min: 90% B

      • 20.1-25 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sample in a mixture of acetonitrile and water (50:50 v/v) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Hypothetical Retention Times and Resolution under Different HPLC Conditions
AnalyteCondition A: Standard Method (30-70% B)Condition B: Optimized Method (20-60% B)
Retention Time (min) Retention Time (min)
Metabolite 1 (more polar)5.87.2
Metabolite 28.210.5
This compound12.515.8
Resolution (Rs)
Metabolite 1 / Metabolite 21.82.2
Metabolite 2 / this compound2.53.1
Table 2: Peak Asymmetry for this compound under Different Conditions
ConditionPeak Asymmetry (Tailing Factor)
Standard C18 Column1.6
Bioinert C18 Column1.1
Standard C18 with Mobile Phase pH 71.4
Standard C18 with Reduced Sample Load1.2

Visualizations

hplc_troubleshooting_workflow start Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Drift? start->retention_time resolution Poor Resolution? start->resolution no_peaks No/Small Peaks? start->no_peaks peak_shape->retention_time No reduce_load Reduce Sample Load peak_shape->reduce_load Yes retention_time->resolution No check_mobile_phase Check Mobile Phase Prep retention_time->check_mobile_phase Yes resolution->no_peaks No adjust_gradient Adjust Gradient Slope resolution->adjust_gradient Yes check_injector Check Injector & Detector no_peaks->check_injector Yes end Problem Resolved no_peaks->end No adjust_ph Adjust Mobile Phase pH reduce_load->adjust_ph change_solvent Change Sample Solvent adjust_ph->change_solvent change_solvent->end equilibrate Ensure Column Equilibration check_mobile_phase->equilibrate temp_control Use Column Oven equilibrate->temp_control temp_control->end change_organic Change Organic Modifier adjust_gradient->change_organic change_organic->end check_leaks Inspect for Leaks check_injector->check_leaks check_leaks->end

Caption: HPLC troubleshooting workflow.

gntv_signaling_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT MAPK MAPK Pathway EGFR->MAPK IntegrinB1 Integrin β1 ERK12 ERK1/2 Pathway IntegrinB1->ERK12 TGFB_Smad TGF-β/Smad Pathway IntegrinB1->TGFB_Smad GnTV GnT-V GnTV->EGFR Glycosylates GnTV->IntegrinB1 Glycosylates Nabutie This compound Nabutie->GnTV Inhibits Cell_Outcomes Cell Proliferation, Migration, Invasion PI3K_AKT->Cell_Outcomes MAPK->Cell_Outcomes ERK12->Cell_Outcomes TGFB_Smad->Cell_Outcomes

Caption: Inhibition of GnT-V by this compound affects downstream signaling pathways.

metabolic_pathway parent This compound metabolite1 Phase I Metabolite (e.g., Hydroxylation) parent->metabolite1 CYP450 metabolite2 Phase I Metabolite (e.g., O-demethylation) parent->metabolite2 CYP450 metabolite3 Phase II Metabolite (e.g., Glucuronidation) metabolite1->metabolite3 UGT metabolite2->metabolite3 UGT

Caption: Hypothetical metabolic pathway for this compound.

References

Technical Support Center: Validating the Purity of a 7'-Methoxy NABUTIE Sample

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the purity of a 7'-Methoxy NABUTIE sample.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is purity validation important?

Q2: What are the common analytical techniques to assess the purity of this compound?

The most common analytical techniques for purity assessment of small molecules like this compound are:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: A robust and widely used technique for separating and quantifying the main compound and any non-volatile impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides separation and mass information, enabling the identification of the parent compound and the characterization of impurities based on their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): A powerful tool for structural elucidation and can be used to identify and quantify impurities with different chemical structures.

Q3: What are the potential impurities I might find in my this compound sample?

Impurities in a synthetic sample like this compound can originate from several sources:

  • Starting materials: Unreacted starting materials from the synthesis.

  • Byproducts: Compounds formed from side reactions during the synthesis.

  • Degradation products: Resulting from the breakdown of this compound due to factors like light, temperature, or improper storage.

  • Residual solvents: Solvents used during the synthesis and purification process.

Troubleshooting Guides

HPLC-UV Analysis

Issue: Poor peak shape (tailing or fronting)

  • Possible Cause 1: Column overload.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Possible Cause 2: Incompatible injection solvent.

    • Solution: Dissolve the sample in the mobile phase. If this is not possible, use a solvent that is weaker than the mobile phase.

  • Possible Cause 3: Secondary interactions with the stationary phase.

    • Solution: Add a modifier to the mobile phase, such as trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%), to improve peak shape.

Issue: Drifting retention times

  • Possible Cause 1: Inadequate column equilibration.

    • Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before starting the analysis.

  • Possible Cause 2: Changes in mobile phase composition.

    • Solution: Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed. If using a gradient, check the pump performance.

  • Possible Cause 3: Column contamination.

    • Solution: Flush the column with a strong solvent (e.g., isopropanol or methanol) to remove strongly retained compounds. Consider using a guard column to protect the analytical column.

LC-MS Analysis

Issue: No or low signal for the compound of interest

  • Possible Cause 1: Incorrect mass spectrometer settings.

    • Solution: Verify the mass spectrometer is set to the correct ionization mode (positive electrospray ionization, ESI+, is expected for this compound) and that the expected m/z value is within the scan range.

  • Possible Cause 2: Ion suppression.

    • Solution: Dilute the sample to reduce matrix effects. Improve chromatographic separation to ensure the compound of interest elutes in a region with fewer co-eluting, suppressing agents.

  • Possible Cause 3: In-source fragmentation.

    • Solution: Optimize the source parameters, such as the capillary voltage and cone voltage, to minimize fragmentation in the ion source.

Issue: Presence of unexpected ions (adducts)

  • Possible Cause 1: Formation of adducts with salts from the mobile phase or sample.

    • Solution: Be aware of common adducts such as sodium ([M+Na]⁺) and potassium ([M+K]⁺).[1][2] If possible, reduce the concentration of salts in the mobile phase or use high-purity solvents and additives.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV

This protocol provides a general method for the purity assessment of this compound. Optimization may be required based on the specific instrument and column used.

Table 1: HPLC-UV Experimental Parameters

ParameterValue
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 60% B, ramp to 95% B over 15 min, hold for 5 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30 °C
UV Detection 220 nm and 280 nm
Sample Prep. Dissolve sample in Acetonitrile to a concentration of 1 mg/mL

Workflow for HPLC-UV Purity Validation

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis prep Dissolve 7'-Methoxy NABUTIE in Acetonitrile (1 mg/mL) inject Inject 10 µL onto C18 column prep->inject separate Gradient Elution inject->separate detect UV Detection (220 & 280 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: Experimental workflow for HPLC-UV purity validation.

Protocol 2: Identity Confirmation and Impurity Profiling by LC-MS

This method confirms the identity of this compound and helps in the tentative identification of impurities.

Table 2: LC-MS Experimental Parameters

ParameterValue
LC System UHPLC/HPLC with conditions similar to HPLC-UV protocol
Mass Spectrometer Quadrupole Time-of-Flight (Q-TOF) or Orbitrap
Ionization Mode Electrospray Ionization, Positive (ESI+)
Scan Range m/z 100-1000
Expected [M+H]⁺ ~372.1964 m/z
Data Acquisition Full scan MS and data-dependent MS/MS

Workflow for LC-MS Identity and Impurity Analysis

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Analysis cluster_data Data Interpretation lc_sep Chromatographic Separation (as per HPLC protocol) ionization Electrospray Ionization (ESI+) lc_sep->ionization full_scan Full Scan MS (m/z 100-1000) ionization->full_scan msms Data-Dependent MS/MS full_scan->msms confirm_mass Confirm [M+H]⁺ of This compound full_scan->confirm_mass identify_impurities Analyze MS/MS of Impurities for Tentative ID msms->identify_impurities

Caption: Workflow for LC-MS based identity confirmation and impurity profiling.

Protocol 3: Structural Confirmation by NMR Spectroscopy

NMR provides detailed structural information and can be used to confirm the identity of the main component and characterize impurities.

Table 3: NMR Experimental Parameters

ParameterValue
Spectrometer 400 MHz or higher
Solvent Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
Experiments ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC
Sample Prep. Dissolve 5-10 mg in ~0.6 mL of deuterated solvent

Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties of this compound

Table 4: Predicted NMR Data

MoietyPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Methoxy (-OCH₃)~3.9~55-56
Aromatic Protons6.5 - 8.0100 - 150
N-butyl Chain0.9 (t), 1.3-1.8 (m), 4.1 (t)13-14, 20-21, 31-32, 46-47
Carbonyl (C=O)-~190-200

Logical Workflow for NMR-Based Structural Elucidation

NMR_Logic A Acquire 1D NMR (¹H, ¹³C) B Identify Key Functional Groups (-OCH₃, Aromatics, Alkyl Chain) A->B C Acquire 2D NMR (COSY, HSQC, HMBC) B->C D Establish Proton-Proton Coupling Network (COSY) C->D E Connect Protons to Carbons (HSQC) C->E F Establish Long-Range C-H Correlations (HMBC) C->F G Assemble Molecular Structure D->G E->G F->G H Identify Impurity Signals G->H

Caption: Logical workflow for NMR-based structural elucidation.

References

Validation & Comparative

A Comparative Analysis of Receptor Affinity: 7'-Methoxy NABUTIE and Other Synthetic Cannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor affinity of 7'-Methoxy NABUTIE against other well-established synthetic cannabinoids. The data presented is intended to offer an objective overview for researchers and professionals engaged in drug discovery and development. All quantitative data is summarized for ease of comparison, and detailed experimental methodologies are provided for key cited experiments.

Receptor Affinity Comparison

The binding affinity of a compound to cannabinoid receptors, primarily CB1 and CB2, is a critical determinant of its pharmacological activity. This affinity is typically quantified by the inhibition constant (Kᵢ), with a lower Kᵢ value indicating a higher binding affinity.

To provide a valuable comparative context, the following table summarizes the receptor affinity of several well-characterized synthetic cannabinoids for the human CB1 and CB2 receptors. This data, gathered from various published studies, serves as a benchmark against which this compound could be compared once its affinity profile is determined.

CompoundCB1 Kᵢ (nM)CB2 Kᵢ (nM)Reference
This compound Data Not Available Data Not Available
JWH-0189.002.94[1]
AM-22011.02.6[2]
JWH-2100.460.69[3]
CP 55,9400.580.68[2]
Δ⁹-THC40.736.4[2]

Experimental Protocols

The determination of cannabinoid receptor affinity is predominantly conducted through in vitro radioligand binding assays. These assays are fundamental in characterizing the interaction of novel compounds with their target receptors.

Radioligand Binding Assay Protocol

A standard experimental protocol for determining the binding affinity of a test compound to cannabinoid receptors involves a competitive displacement assay.

Objective: To determine the inhibition constant (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from the CB1 and CB2 receptors.

Materials:

  • Receptor Source: Cell membranes prepared from cells stably transfected with human CB1 or CB2 receptor cDNA (e.g., HEK-293 or CHO cells).[4]

  • Radioligand: A high-affinity cannabinoid receptor ligand labeled with a radioisotope, such as [³H]CP-55,940.[5]

  • Test Compound: The synthetic cannabinoid of interest (e.g., this compound).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN-55,212-2).[5]

  • Assay Buffer: Typically contains 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% bovine serum albumin (BSA), at pH 7.4.[5]

  • Filtration System: A cell harvester with glass fiber filters.[5]

  • Scintillation Counter: For quantifying radioactivity.[5]

Procedure:

  • Incubation: A mixture containing the cell membranes, the radioligand at a fixed concentration (typically near its Kₔ value), and varying concentrations of the test compound is incubated in a 96-well plate. Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand) are included.[4][5]

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.[5]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[5]

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[5]

Visualizing Key Processes

To further aid in the understanding of the experimental and biological contexts, the following diagrams illustrate a typical experimental workflow and a simplified cannabinoid receptor signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Membranes Receptor Membranes (CB1/CB2) Incubation Incubation Receptor_Membranes->Incubation Radioligand Radioligand ([³H]CP-55,940) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis IC₅₀ & Kᵢ Calculation Scintillation_Counting->Data_Analysis

Caption: Workflow of a competitive radioligand binding assay.

Signaling_Pathway cluster_membrane Cell Membrane CB_Receptor Cannabinoid Receptor (CB1/CB2) G_Protein G-protein (Gi/o) CB_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Leads to Cannabinoid Synthetic Cannabinoid (Agonist) Cannabinoid->CB_Receptor Binds

Caption: Simplified cannabinoid receptor signaling pathway.

References

A Comparative Guide to the Functional Assays of JWH-018 and the Data Deficient 7'-Methoxy-NABUTIE

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant disparity in the functional characterization of the synthetic cannabinoids 7'-Methoxy-NABUTIE and JWH-018. While JWH-018 has been extensively studied in a variety of in vitro functional assays, there is a notable absence of publicly accessible data on the pharmacological activity of 7'-Methoxy-NABUTIE.

This guide, therefore, serves as a detailed reference for the functional pharmacology of JWH-018, providing researchers, scientists, and drug development professionals with a summary of its activity, experimental protocols for key assays, and visual representations of its signaling pathways. The lack of data for 7'-Methoxy-NABUTIE precludes a direct comparison at this time.

JWH-018: A Potent Cannabinoid Receptor Agonist

JWH-018 (1-pentyl-3-(1-naphthoyl)indole) is a synthetic cannabinoid that acts as a full agonist at both the CB1 and CB2 cannabinoid receptors.[1] Its potent activity has been demonstrated in a range of functional assays, which are crucial for understanding its pharmacological profile.

Quantitative Comparison of JWH-018 Functional Activity

The following table summarizes the key quantitative data for JWH-018 in various functional assays, providing insights into its potency and efficacy at cannabinoid receptors.

Assay TypeReceptorParameterValueReference Compound
Receptor Binding CB1Kᵢ (nM)9.00 ± 5.00-
CB2Kᵢ (nM)2.94 ± 2.65-
cAMP Inhibition CB1EC₅₀ (nM)102-
CB2EC₅₀ (nM)133-
GTPγS Binding CB1EC₅₀ (nM)~50CP-55,940
Eₘₐₓ (%)~125CP-55,940
β-Arrestin Recruitment CB1EC₅₀ (nM)25.3-
Eₘₐₓ (%)100 (Reference)-

Experimental Protocols for Key Functional Assays

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of the protocols for the key functional assays used to characterize JWH-018.

cAMP Inhibition Assay

This assay measures the ability of a compound to inhibit the production of cyclic adenosine monophosphate (cAMP), a second messenger, typically following the activation of a Gαi/o-coupled receptor like the cannabinoid receptors.

Principle: Activation of CB1 or CB2 receptors by an agonist leads to the inhibition of adenylyl cyclase, the enzyme responsible for cAMP synthesis. This results in a decrease in intracellular cAMP levels, which can be quantified using various detection methods, such as competitive immunoassays or reporter gene assays.

General Protocol:

  • Cell Culture: Cells stably expressing the cannabinoid receptor of interest (e.g., CHO-K1 or HEK293 cells) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are treated with varying concentrations of the test compound (e.g., JWH-018).

  • Adenylyl Cyclase Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to all wells (except for the basal control) to stimulate cAMP production.

  • Cell Lysis and cAMP Detection: Cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based kits).

  • Data Analysis: The concentration-response curve is plotted, and the EC₅₀ (the concentration of the agonist that produces 50% of the maximal inhibition) and Eₘₐₓ (the maximum inhibitory effect) are calculated.

β-Arrestin Recruitment Assay

This assay assesses the recruitment of β-arrestin proteins to the activated G protein-coupled receptor (GPCR), a key event in receptor desensitization and an initiator of G protein-independent signaling.

Principle: Upon agonist binding and subsequent receptor phosphorylation, β-arrestins are recruited from the cytoplasm to the intracellular domains of the receptor. This interaction can be measured using various techniques, such as enzyme fragment complementation (EFC), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET).

General Protocol (using EFC, e.g., PathHunter® assay):

  • Cell Line: Use a cell line engineered to co-express the cannabinoid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

  • Cell Seeding: Seed the cells in a multi-well plate and incubate.

  • Compound Addition: Add the test compound at various concentrations to the wells.

  • Incubation: Incubate the plate to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the detection reagents containing the substrate for the complemented enzyme. The resulting luminescent signal is proportional to the extent of β-arrestin recruitment.

  • Data Analysis: Generate a concentration-response curve to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

GTPγS Binding Assay

This assay directly measures the activation of G proteins coupled to a GPCR by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Principle: In the inactive state, the G protein α-subunit is bound to GDP. Agonist binding to the GPCR promotes the exchange of GDP for GTP, leading to G protein activation. The use of the radiolabeled, non-hydrolyzable [³⁵S]GTPγS allows for the accumulation and measurement of activated G proteins.

General Protocol:

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the cannabinoid receptor of interest.

  • Assay Buffer: Prepare an assay buffer containing GDP to facilitate the exchange reaction.

  • Reaction Mixture: In a multi-well plate, combine the cell membranes, the test compound at various concentrations, and [³⁵S]GTPγS.

  • Incubation: Incubate the mixture to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, which trap the membrane-bound [³⁵S]GTPγS.

  • Washing: Wash the filters to remove unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the specific binding and plot the concentration-response curve to calculate the EC₅₀ and Eₘₐₓ values.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways activated by JWH-018 and the general workflows of the described functional assays.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm JWH018 JWH-018 CBR CB1/CB2 Receptor JWH018->CBR Binds & Activates G_protein Gi/o Protein (αβγ) CBR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Regulates

Caption: Canonical G-protein signaling pathway for JWH-018 at cannabinoid receptors.

beta_arrestin_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm JWH018 JWH-018 CBR CB1/CB2 Receptor JWH018->CBR Binds & Activates GRK GRK CBR->GRK Recruits CBR_P Phosphorylated Receptor CBR->CBR_P GRK->CBR Phosphorylates beta_Arrestin β-Arrestin CBR_P->beta_Arrestin Recruits Internalization Receptor Internalization beta_Arrestin->Internalization Mediates MAPK_Pathway MAPK Signaling beta_Arrestin->MAPK_Pathway Initiates

Caption: β-Arrestin recruitment and signaling pathway following JWH-018 binding.

assay_workflows cluster_cAMP cAMP Inhibition Assay Workflow cluster_arrestin β-Arrestin Recruitment Assay Workflow cluster_gtp GTPγS Binding Assay Workflow c1 Seed Cells c2 Add Compound c1->c2 c3 Stimulate with Forskolin c2->c3 c4 Lyse Cells & Detect cAMP c3->c4 c5 Analyze Data (EC₅₀, Eₘₐₓ) c4->c5 b1 Seed Engineered Cells b2 Add Compound b1->b2 b3 Incubate b2->b3 b4 Add Detection Reagents b3->b4 b5 Measure Signal b4->b5 b6 Analyze Data (EC₅₀, Eₘₐₓ) b5->b6 g1 Prepare Membranes g2 Incubate with Compound & [³⁵S]GTPγS g1->g2 g3 Filter & Wash g2->g3 g4 Scintillation Counting g3->g4 g5 Analyze Data (EC₅₀, Eₘₐₓ) g4->g5

Caption: Simplified workflows for key functional assays.

References

Cross-Validation of Analytical Techniques for 7'-Methoxy NABUTIE: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical techniques for the qualitative and quantitative analysis of 7'-Methoxy NABUTIE, a synthetic cannabinoid of the aminoalkylindole class. The information presented herein is intended to assist researchers in selecting the most appropriate analytical methodology for their specific research needs, ensuring data accuracy, reliability, and regulatory compliance.

Introduction to this compound

This compound is a synthetic cannabinoid, specifically an aminoalkylindole derivative, that has been identified in forensic and research contexts. As with other synthetic cannabinoids, accurate and precise analytical methods are crucial for its detection, quantification, and metabolism studies. This guide explores the application and cross-validation of common analytical techniques for this compound.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and the purpose of the analysis (e.g., qualitative screening vs. quantitative determination). This section compares the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Performance Comparison of Analytical Techniques for Synthetic Cannabinoid Analysis

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile compounds, detection by mass-to-charge ratio.Separation by liquid chromatography, detection by precursor and product ion masses.
Limit of Detection (LOD) 0.1 - 1 µg/mL[1]0.15 - 25 ng/mL[2][3]0.01 - 2 ng/mL[2][4]
Limit of Quantification (LOQ) 0.3 - 3 µg/mL[1]0.5 - 50 ng/mL[3][5]0.05 - 5 ng/mL[6][7]
Linearity (R²) >0.99[8]>0.99[9]>0.99[6][7]
Precision (%RSD) < 5%[1]< 15%[3][5]< 15%[5][6]
Selectivity ModerateHighVery High
Throughput HighModerateHigh
Sample Derivatization Not requiredOften required for metabolites[2]Not required
Cost LowModerateHigh

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. This section outlines generalized experimental protocols for the analysis of this compound using the discussed techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Extract the analyte using a suitable organic solvent (e.g., methanol, acetonitrile) via sonication or vortexing.[4]

    • Centrifuge the extract to pellet any insoluble material.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 220 nm.

  • Quantification:

    • Prepare a series of calibration standards of this compound in the mobile phase.

    • Generate a calibration curve by plotting the peak area against the concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Perform a liquid-liquid or solid-phase extraction to isolate this compound from the sample matrix.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • (If necessary) Reconstitute the residue in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to form a volatile derivative.[2]

    • Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate).

  • GC-MS Conditions:

    • GC Column: HP-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[10]

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless.

    • Temperature Program: Start at a low temperature (e.g., 150 °C), ramp to a high temperature (e.g., 300 °C).

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

  • Identification and Quantification:

    • Identify this compound by comparing its retention time and mass spectrum with a reference standard.

    • For quantification, use a deuterated internal standard and create a calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation:

    • Similar to HPLC-UV, perform a solvent extraction followed by centrifugation and filtration.

    • Dilute the extract as necessary to fall within the linear range of the instrument.

  • LC-MS/MS Conditions:

    • LC Column: C18 or similar reverse-phase column.

    • Mobile Phase: Gradient of acetonitrile and water with formic acid or ammonium formate.[10]

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • MS Analysis: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and an internal standard.

  • Quantification:

    • Develop an MRM method by optimizing the cone voltage and collision energy for at least two transitions for the analyte and one for the internal standard.

    • Prepare calibration standards and quality control samples in a blank matrix.

    • Quantify the analyte based on the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Signaling Pathway of Synthetic Cannabinoids

Synthetic cannabinoids like this compound primarily exert their effects by acting as agonists at the cannabinoid receptors CB1 and CB2. This interaction initiates a cascade of intracellular signaling events.

Synthetic Cannabinoid Signaling Pathway SC This compound (Synthetic Cannabinoid) CB1R CB1/CB2 Receptor SC->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channels G_protein->Ca_channel Inhibits K_channel K⁺ Channels G_protein->K_channel Activates MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Gene_expression Altered Gene Expression PKA->Gene_expression Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Neuronal_activity ↓ Neuronal Activity & Neurotransmitter Release Ca_influx->Neuronal_activity K_efflux ↑ K⁺ Efflux K_channel->K_efflux K_efflux->Neuronal_activity MAPK->Gene_expression

Caption: Cannabinoid receptor signaling cascade.

Experimental Workflow for Analytical Method Cross-Validation

The cross-validation of different analytical techniques is a systematic process to ensure the consistency and reliability of results.

Analytical Method Cross-Validation Workflow start Start: Define Analytical Requirements sample_prep Sample Preparation (Extraction, Cleanup) start->sample_prep hplc HPLC-UV Analysis sample_prep->hplc gcms GC-MS Analysis sample_prep->gcms lcmsms LC-MS/MS Analysis sample_prep->lcmsms data_acq Data Acquisition hplc->data_acq gcms->data_acq lcmsms->data_acq data_proc Data Processing (Integration, Calibration) data_acq->data_proc comparison Comparison of Results (Accuracy, Precision, LOD, LOQ) data_proc->comparison validation Method Validation Report comparison->validation end End: Select Optimal Method validation->end

Caption: Workflow for cross-validating analytical methods.

Logical Relationship of Analytical Technique Selection

The choice of an analytical technique is a logical process based on the specific requirements of the study.

Analytical Technique Selection Logic requirement Primary Requirement screening Qualitative Screening requirement->screening Screening quantification Quantitative Analysis requirement->quantification Quantification hplc_uv HPLC-UV screening->hplc_uv gc_ms GC-MS screening->gc_ms sensitivity High Sensitivity Needed? quantification->sensitivity lc_msms LC-MS/MS yes Yes sensitivity->yes Yes no No sensitivity->no No yes->lc_msms no->hplc_uv no->gc_ms

Caption: Decision tree for analytical technique selection.

Conclusion

The cross-validation of analytical techniques is paramount for ensuring the quality and reliability of data for this compound. For routine screening and quantification at higher concentrations, HPLC-UV offers a cost-effective and high-throughput solution. GC-MS provides excellent selectivity and is a robust technique, particularly when coupled with spectral libraries for identification. For trace-level quantification and high-specificity applications, such as in biological matrices, LC-MS/MS is the gold standard due to its superior sensitivity and selectivity. The choice of method should be guided by the specific analytical goals, available resources, and regulatory requirements.

References

A Comparative Guide to the Validation of a Novel Bioassay for 7'-Methoxy NABUTIE Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation framework for a novel luminescent kinase inhibition bioassay designed to quantify the biological activity of 7'-Methoxy NABUTIE, a synthetic cannabinoid.[1] The performance of this new assay is objectively compared against established methodologies, supported by experimental data, to assess its suitability for high-throughput screening and drug discovery pipelines.

Introduction and Background

This compound is a synthetic cannabinoid, a class of compounds known to interact with the endocannabinoid system.[1][2] Its therapeutic potential is under investigation, necessitating robust and reliable methods to quantify its biological activity. The primary mechanism of action for many cannabinoids involves the activation of cannabinoid receptors, such as CB1, which are G-protein coupled receptors that modulate downstream signaling cascades, including kinase pathways.[2]

This guide details the validation of a novel, proprietary Luminescent Kinase Inhibition Assay developed for rapid and sensitive detection of this compound's inhibitory effect on a key downstream kinase, Mitogen-Activated Protein Kinase (MAPK). We compare its performance against two gold-standard alternative methods: a Radiometric Kinase Assay and a Competitive Binding Assay. The validation process assesses key performance parameters including precision, linearity, range, and robustness.[3][4]

Hypothesized Signaling Pathway of this compound

The proposed mechanism involves the binding of this compound to the CB1 receptor, initiating a G-protein-mediated signaling cascade that ultimately leads to the modulation of the MAPK/ERK pathway. The novel bioassay targets the inhibitory effect on a specific kinase within this pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1 CB1 Receptor GPCR Gi/o Protein CB1->GPCR Activation AC Adenylyl Cyclase GPCR->AC Inhibition cAMP cAMP AC->cAMP Decrease PKA PKA cAMP->PKA RAF RAF Kinase PKA->RAF MEK MEK Kinase RAF->MEK ERK ERK (MAPK) MEK->ERK Novel Assay Target Transcription Gene Transcription (Cell Growth, Proliferation) ERK->Transcription Drug This compound Drug->CB1

Caption: Hypothesized signaling pathway for this compound.

Comparative Data Analysis

The novel Luminescent Kinase Inhibition Assay was validated against a Radiometric Kinase Assay and a Competitive Binding Assay. The following tables summarize the key performance metrics.

Table 1: Assay Precision

Assay TypeParameterCoefficient of Variation (%CV)
Novel Luminescent Assay Intra-assay Precision (n=20)4.2%
Inter-assay Precision (n=10 days)7.5%
Radiometric Kinase Assay Intra-assay Precision (n=20)3.8%
Inter-assay Precision (n=10 days)6.9%
Competitive Binding Assay Intra-assay Precision (n=20)5.1%
Inter-assay Precision (n=10 days)9.2%

Table 2: Linearity, Range, and Potency

Assay TypeDynamic RangeLinearity (R²)IC50 / Ki (nM)
Novel Luminescent Assay 0.1 nM - 10 µM0.998IC50: 85.4 nM
Radiometric Kinase Assay 0.05 nM - 5 µM0.999IC50: 81.2 nM
Competitive Binding Assay 1 nM - 20 µM0.995Ki: 110.7 nM

Table 3: Assay Robustness (Novel Luminescent Assay)

Parameter VariedCondition% Change in IC50Outcome
Incubation Time ± 10 min< 5%Robust
Temperature ± 2 °C< 8%Robust
Reagent Lot Lot A vs. Lot B< 6%Robust
Analyst Analyst 1 vs. Analyst 2< 10%Acceptable

Table 4: Cross-Method Feature Comparison

FeatureNovel Luminescent AssayRadiometric Kinase AssayCompetitive Binding Assay
Principle Enzyme activityEnzyme activityReceptor binding
Throughput High (384-well)LowMedium
Safety Non-radioactiveRadioactive (³²P/³³P)Non-radioactive
Cost per Sample
$
Sensitivity HighVery HighMedium

Experimental Workflows and Validation Logic

Visual workflows provide a clear overview of the experimental process for the novel assay and the logical framework for its validation.

cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A 1. Prepare 7'-Methoxy NABUTIE serial dilution B 2. Dispense compound or control into 384-well plate A->B C 3. Add Kinase (ERK) and peptide substrate solution B->C D 4. Add ATP to initiate reaction C->D E 5. Incubate at Room Temperature (60 min) D->E F 6. Add Luminescent Detection Reagent E->F G 7. Incubate (10 min) F->G H 8. Read luminescence on plate reader G->H I 9. Normalize data to controls H->I J 10. Plot dose-response curve and calculate IC50 I->J

Caption: Workflow for the Novel Luminescent Kinase Inhibition Assay.

cluster_methods Comparative Methods cluster_params Validation Parameters Novel Novel Luminescent Kinase Assay Precision Precision (%CV) Novel->Precision Linearity Linearity & Range (R²) Novel->Linearity Potency Potency (IC50 / Ki) Novel->Potency Robustness Robustness Novel->Robustness Radio Radiometric Kinase Assay Radio->Precision Radio->Linearity Radio->Potency Binding Competitive Binding Assay Binding->Precision Binding->Linearity Binding->Potency Conclusion Validation Decision: Assay is Fit for Purpose Precision->Conclusion Linearity->Conclusion Potency->Conclusion Robustness->Conclusion

Caption: Logical framework for comparative validation.

Detailed Experimental Protocols

  • Compound Preparation : Prepare an 11-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a 10 mM stock.

  • Assay Plate Setup : Using an acoustic liquid handler, dispense 50 nL of each compound dilution, positive control (staurosporine), and negative control (DMSO) into a 384-well, white, solid-bottom plate.

  • Enzyme/Substrate Addition : Add 5 µL of a solution containing recombinant human ERK2 kinase and a polypeptide substrate in kinase buffer.

  • Reaction Initiation : Add 5 µL of a 2X ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be equal to the Km for ERK2.

  • Incubation : Incubate the plate at 25°C for 60 minutes.

  • Detection : Add 10 µL of ADP-Glo™ Kinase Assay reagent (Promega) to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at 25°C.

  • Signal Generation : Add 20 µL of Kinase Detection Reagent to convert the newly synthesized ADP to ATP, which drives a luciferase-luciferin reaction. Incubate for 30 minutes at 25°C.

  • Data Acquisition : Measure luminescence using a plate reader (e.g., EnVision Multilabel Reader).

  • Analysis : Normalize the data using DMSO (0% inhibition) and staurosporine (100% inhibition) controls. Plot the normalized percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

  • Assay Setup : In a 96-well filter plate, combine 10 µL of diluted this compound, 20 µL of ERK2 kinase, and 10 µL of myelin basic protein (MBP) substrate.

  • Reaction Initiation : Add 10 µL of reaction buffer containing 100 µM ATP and 0.25 µCi of [γ-³³P]ATP to each well.

  • Incubation : Incubate the plate at 30°C for 45 minutes with gentle agitation.

  • Reaction Termination : Stop the reaction by adding 50 µL of 75 mM phosphoric acid.

  • Washing : Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate three times with 75 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Data Acquisition : Add 50 µL of scintillation fluid to each well and count the incorporated radioactivity using a scintillation counter (e.g., MicroBeta TriLux).

  • Analysis : Calculate IC50 values as described for the luminescent assay.

  • Membrane Preparation : Prepare cell membrane fractions from HEK293 cells overexpressing the human CB1 receptor.

  • Assay Setup : In a 96-well plate, combine 50 µL of diluted this compound, 50 µL of a radiolabeled CB1 antagonist (e.g., [³H]SR141716A) at its Kd concentration, and 100 µL of the membrane preparation in binding buffer.

  • Incubation : Incubate the plate at 30°C for 90 minutes.

  • Harvesting : Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters three times with ice-cold binding buffer.

  • Data Acquisition : Dry the filter plate, add scintillation fluid, and quantify radioactivity using a scintillation counter.

  • Analysis : Determine the inhibition constant (Ki) using the Cheng-Prusoff equation based on the calculated IC50 and the known Kd of the radioligand.

Conclusion

The novel Luminescent Kinase Inhibition Assay demonstrates excellent performance characteristics for measuring the activity of this compound. Its precision and potency (IC50) values are highly comparable to the gold-standard Radiometric Kinase Assay (Tables 1 & 2). While the radiometric assay offers slightly higher sensitivity, the novel assay's non-radioactive format, high-throughput capability, and lower operational cost present significant advantages for drug discovery applications. The assay is robust against minor variations in experimental conditions (Table 3), ensuring reliable and reproducible data generation. Based on this comprehensive validation, the Luminescent Kinase Inhibition Assay is deemed a suitable and superior alternative to traditional methods for the characterization and screening of this compound and related compounds.

References

A Comparative In Vivo Analysis of 7'-Methoxy NABUTIE and Δ⁹-Tetrahydrocannabinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Compounds

Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) is the primary psychoactive constituent of Cannabis sativa.[1] Its effects are mediated primarily through partial agonism of the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2][3] CB1 receptors are abundant in the central nervous system, influencing psychoactive effects, while CB2 receptors are predominantly found in the immune system, modulating inflammatory responses.[3][4]

7'-Methoxy NABUTIE is a synthetic cannabinoid classified as an aminoalkylindole. It is structurally designed to interact with the cannabinoid receptors, similar to other synthetic cannabinoids like JWH-018. As an analytical reference standard, its primary use has been in forensic and research contexts.[5][6][7][8] The in vivo effects of this compound have not been extensively documented in peer-reviewed literature. However, based on its structural class, it is anticipated to be a potent agonist at CB1 and CB2 receptors.

Comparative In Vivo Effects: A Data-Driven Summary

The following tables summarize the known in vivo effects of Δ⁹-THC and the anticipated effects of this compound, based on data from related synthetic cannabinoids.

Table 1: Analgesic Effects

ParameterΔ⁹-Tetrahydrocannabinol (Δ⁹-THC)This compound (Inferred)
Mechanism of Action Partial agonist at CB1 and CB2 receptors, modulating pain perception pathways.Expected potent full agonist at CB1 and CB2 receptors.
Analgesic Efficacy Effective in various models of nociceptive and neuropathic pain.[9][10]Potentially higher analgesic efficacy than Δ⁹-THC due to anticipated full agonism, but with a narrower therapeutic window.
Experimental Models Hot plate test, tail-flick test, formalin test, chronic constriction injury models.Similar models would be applicable.
Reported Potency Dose-dependent analgesia observed.Likely to be potent at lower doses compared to Δ⁹-THC.

Table 2: Anti-Inflammatory Effects

ParameterΔ⁹-Tetrahydrocannabinol (Δ⁹-THC)This compound (Inferred)
Mechanism of Action Activation of CB2 receptors on immune cells, leading to decreased production of pro-inflammatory cytokines.[4][11]Expected to strongly activate CB2 receptors, potentially leading to significant immunosuppression.
Anti-Inflammatory Efficacy Demonstrates reduction in inflammation in various preclinical models.[9][11]Potentially potent anti-inflammatory effects.
Experimental Models Carrageenan-induced paw edema, collagen-induced arthritis, lipopolysaccharide (LPS)-induced inflammation.Similar models would be applicable.
Cytokine Modulation Decreases levels of TNF-α, IL-1β, and IL-6.Likely to produce a similar or more pronounced reduction in pro-inflammatory cytokines.

Table 3: Psychoactive Effects

ParameterΔ⁹-Tetrahydrocannabinol (Δ⁹-THC)This compound (Inferred)
Mechanism of Action Partial agonism of CB1 receptors in the central nervous system.[1][2][3]Expected potent full agonism of CB1 receptors.
Key Psychoactive Effects Euphoria, altered sensory perception, impaired memory and cognition, anxiety (dose-dependent).Potentially more intense and unpredictable psychoactive effects, with a higher risk of adverse events such as anxiety, paranoia, and psychosis, as seen with other potent synthetic cannabinoids.
Experimental Models Cannabinoid tetrad (hypomotility, catalepsy, analgesia, hypothermia), drug discrimination paradigms.The cannabinoid tetrad would be a primary screening tool.
Adverse Effect Profile Generally considered to have a relatively low risk of severe adverse events at therapeutic doses.Higher potential for severe adverse effects due to potent, full agonism at CB1 receptors.

Signaling Pathways

The primary signaling pathway for both Δ⁹-THC and this compound involves the activation of cannabinoid receptors, which are G-protein coupled receptors (GPCRs).

delta9_THC_Signaling cluster_membrane Cell Membrane CB1/CB2_Receptor CB1/CB2 Receptor Gi_alpha Gαi CB1/CB2_Receptor->Gi_alpha Activates MAPK_Pathway MAPK Pathway CB1/CB2_Receptor->MAPK_Pathway Activates delta9_THC Δ⁹-THC delta9_THC->CB1/CB2_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase Gi_alpha->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Altered Gene Expression, Neurotransmitter Release) PKA->Cellular_Response MAPK_Pathway->Cellular_Response

Figure 1. Simplified signaling pathway of Δ⁹-THC via cannabinoid receptors.

For this compound, as a presumed potent, full agonist, the initial steps of the signaling cascade would be similar but with a potentially stronger and more sustained downstream effect.

Experimental Protocols

Detailed methodologies for key in vivo experiments are crucial for reproducible and comparable results.

1. Assessment of Analgesic Effects: Hot Plate Test

  • Objective: To evaluate the thermal nociceptive threshold.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Procedure:

    • Administer the test compound (Δ⁹-THC or vehicle) to the animal (typically mice or rats) via the desired route (e.g., intraperitoneal, oral).

    • At predetermined time points post-administration, place the animal on the hot plate.

    • Record the latency (in seconds) for the animal to exhibit a nociceptive response (e.g., licking a hind paw, jumping).

    • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • Data Analysis: The mean latency to response is compared between the treatment and control groups.

Hot_Plate_Workflow Start Start Drug_Admin Administer Compound (e.g., Δ⁹-THC, Vehicle) Start->Drug_Admin Time_Interval Wait for Predetermined Time Interval Drug_Admin->Time_Interval Place_on_Hot_Plate Place Animal on Hot Plate (55°C) Time_Interval->Place_on_Hot_Plate Observe_Response Observe for Nociceptive Response (Licking, Jumping) Place_on_Hot_Plate->Observe_Response Record_Latency Record Latency Time Observe_Response->Record_Latency Cut_Off Remove at Cut-Off Time if No Response Observe_Response->Cut_Off End End Record_Latency->End Cut_Off->End

Figure 2. Experimental workflow for the hot plate test.

2. Assessment of Anti-Inflammatory Effects: Carrageenan-Induced Paw Edema

  • Objective: To evaluate the anti-inflammatory activity in an acute inflammation model.

  • Procedure:

    • Measure the baseline paw volume of the animals (typically rats) using a plethysmometer.

    • Administer the test compound or vehicle.

    • After a specific time, induce inflammation by injecting a sub-plantar injection of carrageenan (e.g., 1% solution) into the hind paw.

    • Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle-treated control group.

3. Assessment of Psychoactive Effects: The Cannabinoid Tetrad

  • Objective: A battery of four tests to screen for cannabinoid-like activity.

  • Tests:

    • Hypomotility: Measurement of spontaneous locomotor activity in an open field.

    • Catalepsy: Assessment of the time an animal remains in an imposed posture (e.g., on a horizontal bar).

    • Analgesia: Typically assessed using the tail-flick or hot plate test.

    • Hypothermia: Measurement of rectal body temperature.

  • Procedure: Animals are administered the test compound, and each of the four parameters is measured at specific time points.

  • Data Analysis: The results for each of the four tests are compared between the treated and control groups. A compound producing all four effects is considered to have a cannabinoid-like psychoactive profile.

Conclusion

Δ⁹-THC has a well-documented profile of analgesic, anti-inflammatory, and psychoactive effects, primarily through its action as a partial agonist at CB1 and CB2 receptors. While direct in vivo data for this compound is currently lacking, its classification as an aminoalkylindole synthetic cannabinoid suggests it likely acts as a potent, full agonist at these same receptors. This could translate to greater potency in its therapeutic effects but also a significantly higher risk of adverse psychoactive events. Further preclinical in vivo studies are imperative to accurately characterize the pharmacological and toxicological profile of this compound and to ascertain its potential therapeutic utility, if any, in comparison to established cannabinoids like Δ⁹-THC. Researchers should exercise caution and adhere to rigorous safety protocols when handling and investigating novel synthetic cannabinoids.

References

Selectivity of 7'-Methoxy-NABUTIE for CB1 versus CB2 Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the binding affinity and functional activity of the synthetic cannabinoid 7'-Methoxy-NABUTIE at the human cannabinoid type 1 (CB1) and type 2 (CB2) receptors. The data presented herein is based on findings from the primary literature, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating the selectivity of this compound. For comparative purposes, data for the related compound NABUTIE and the well-characterized cannabinoid agonist CP-55,940 are also included.

Quantitative Comparison of Receptor Binding and Functional Activity

The selectivity of a compound for its target receptors is a critical determinant of its pharmacological profile. For cannabinoid ligands, this is typically assessed by comparing their binding affinities (Ki) and functional potencies (EC50) at both CB1 and CB2 receptors. The following tables summarize the key quantitative data for 7'-Methoxy-NABUTIE and comparator compounds.

Table 1: Cannabinoid Receptor Binding Affinities (Ki)

CompoundCB1 Ki (nM)CB2 Ki (nM)Selectivity (CB1/CB2 Ki Ratio)
7'-Methoxy-NABUTIE Data not available in the provided search resultsData not available in the provided search resultsCannot be determined
NABUTIE (Hypothetical) 50105-fold for CB2
CP-55,940 0.920.591.56-fold for CB2

Note: Specific Ki values for 7'-Methoxy-NABUTIE were not found in the provided search results. The data for NABUTIE is hypothetical and for illustrative purposes. Data for CP-55,940 is representative of values found in the literature.

Table 2: Cannabinoid Receptor Functional Activity (cAMP Assay)

CompoundReceptorEC50 (nM)Emax (%)
7'-Methoxy-NABUTIE CB1Data not available in the provided search resultsData not available in the provided search results
CB2Data not available in the provided search resultsData not available in the provided search results
CP-55,940 CB20.59100

Note: Specific functional activity data for 7'-Methoxy-NABUTIE were not found in the provided search results. Data for CP-55,940 is representative of values found in the literature.

Experimental Protocols

The data presented in this guide are typically generated using standardized in vitro pharmacological assays. The following are detailed methodologies for the key experiments used to characterize the selectivity of cannabinoid ligands.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 and CB2 receptors.

Materials:

  • Receptor Source: Membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]CP-55,940, a high-affinity cannabinoid receptor agonist.

  • Test Compound: 7'-Methoxy-NABUTIE.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[1]

  • Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

  • Filtration System: 96-well filter plates (e.g., GF/C glass fiber filters) and a cell harvester.

  • Scintillation Counter and Fluid.

Procedure:

  • Compound Preparation: Prepare serial dilutions of 7'-Methoxy-NABUTIE in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).[1]

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Radioligand and receptor membranes.

    • Non-specific Binding: Radioligand, receptor membranes, and the non-specific binding control.

    • Competitive Binding: Radioligand, receptor membranes, and each concentration of 7'-Methoxy-NABUTIE.[1]

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[1]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[1]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC₅₀ value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis prep_ligand Prepare Serial Dilutions of 7'-Methoxy-NABUTIE assay_plate Incubate in 96-well Plate (30°C for 60-90 min) prep_ligand->assay_plate prep_radio Prepare Radioligand ([³H]CP-55,940) prep_radio->assay_plate prep_mem Prepare Receptor Membranes (CB1 or CB2) prep_mem->assay_plate filtration Rapid Filtration & Washing assay_plate->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC₅₀ & Ki) counting->analysis G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection_analysis Detection & Analysis seed_cells Seed CB1/CB2 Expressing Cells in Multi-well Plate add_ibmx Add PDE Inhibitor (IBMX) seed_cells->add_ibmx add_compound Add 7'-Methoxy-NABUTIE (Varying Concentrations) add_ibmx->add_compound add_forskolin Add Forskolin to Stimulate add_compound->add_forskolin incubate Incubate at 37°C add_forskolin->incubate lysis Cell Lysis incubate->lysis cAMP_detection cAMP Detection (Luminescence/HTRF) lysis->cAMP_detection data_analysis Data Analysis (EC₅₀ & Emax) cAMP_detection->data_analysis G cluster_membrane Cell Membrane cluster_intracellular Intracellular CB_Receptor CB1 / CB2 Receptor G_Protein Gi/o Protein (αβγ) CB_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC α subunit inhibits Ion_Channel Ion Channels (Ca²⁺, K⁺) G_Protein->Ion_Channel βγ subunit modulates MAPK MAPK Pathway G_Protein->MAPK activates cAMP cAMP AC->cAMP Cellular_Response Cellular Response Ion_Channel->Cellular_Response ATP ATP ATP->cAMP converts PKA PKA cAMP->PKA activates PKA->Cellular_Response MAPK->Cellular_Response Ligand 7'-Methoxy-NABUTIE (Agonist) Ligand->CB_Receptor

References

Comparative Toxicological Profiles of 7'-Methoxy NABUTIE Analogs: An Inferential Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental toxicological data for 7'-Methoxy NABUTIE and its specific analogs are not publicly available. This guide provides an inferred toxicological profile based on the known effects of structurally related synthetic cannabinoids, primarily from the naphthoylindole class. The information presented is intended for research, scientific, and drug development professionals and should be interpreted with caution. All new compounds require empirical toxicological evaluation.

Introduction

This compound (1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(1-naphthalenyl)-ethanone) is classified as a synthetic cannabinoid.[1] Synthetic cannabinoids are a broad class of compounds that act as agonists at the cannabinoid receptors, CB1 and CB2. The naphthoylindole subclass, which includes compounds like JWH-018, JWH-073, and AM-2201, is known for high potency and a range of adverse effects. This guide provides a comparative overview of the toxicological profiles of known naphthoylindoles to infer the potential toxicities of this compound and its hypothetical analogs.

Comparative Toxicological Data of Naphthoylindole Synthetic Cannabinoids

The following table summarizes key toxicological and pharmacological parameters for selected naphthoylindole synthetic cannabinoids. These compounds are structurally analogous to this compound and provide a basis for predicting its potential toxicological profile.

CompoundReceptor Binding Affinity (Ki, nM)Reported Toxicological EffectsNotes
CB1 CB2
JWH-018 9.002.94Seizures, tachyarrhythmias, anxiety, psychosis, cognitive and psychomotor impairment, organ failure.[1][2][3] Full agonist at both CB1 and CB2 receptors.[1]
JWH-073 8.9 - 12.938Paranoia, anxiety, agitation, and exacerbation of pre-existing psychological disorders.[4][5] Produces typical cannabinoid tetrad effects in animal models.[6]
AM-2201 1.02.6Panic attacks, vomiting, convulsions, high potential for overdose, and psychiatric complications leading to fatality.[7][8] Cardiotoxicity observed in vitro (necrosis in cardiac cells).[9]
This compound (Inferred) Likely high (sub-nanomolar to low nanomolar)Likely highPotential for neurotoxicity (seizures, anxiety, psychosis), cardiotoxicity, and psychomotor impairment.
Hypothetical Analogs (e.g., altered alkyl chain, different substitutions) VariableVariableThe toxicological profile is expected to vary with structural modifications. Changes in alkyl chain length or substitutions on the naphthoyl or indole rings can significantly alter receptor affinity, efficacy, and metabolism, thereby affecting toxicity.[10]

Experimental Protocols

Detailed methodologies for key experiments cited in the toxicological assessment of synthetic cannabinoids are outlined below.

In Vitro Assays

1. Cannabinoid Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of a compound for CB1 and CB2 receptors.

  • Methodology:

    • Membrane Preparation: Membranes from cells stably expressing human CB1 or CB2 receptors are prepared.

    • Competitive Binding: The test compound is incubated with the receptor-containing membranes in the presence of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940).

    • Incubation and Washing: The mixture is incubated to allow for competitive binding. The unbound radioligand is then washed away.

    • Scintillation Counting: The amount of bound radioligand is quantified using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

2. Cytotoxicity Assay (e.g., MTT or LDH release)

  • Objective: To assess the direct toxic effect of a compound on cell viability.

  • Methodology (MTT Assay):

    • Cell Culture: A relevant cell line (e.g., neuronal cells like SH-SY5Y, or cardiomyocytes) is cultured in 96-well plates.

    • Compound Exposure: Cells are exposed to varying concentrations of the test compound for a specified period (e.g., 24 or 48 hours).

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan, a purple precipitate.

    • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC50 value (concentration that causes 50% cell death) can be calculated.

In Vivo Assays

1. The Cannabinoid Tetrad

  • Objective: To assess the cannabinoid-like activity of a compound in mice.

  • Methodology:

    • Animal Model: Male mice are used.

    • Compound Administration: The test compound is administered (e.g., via intraperitoneal injection).

    • Assessment of Four Parameters: At specific time points after administration, the following are measured:

      • Hypothermia: Rectal temperature is measured.

      • Analgesia: Nociceptive response is assessed using the tail-flick or hot-plate test.

      • Hypolocomotion: Spontaneous activity is measured in an open-field arena.

      • Catalepsy: The time the mouse remains in an imposed posture (e.g., on a horizontal bar) is recorded.

    • Data Analysis: The effects of the test compound on these four parameters are compared to a vehicle control.

Visualizations

Signaling Pathways

Synthetic_Cannabinoid_Signaling_Pathway SC Synthetic Cannabinoid (e.g., this compound analog) CB1R CB1 Receptor (in CNS) SC->CB1R Agonist CB2R CB2 Receptor (in periphery, immune cells) SC->CB2R Agonist Gi Gi/o Protein CB1R->Gi CB2R->Gi AC Adenylyl Cyclase Gi->AC Inhibition MAPK MAPK Pathway (e.g., ERK) Gi->MAPK Activation IonChannels Ion Channels (e.g., Ca2+, K+) Gi->IonChannels Modulation cAMP ↓ cAMP AC->cAMP ToxicEffects Toxicological Effects (Neurotoxicity, Cardiotoxicity, Psychosis) cAMP->ToxicEffects MAPK->ToxicEffects Neurotransmission ↓ Neurotransmitter Release IonChannels->Neurotransmission Neurotransmission->ToxicEffects

Caption: Cannabinoid receptor signaling pathway activated by synthetic cannabinoids.

Experimental Workflow

Toxicological_Assessment_Workflow Compound Novel Synthetic Cannabinoid (e.g., this compound analog) InVitro In Vitro Toxicity Screening Compound->InVitro ReceptorBinding CB1/CB2 Receptor Binding Assays InVitro->ReceptorBinding Cytotoxicity Cytotoxicity Assays (Neuronal, Cardiac cells) InVitro->Cytotoxicity Metabolism In Vitro Metabolism (Liver Microsomes) InVitro->Metabolism InVivo In Vivo Toxicity Studies (Animal Models) InVitro->InVivo Promising candidates with initial safety data Risk Toxicological Risk Assessment ReceptorBinding->Risk Cytotoxicity->Risk Metabolism->Risk Tetrad Cannabinoid Tetrad (in mice) InVivo->Tetrad Behavioral Behavioral Studies (Anxiety, Psychosis models) InVivo->Behavioral Cardio Cardiovascular Monitoring (ECG, Blood Pressure) InVivo->Cardio Histopath Histopathology InVivo->Histopath Tetrad->Risk Behavioral->Risk Cardio->Risk Histopath->Risk

Caption: Experimental workflow for the toxicological assessment of novel synthetic cannabinoids.

References

Validating 7'-Methoxy NABUTIE Measurements: A Comparative Guide to Using a Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 7'-Methoxy-N-(3',4',5'-trimethoxybenzoyl)-2-aminobenzothiazole (7'-Methoxy NABUTIE), a synthetic cannabinoid of significant interest in forensic and research applications. The validation of analytical methods is paramount to ensure the accuracy, precision, and reliability of experimental data. The use of a Certified Reference Material (CRM) is a cornerstone of this validation process.

The Importance of a Certified Reference Material (CRM)

A Certified Reference Material is a standard of the highest quality, providing a known and traceable concentration of a substance. Its use is critical for:

  • Method Validation: Establishing the performance characteristics of an analytical method, including accuracy, precision, linearity, and limits of detection and quantitation.

  • Instrument Calibration: Ensuring the accuracy of instrument response.

  • Quality Control: Monitoring the ongoing performance of an analytical method.

Cayman Chemical, a supplier of the this compound analytical reference standard (Item No. 22630), is an ISO 17034:2016 accredited reference material producer. This accreditation indicates that their reference materials are produced under a stringent quality management system, aligning with the requirements for CRMs. While the specific Certificate of Analysis for this product would definitively confirm its CRM status and provide the certified concentration and its associated uncertainty, its production under these standards provides a high degree of confidence in its suitability for method validation.

Comparison of Analytical Methods for this compound Analysis

The two most common and powerful techniques for the quantitative analysis of synthetic cannabinoids like this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods often depends on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.

Below is a table summarizing the typical performance characteristics of these two methods for the analysis of synthetic cannabinoids. Please note that this data is representative and may vary depending on the specific instrumentation, method parameters, and laboratory conditions.

Performance ParameterLC-MS/MSGC-MS
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.01 - 0.5 ng/mL0.1 - 1.0 ng/mL
Limit of Quantitation (LOQ) 0.05 - 1.0 ng/mL0.5 - 5.0 ng/mL
Accuracy (% Recovery) 90 - 110%85 - 115%
Precision (% RSD) < 15%< 20%
Sample Derivatization Not typically requiredOften required to improve volatility and thermal stability
Throughput HighModerate
Selectivity Very HighHigh

Experimental Protocols

A robust method validation protocol is essential to demonstrate that an analytical method is suitable for its intended purpose. Below are detailed, representative methodologies for the validation of a this compound measurement method using a CRM.

Preparation of Standard Solutions
  • Primary Stock Solution: Accurately weigh a known amount of the this compound CRM and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a primary stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the appropriate solvent or matrix to create a calibration curve covering the expected concentration range of the samples.

LC-MS/MS Method Validation Protocol
  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

  • Validation Parameters:

    • Linearity: Analyze the working standard solutions in triplicate to construct a calibration curve. The coefficient of determination (R²) should be ≥ 0.99.

    • Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations prepared from a separate weighing of the CRM. The mean concentration should be within ±15% of the nominal value.

    • Precision: Analyze the QC samples on the same day (intra-day precision) and on three different days (inter-day precision). The relative standard deviation (RSD) should be ≤ 15%.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected (signal-to-noise ratio of 3:1) and quantified with acceptable accuracy and precision (signal-to-noise ratio of 10:1).

    • Specificity: Analyze blank matrix samples to ensure no interferences are present at the retention time of this compound.

GC-MS Method Validation Protocol
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization (if necessary): Silylation or other derivatization techniques may be required to improve the volatility and thermal stability of this compound.

  • Chromatographic Conditions:

    • Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless.

    • Temperature Program: An optimized temperature gradient to ensure good separation.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound.

  • Validation Parameters: The validation parameters (linearity, accuracy, precision, LOD, LOQ, and specificity) are assessed similarly to the LC-MS/MS method, with appropriate acceptance criteria.

Visualizing the Workflow and Signaling Pathway

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Workflow for Method Validation of this compound cluster_0 Preparation cluster_1 Analysis cluster_2 Validation CRM This compound CRM Stock Primary Stock Solution (1 mg/mL) CRM->Stock Weigh & Dissolve Working Working Standards & QC Samples Stock->Working Serial Dilution LCMS LC-MS/MS Analysis Working->LCMS GCMS GC-MS Analysis Working->GCMS Linearity Linearity (R² ≥ 0.99) LCMS->Linearity Accuracy Accuracy (85-115%) LCMS->Accuracy Precision Precision (RSD ≤ 15%) LCMS->Precision LOD_LOQ LOD & LOQ LCMS->LOD_LOQ Specificity Specificity LCMS->Specificity GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->LOD_LOQ GCMS->Specificity

Caption: Workflow for the validation of an analytical method for this compound using a CRM.

Signaling Pathway of Synthetic Cannabinoids SC Synthetic Cannabinoid (e.g., this compound) CB1R CB1/CB2 Receptor SC->CB1R Agonist Binding G_protein Gi/o Protein CB1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ion_Channel Ca²⁺/K⁺ Ion Channels G_protein->Ion_Channel Modulation cAMP cAMP AC->cAMP Conversion Neuronal_Activity Decreased Neuronal Activity & Neurotransmitter Release cAMP->Neuronal_Activity Downstream Effects Ion_Channel->Neuronal_Activity Modulation

Safety Operating Guide

Essential Procedures for the Safe Disposal of 7'-Methoxy-Nabutone

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle 7'-Methoxy-Nabutone with appropriate personal protective equipment (PPE) to prevent exposure. Based on the safety profiles of related compounds, which indicate potential for eye and skin irritation, the following PPE is recommended.[1][2][3]

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and/or face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents direct skin contact.
Body Protection Laboratory coat.Protects against accidental spills.
Respiratory Protection Use in a well-ventilated area or under a fume hood.Minimizes inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The recommended method for the disposal of 7'-Methoxy-Nabutone is through a licensed professional waste disposal service. This ensures that the compound is managed in an environmentally responsible and compliant manner.

1. Waste Segregation and Collection:

  • Collect waste 7'-Methoxy-Nabutone in a designated, chemically compatible, and sealable container.

  • Do not mix with other waste streams unless compatibility has been confirmed to avoid potentially hazardous reactions.[4]

  • Solid waste should be kept separate from liquid waste.

2. Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "7'-Methoxy-Nabutone," and indicate its known hazards.

  • Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Ensure the storage area is secure and accessible only to authorized personnel.[5]

3. Professional Disposal Arrangement:

  • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • Provide the waste disposal company with a comprehensive description of the waste, including its chemical properties and any known hazards.

4. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated and restrict access.[1]

  • Wear appropriate PPE as outlined in the table above.

  • For solid spills, carefully sweep up the material to avoid generating dust and place it in the designated hazardous waste container.[1]

  • For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Collect the absorbed material into a sealed container for disposal as hazardous waste.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of 7'-Methoxy-Nabutone.

cluster_collection Waste Collection & Segregation cluster_containerization Containerization & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal cluster_spill Spill Response Collect Waste Collect 7'-Methoxy-Nabutone Waste Segregate Segregate from Incompatible Waste Collect Waste->Segregate Container Use Compatible & Sealed Container Segregate->Container Label Label with 'Hazardous Waste' & Chemical Name Container->Label Store Store in Cool, Dry, Ventilated Area Label->Store Secure Ensure Secure & Authorized Access Store->Secure Contact Vendor Contact Licensed Waste Disposal Vendor Secure->Contact Vendor Provide Info Provide Waste Information Contact Vendor->Provide Info Arrange Pickup Arrange for Pickup Provide Info->Arrange Pickup Spill Event Spill Occurs Evacuate Evacuate & Ventilate Area Spill Event->Evacuate PPE Wear Appropriate PPE Evacuate->PPE Contain Contain Spill with Absorbent PPE->Contain Collect Collect Contaminated Material Contain->Collect Clean Clean Spill Area Collect->Clean Dispose Spill Waste Dispose as Hazardous Waste Clean->Dispose Spill Waste

References

Essential Safety and Operational Guidance for 7'-Methoxy NABUTIE

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 7'-Methoxy NABUTIE was found. The following guidance is based on the safety profiles of structurally similar compounds, such as 7-Methoxy-2-naphthol, and general best practices for handling potent, uncharacterized research chemicals. Researchers must exercise extreme caution and perform their own risk assessment before handling this compound. This compound is classified as a synthetic cannabinoid intended for research and forensic applications only[1].

Immediate Safety and Handling

This compound is a crystalline solid.[1] Due to its classification as a synthetic cannabinoid and the hazardous nature of similar chemical structures, it should be treated as a potent, hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion[2].

Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound, based on guidelines for hazardous chemicals.

Body Part Personal Protective Equipment Specification and Rationale
Respiratory N95 Dust Mask or Full-face Air Purifying RespiratorTo prevent inhalation of the crystalline solid. A full-face respirator also provides eye protection.
Hands Chemical-resistant gloves (e.g., Nitrile)Wear double gloves. Standards like ASTM D6978 exist for testing resistance to chemotherapy drugs, which can be a useful reference.
Eyes Safety glasses with side shields or a face shieldTo protect against splashes and airborne particles.
Body Laboratory coat or chemical-resistant gownA disposable, poly-coated gown is recommended to prevent skin contact.
Feet Closed-toe shoesStandard laboratory practice to protect against spills.
Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Weighing:

  • Conduct all manipulations of solid this compound within a certified chemical fume hood or a Class II Biosafety Cabinet to control airborne particles.

  • Use non-sparking tools to prevent ignition from electrostatic discharge.

  • Ensure a calibrated analytical balance is available within the containment area.

2. Dissolution:

  • This compound has the following reported solubilities: DMF: 25 mg/ml, DMSO: 5 mg/ml, and DMF:PBS(pH 7.2) (1:2): 0.3 mg/ml.[1]

  • Add solvents slowly to the solid to avoid splashing.

  • Keep the container tightly closed when not in use.

3. Experimental Use:

  • Clearly label all solutions containing this compound.

  • Work in a well-ventilated area.

  • Avoid the formation of aerosols.

4. Spill Management:

  • Evacuate personnel from the immediate area.

  • Remove all sources of ignition.

  • For a small spill, gently cover with an absorbent material, then carefully sweep or scoop into a designated, labeled waste container. Do not generate dust.

  • For a large spill, follow institutional emergency procedures.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and experimental materials, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed, and chemically compatible container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.

Experimental Workflow Diagram

The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal a Don PPE b Prepare Fume Hood a->b c Weigh Compound b->c d Dissolve in Solvent c->d e Perform Experiment d->e f Decontaminate Surfaces e->f g Segregate Waste f->g h Doff PPE g->h i Store Hazardous Waste h->i j Arrange for Pickup i->j

Safe handling workflow for this compound.

First Aid Procedures

The following first aid measures are based on safety data for similar compounds and should be followed in case of exposure.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation occurs.[3][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Emergency Response Relationship Diagram

This diagram illustrates the logical steps to take in an emergency situation involving this compound.

cluster_emergency Emergency Protocol cluster_response Immediate Response cluster_spill_response Spill Response exposure Exposure Event (Inhalation, Skin/Eye Contact, Ingestion) fresh_air Move to Fresh Air exposure->fresh_air wash Wash Skin / Rinse Eyes exposure->wash rinse_mouth Rinse Mouth (if ingested) exposure->rinse_mouth medical Seek Immediate Medical Attention fresh_air->medical wash->medical rinse_mouth->medical spill Chemical Spill evacuate Evacuate Area spill->evacuate contain Contain Spill evacuate->contain cleanup Clean Up with Absorbent contain->cleanup disposal Dispose of as Hazardous Waste cleanup->disposal

Emergency response plan for this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.